((4-Ethynylphenyl)ethynyl)triisopropylsilane
Description
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Properties
IUPAC Name |
2-(4-ethynylphenyl)ethynyl-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Si/c1-8-18-9-11-19(12-10-18)13-14-20(15(2)3,16(4)5)17(6)7/h1,9-12,15-17H,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZVOFPKSXXWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=C(C=C1)C#C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447392 | |
| Record name | ((4-Ethynylphenyl)ethynyl)triisopropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175345-90-1 | |
| Record name | ((4-Ethynylphenyl)ethynyl)triisopropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to ((4-Ethynylphenyl)ethynyl)triisopropylsilane: Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of ((4-Ethynylphenyl)ethynyl)triisopropylsilane. This bifunctional molecule, featuring both a terminal alkyne and a sterically hindered silyl-protected alkyne, is a valuable building block in organic synthesis, materials science, and drug discovery. This document includes a compilation of its known chemical and physical properties, a detailed experimental protocol for its synthesis via a Sonogashira cross-coupling reaction, and visualizations of the synthetic workflow and the reaction mechanism.
Introduction
This compound (CAS No. 175345-90-1) is an organic compound that has garnered interest in various fields of chemical research.[1][2][3] Its structure, which incorporates a phenyl ring disubstituted with two ethynyl groups at the para positions, one of which is protected by a bulky triisopropylsilyl (TIPS) group, offers a unique platform for sequential and selective chemical transformations. The terminal alkyne provides a reactive site for various coupling reactions, such as the Sonogashira, Suzuki, and click reactions, while the TIPS-protected alkyne remains inert until deprotection. This differential reactivity is highly advantageous in the synthesis of complex organic molecules, including conjugated polymers, dendrimers, and pharmaceutical intermediates. The triisopropylsilyl group not only serves as a protecting group but also enhances the solubility of the molecule in organic solvents.[4]
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₆Si | [2][3] |
| Molecular Weight | 282.50 g/mol | [2][3] |
| CAS Number | 175345-90-1 | [2][3] |
| IUPAC Name | 2-(4-ethynylphenyl)ethynyl-tri(propan-2-yl)silane | [2] |
| SMILES | C#CC1=CC=C(C=C1)C#C--INVALID-LINK--(C(C)C)C(C)C | [3] |
| Appearance | Pale yellow liquid (for a related compound) | [5] |
| Purity | ≥95% (commercially available) | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
| Solubility | Soluble in common organic solvents | [4][6] |
| LogP | 5.2374 (Computed) | [3] |
| Hydrogen Bond Donor Count | 0 (Computed) | [2] |
| Hydrogen Bond Acceptor Count | 0 (Computed) | [2] |
| Rotatable Bond Count | 3 (Computed) | [3] |
Spectral Data (Predicted)
Detailed experimental spectral data for this compound is not widely published. However, based on the known spectral data of structurally similar compounds, such as ((3,5-diethyl-4-ethynylphenyl)ethynyl)triisopropylsilane[5], the following characteristic spectral features can be predicted:
¹H NMR (CDCl₃):
-
δ ~7.4 ppm (d, 2H): Aromatic protons ortho to the ethynyl group.
-
δ ~7.2 ppm (d, 2H): Aromatic protons ortho to the TIPS-ethynyl group.
-
δ ~3.1 ppm (s, 1H): Acetylenic proton of the terminal alkyne.
-
δ ~1.1 ppm (m, 21H): Protons of the triisopropylsilyl group.
¹³C NMR (CDCl₃):
-
δ ~132 ppm: Aromatic carbons.
-
δ ~123 ppm: Aromatic carbons.
-
δ ~107 ppm: Internal carbon of the TIPS-protected alkyne.
-
δ ~91 ppm: Silicon-bound carbon of the TIPS-protected alkyne.
-
δ ~83 ppm: Internal carbon of the terminal alkyne.
-
δ ~77 ppm: Terminal carbon of the terminal alkyne.
-
δ ~18 ppm: Methyl carbons of the isopropyl groups.
-
δ ~11 ppm: Methine carbon of the isopropyl groups.
IR Spectroscopy:
-
~3300 cm⁻¹: C-H stretch of the terminal alkyne.
-
~2150 cm⁻¹: C≡C stretch of the internal alkyne.
-
~2100 cm⁻¹: C≡C stretch of the terminal alkyne.
-
~2940, 2865 cm⁻¹: C-H stretches of the isopropyl groups.
-
~1460 cm⁻¹: C-H bend of the isopropyl groups.
Mass Spectrometry (EI):
-
M⁺ at m/z = 282.2: Molecular ion peak.
-
Fragments corresponding to the loss of isopropyl and ethynyl groups.
Experimental Protocols
The synthesis of this compound can be achieved through a Sonogashira cross-coupling reaction. The following protocol is adapted from the synthesis of a structurally related compound.[5]
Synthesis of this compound
This procedure involves the Sonogashira coupling of 1-bromo-4-iodobenzene with (triisopropylsilyl)acetylene, followed by a second Sonogashira coupling with ethynyltrimethylsilane and subsequent deprotection. A more direct approach, though potentially leading to side products, would be the coupling of 1,4-diiodobenzene with one equivalent of (triisopropylsilyl)acetylene followed by coupling with a protected acetylene and deprotection. For the purpose of this guide, a plausible direct synthesis is outlined.
Materials:
-
1,4-Diiodobenzene
-
(Triisopropylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene
-
Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
Step 1: Monocoupling of 1,4-Diiodobenzene with (Triisopropylsilyl)acetylene
-
To a solution of 1,4-diiodobenzene (1.0 eq) in a mixture of toluene and triethylamine (2:1 v/v), add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add (Triisopropylsilyl)acetylene (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at 60°C for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield ((4-iodophenyl)ethynyl)triisopropylsilane.
Step 2: Coupling with a Protected Acetylene and Deprotection
-
To a solution of ((4-iodophenyl)ethynyl)triisopropylsilane (1.0 eq) in a mixture of THF and triethylamine (2:1 v/v), add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add ethynyltrimethylsilane (1.2 eq) and stir at 60°C for 24 hours.
-
After completion, cool the reaction and work up as described in Step 1.
-
Purify by column chromatography to obtain triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane.
-
Dissolve the purified product in THF and treat with TBAF (1.1 eq, 1M solution in THF) at 0°C.
-
Stir the reaction for 2 hours at room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to obtain this compound.
Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Sonogashira Coupling Mechanism
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][7][8][9][10]
Caption: Mechanism of the Sonogashira cross-coupling reaction.
Applications in Drug Development and Materials Science
The unique structure of this compound makes it a versatile building block for various applications:
-
Drug Discovery: The terminal alkyne can be used in "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to conjugate the molecule to biomolecules or to construct complex heterocyclic scaffolds present in many pharmaceutical agents. The phenylacetylene moiety is a common structural motif in biologically active compounds.
-
Materials Science: The rigid rod-like structure and the presence of two polymerizable groups make this compound an excellent monomer for the synthesis of conjugated polymers, such as poly(p-phenyleneethynylene)s (PPEs). These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[11]
-
Organic Synthesis: As a bifunctional linker, it can be used in the construction of molecular wires, dendrimers, and other complex molecular architectures where precise control over the sequence of reactions is required.
Conclusion
This compound is a valuable and versatile chemical entity for advanced organic synthesis. Its key feature is the differentiated reactivity of its two alkyne functionalities, which allows for selective and sequential transformations. While detailed experimental data on its physical properties are scarce, its synthetic utility is well-established through its application in Sonogashira cross-coupling and other alkyne-based reactions. This guide provides a foundational resource for researchers interested in utilizing this compound for the development of novel materials and potential therapeutic agents. Further characterization of its physical and spectral properties would be a valuable contribution to the field.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | C19H26Si | CID 10891331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. dakenchem.com [dakenchem.com]
- 5. Crystal structure of ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Cas 176977-34-7,triisopropyl((4-((triMethylsilyl)ethynyl) phenyl)ethynyl)silane | lookchem [lookchem.com]
An In-Depth Technical Guide to ((4-Ethynylphenyl)ethynyl)triisopropylsilane (CAS Number 175345-90-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ((4-Ethynylphenyl)ethynyl)triisopropylsilane, a bifunctional molecule of significant interest in organic synthesis, materials science, and drug discovery. The document details the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its utility as a versatile building block. Experimental protocols for its synthesis via Sonogashira coupling are outlined, and its role as a precursor to functional materials and complex organic molecules is discussed.
Introduction
This compound, registered under CAS number 175345-90-1, is an aromatic organic compound featuring two terminal ethynyl groups, one of which is protected by a bulky triisopropylsilyl (TIPS) group. This structural arrangement offers orthogonal reactivity, making it a valuable intermediate for the controlled, stepwise synthesis of complex molecular architectures. The TIPS group provides stability and solubility, while the unprotected terminal alkyne is available for a variety of coupling reactions. This guide serves as a technical resource for researchers interested in leveraging the unique properties of this compound in their work.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, based on data from various chemical suppliers and databases.[1][2]
| Property | Value | Reference |
| CAS Number | 175345-90-1 | [1][2] |
| Molecular Formula | C₁₉H₂₆Si | [1][2] |
| Molecular Weight | 282.50 g/mol | [1][2] |
| IUPAC Name | 2-(4-ethynylphenyl)ethynyl-tri(propan-2-yl)silane | [1] |
| Synonyms | 1-ethynyl-4-((triisopropylsilyl)ethynyl)benzene | [1] |
| Purity | ≥95% (commercially available) | [2] |
| Storage | Sealed in a dry environment at 2-8°C | [2] |
Synthesis
The primary synthetic route to this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-co-catalyzed reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.
General Reaction Scheme
Illustrative Experimental Protocol (Adapted from a similar synthesis)
This protocol is based on the well-established Sonogashira coupling methodology used for analogous compounds and serves as a guide for the synthesis of this compound.[3]
Materials:
-
1-bromo-4-iodobenzene (or 1,4-diiodobenzene)
-
Triisopropylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), deoxygenated
-
Toluene, deoxygenated
-
Tetrahydrofuran (THF), deoxygenated
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-iodobenzene (1 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).
-
Solvent and Reagent Addition: Add deoxygenated triethylamine and toluene to the flask. Stir the mixture until all solids are dissolved.
-
Alkyne Addition: Add triisopropylsilylacetylene (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with toluene.
-
Extraction: Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to afford the desired product.
Spectroscopic Characterization (Predicted)
While explicit spectroscopic data for this compound is not widely published, the expected NMR chemical shifts can be predicted based on the analysis of structurally related compounds.[3]
¹H NMR (predicted, CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 - 7.5 | d | 2H | Aromatic protons ortho to the ethynyl group |
| ~7.2 - 7.3 | d | 2H | Aromatic protons ortho to the TIPS-ethynyl group |
| ~3.1 | s | 1H | Acetylenic proton (-C≡CH) |
| ~1.1 | m | 21H | Protons of the triisopropylsilyl group |
¹³C NMR (predicted, CDCl₃, 101 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~132 | Aromatic CH |
| ~128 | Aromatic CH |
| ~123 | Quaternary aromatic carbons |
| ~106 | TIPS-C≡C- |
| ~92 | TIPS-C≡C- |
| ~83 | -C≡CH |
| ~80 | -C≡CH |
| ~18.7 | Isopropyl CH₃ |
| ~11.4 | Isopropyl CH |
Applications
The bifunctional nature of this compound makes it a valuable building block in several areas of research and development.
Organic Synthesis and Medicinal Chemistry
The orthogonal nature of the two ethynyl groups allows for selective and sequential reactions. The unprotected alkyne can readily participate in reactions such as Sonogashira couplings, click chemistry (azide-alkyne cycloadditions), and other C-C bond-forming reactions. The TIPS-protected alkyne remains inert during these transformations and can be deprotected at a later stage using fluoride reagents (e.g., tetrabutylammonium fluoride - TBAF) to reveal a second terminal alkyne for further functionalization. This step-wise approach is highly advantageous in the synthesis of complex molecules, including potential pharmaceutical compounds. While direct biological activity data for the title compound is limited, ethynyl-containing molecules are known to exhibit a range of pharmacological properties, including potential as anticancer agents.[4]
Materials Science
The rigid rod-like structure and the presence of reactive ethynyl groups make this compound an attractive monomer for the synthesis of conjugated polymers and oligomers. These materials, often referred to as poly(phenylene ethynylene)s (PPEs), are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The triisopropylsilyl group can enhance the solubility and processability of the resulting polymers.
Logical Diagrams
Synthetic Pathway
The following diagram illustrates the logical flow of the synthesis of this compound via a Sonogashira coupling reaction.
Caption: Synthetic pathway for this compound.
Experimental Workflow
The diagram below outlines the key steps in a typical laboratory workflow for the synthesis and purification of the target compound.
Caption: General experimental workflow for synthesis and characterization.
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis and materials science. Its orthogonal ethynyl functionalities, conferred by the strategic placement of a triisopropylsilyl protecting group, allow for controlled and stepwise elaboration into more complex molecular structures. While detailed studies on its direct biological applications are yet to be extensively reported, its utility as a precursor for functional materials and complex organic molecules is evident. This guide provides a foundational understanding of its properties, synthesis, and potential applications, intended to facilitate its use in further research and development.
References
- 1. This compound | C19H26Si | CID 10891331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Crystal structure of ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy ((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane | 176977-37-0 [smolecule.com]
Technical Guide: Molecular Weight of ((4-Ethynylphenyl)ethynyl)triisopropylsilane
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
((4-Ethynylphenyl)ethynyl)triisopropylsilane is a specialized organic silicon compound utilized in various fields, including organic synthesis and materials science. A precise understanding of its molecular properties, beginning with its molecular weight, is fundamental for accurate experimental design, stoichiometric calculations, and analytical characterization. This document provides a detailed breakdown of the compound's molecular formula and a step-by-step calculation of its molecular weight based on IUPAC atomic mass values.
Chemical Identity and Formula
The structural components of the molecule dictate its overall chemical formula. The compound consists of a triisopropylsilyl protecting group attached via an ethynyl linker to a 4-ethynylphenyl core.
-
IUPAC Name: 2-(4-ethynylphenyl)ethynyl-tri(propan-2-yl)silane
The formula C₁₉H₂₆Si indicates that each molecule is composed of 19 carbon atoms, 26 hydrogen atoms, and one silicon atom.
Experimental Protocol: Molecular Weight Calculation
The molecular weight (MW) is a fundamental chemical property calculated by summing the atomic weights of all constituent atoms in its molecular formula. The standard atomic weights, as provided by the IUPAC Commission on Isotopic Abundances and Atomic Weights, are used for this determination.
Methodology:
-
Identify the count of each element from the molecular formula (C₁₉H₂₆Si).
-
Obtain the standard atomic weight for each element (Carbon, Hydrogen, and Silicon).
-
Calculate the total mass for each element by multiplying the atom count by its atomic weight.
-
Sum the total masses of all elements to determine the molecular weight of the compound.
Data Presentation: Atomic and Molecular Weights
The following table summarizes the quantitative data used to calculate the molecular weight of this compound.
| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |
| Carbon | C | 19 | 12.011[5][6][7] | 228.209 |
| Hydrogen | H | 26 | 1.008[8][9][10] | 26.208 |
| Silicon | Si | 1 | 28.085[11][12] | 28.085 |
| Total | 46 | 282.502 |
Based on this calculation, the molecular weight of this compound is 282.50 g/mol .[1][2][3]
Visualization of Molecular Composition
The logical relationship between the compound's structural fragments and its final molecular formula is illustrated in the diagram below. This workflow visualizes the decomposition of the parent molecule into its primary components, the summation of their constituent atoms, and the final calculation of its molecular weight.
Caption: Logical workflow for molecular weight determination.
Conclusion
The molecular weight of this compound has been rigorously determined to be 282.50 g/mol . This value is critical for laboratory applications, including reagent measurement, solution preparation, and the interpretation of analytical data from techniques such as mass spectrometry.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C19H26Si | CID 10891331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. This compound | 175345-90-1 [chemicalbook.com]
- 5. Atomic/Molar mass [westfield.ma.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. byjus.com [byjus.com]
- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. quora.com [quora.com]
- 10. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 11. proprep.com [proprep.com]
- 12. Atomic Weight of Silicon | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
Technical Guide: Spectroscopic and Synthetic Overview of ((4-Ethynylphenyl)ethynyl)triisopropylsilane
For the attention of: Researchers, scientists, and professionals in drug development.
This technical guide provides a detailed overview of the spectroscopic data and a plausible synthetic route for the compound ((4-Ethynylphenyl)ethynyl)triisopropylsilane. Due to a lack of publicly available, experimentally verified spectroscopic data for the title compound, this document presents data for the closely related analogue, ((3,5-diethyl-4-ethynylphenyl)ethynyl)triisopropylsilane , as a reference. The structural similarities allow for a reasonable estimation of the expected spectroscopic characteristics.
Compound Identification
| Compound Name | This compound |
| CAS Number | 175345-90-1[1][2][3][4][5] |
| Molecular Formula | C₁₉H₂₆Si[1][2][3][4] |
| Molecular Weight | 282.50 g/mol [1][2] |
| Synonyms | 1-Ethynyl-4-((triisopropylsilyl)ethynyl)benzene, [(4-ethynylphenyl)ethynyl]tri(isopropyl)silane[1][2] |
Spectroscopic Data (Reference Compound: ((3,5-diethyl-4-ethynylphenyl)ethynyl)triisopropylsilane)
The following data is for the structurally related compound ((3,5-diethyl-4-ethynylphenyl)ethynyl)triisopropylsilane . This information is provided to give researchers a baseline for the expected spectral features of the title compound. The primary difference is the presence of two ethyl groups on the phenyl ring in the reference compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proposed) |
| 7.17 | s | 2H | Ar-H |
| 3.50 | s | 1H | ≡C-H |
| 2.80 | q | 4H | -CH₂-CH₃ |
| 1.24 | t | 6H | -CH₂-CH₃ |
| 1.13 | s | 21H | Si-(CH(CH₃)₂)₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment (Proposed) |
| 147.2 | Ar-C |
| 128.9 | Ar-C H |
| 123.5 | Ar-C |
| 120.7 | Ar-C |
| 107.2 | C ≡C-Si |
| 91.6 | C≡C -Si |
| 85.8 | Ar-C≡C -H |
| 80.3 | Ar-C ≡C-H |
| 27.8 | -C H₂-CH₃ |
| 18.7 | Si-CH(C H₃)₂ |
| 14.7 | -CH₂-C H₃ |
| 11.4 | Si-C H(CH₃)₂ |
Note: NMR data was recorded in CDCl₃ at 400 MHz for ¹H and 101 MHz for ¹³C.[6]
Table 3: Mass Spectrometry Data
| m/z | Fragmentation | Relative Intensity (%) |
| 338.3 | [M]⁺ | 26 |
Note: The mass spectrum was obtained via electron ionization (EI).[6]
Proposed Experimental Protocol: Synthesis
A plausible synthetic route for this compound is via a Sonogashira cross-coupling reaction. The following is a proposed protocol based on established methodologies for similar compounds.[6]
-
1-Bromo-4-iodobenzene or 1,4-diiodobenzene
-
Ethynyltriisopropylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Silica gel for column chromatography
-
Petroleum ether (or hexanes)
-
Standard glassware for inert atmosphere reactions
Step 1: Monosubstitution via Sonogashira Coupling
-
To a solution of 1-bromo-4-iodobenzene (1.0 eq) in deoxygenated triethylamine, add ethynyltriisopropylsilane (1.0-1.2 eq).
-
Add PdCl₂(PPh₃)₂ (0.02-0.05 eq) and CuI (0.04-0.10 eq) to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the triethylamine under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with petroleum ether to yield ((4-bromophenyl)ethynyl)triisopropylsilane.
Step 2: Desilylation (if starting with a protected acetylene)
This step is illustrative for a related synthesis and may not be directly required if the terminal alkyne is introduced differently.
-
Dissolve the trimethylsilyl-protected precursor in a 1:1 mixture of THF and ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 0.1 M).
-
Stir the mixture for 30-60 minutes at room temperature.
-
Remove the solvents under reduced pressure.
-
Purify the residue using column chromatography on silica gel with petroleum ether as the eluent.
Step 3: Second Sonogashira Coupling (hypothetical for the title compound)
-
The product from a reaction analogous to Step 1 (e.g., starting with 1,4-diethynylbenzene and protecting one alkyne) would then be coupled with triisopropylsilyl chloride. A more direct route would involve the coupling of 1,4-diethynylbenzene with triisopropylsilyl chloride in the presence of a suitable base and catalyst.
Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and characterization of aryl-ethynyl compounds via Sonogashira coupling.
Caption: Synthetic and characterization workflow.
Disclaimer: The spectroscopic data presented herein is for a structurally related compound and should be used for reference purposes only. The experimental protocol is a proposed method based on established chemical literature and has not been experimentally validated for the specific synthesis of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C19H26Si | CID 10891331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1pchem.com [1pchem.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. 001chemical.com [001chemical.com]
- 6. Crystal structure of ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H NMR Spectrum of ((4-Ethynylphenyl)ethynyl)triisopropylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of the compound ((4-Ethynylphenyl)ethynyl)triisopropylsilane. This bifunctional linker molecule is of significant interest in materials science and medicinal chemistry for the construction of complex molecular architectures. This document outlines the expected spectral data, a detailed experimental protocol for its synthesis and characterization, and a structural representation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted based on the analysis of structurally analogous compounds. The data is presented in a clear, tabular format for ease of reference and comparison.
| Protons | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration |
| Isopropyl-CH₃ | Doublet | ~1.10 | ~7.0 | 18H |
| Isopropyl-CH | Septet | ~1.15 | ~7.0 | 3H |
| Acetylenic-H | Singlet | ~3.15 | - | 1H |
| Aromatic-H | AA'BB' System | ~7.45 - 7.55 | ~8.0 | 4H |
Note: The chemical shifts are predicted for a spectrum recorded in deuterochloroform (CDCl₃). The aromatic protons are expected to appear as a complex multiplet due to second-order effects, approximated here as an AA'BB' system.
Experimental Protocols
The following sections describe the methodologies for the synthesis and ¹H NMR analysis of this compound, adapted from established procedures for similar compounds.[1]
Synthesis: Sonogashira Cross-Coupling Reaction
A typical synthesis involves the Sonogashira cross-coupling of 1-ethynyl-4-iodobenzene with triisopropylsilylacetylene.
-
Reaction Setup: To a solution of 1-ethynyl-4-iodobenzene (1.0 eq) and triisopropylsilylacetylene (1.2 eq) in deoxygenated triethylamine (Et₃N) and tetrahydrofuran (THF) (2:1 v/v), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq) and copper(I) iodide (CuI) (0.04 eq).
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12-24 hours.
-
Work-up: Upon completion, as monitored by thin-layer chromatography (TLC), concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
¹H NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer.
-
Data Processing: Process the raw data (Free Induction Decay - FID) with an appropriate software package. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the multiplicities and coupling constants to confirm the molecular structure.
Structural Visualization
The molecular structure of this compound is presented below.
Caption: Molecular structure of this compound.
References
An In-depth Technical Guide to the 13C NMR of ((4-Ethynylphenyl)ethynyl)triisopropylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of ((4-Ethynylphenyl)ethynyl)triisopropylsilane. This document offers a comprehensive overview of the predicted chemical shifts, a detailed experimental protocol for acquiring 13C NMR data, and a visual representation of the molecular structure with its corresponding carbon environments. This guide is intended to assist researchers and professionals in the fields of organic chemistry, materials science, and drug development in the characterization of this and structurally related compounds.
Predicted 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on data from structurally analogous compounds and established principles of 13C NMR spectroscopy.[1][2] The numbering of the carbon atoms corresponds to the diagram in the "Molecular Structure and 13C NMR Assignments" section.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Decoupled) | Notes |
| C1 | ~11.4 | CH | Methine carbon of the isopropyl group. |
| C2 | ~18.7 | CH3 | Methyl carbons of the isopropyl group. |
| C3 | ~83.0 | C | Quaternary ethynyl carbon attached to the phenyl ring. |
| C4 | ~80.0 | C | Quaternary ethynyl carbon attached to C3. |
| C5 | ~123.0 | C | Quaternary phenyl carbon attached to the ethynyl group. |
| C6 | ~132.0 | CH | Phenyl carbons ortho to the ethynyl group. |
| C7 | ~128.5 | CH | Phenyl carbons meta to the ethynyl group. |
| C8 | ~123.5 | C | Quaternary phenyl carbon attached to the silyl-ethynyl group. |
| C9 | ~107.0 | C | Quaternary ethynyl carbon attached to the silicon atom. |
| C10 | ~91.5 | C | Quaternary ethynyl carbon attached to the phenyl ring. |
Experimental Protocol for 13C NMR Spectroscopy
This section outlines a general procedure for the acquisition of a 13C NMR spectrum of this compound. The protocol is adaptable to most modern NMR spectrometers.[3]
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry vial. Chloroform-d is a common choice as it is a good solvent for many organic compounds and its 13C signal at ~77 ppm serves as a convenient internal reference.[4]
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp NMR signals.
3. Data Acquisition:
-
Set the spectrometer to the 13C nucleus frequency.
-
A standard proton-decoupled pulse program is typically used to simplify the spectrum by removing C-H coupling and to benefit from the Nuclear Overhauser Effect (NOE), which can enhance the signal intensity of protonated carbons.[2][4]
-
The spectral width should be set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).[4]
-
The number of scans (acquisitions) will depend on the sample concentration and the desired signal-to-noise ratio. Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is generally required compared to 1H NMR.[5]
-
A relaxation delay (d1) of 1-2 seconds is typically sufficient for qualitative spectra. For quantitative analysis, a much longer relaxation delay is necessary to ensure complete relaxation of all carbon nuclei.[2]
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl3 at 77.16 ppm).
-
Integrate the peaks if quantitative information is desired, although routine 13C NMR spectra are generally not used for accurate integration due to the variable NOE enhancement.[2]
-
Identify and label the chemical shifts of the peaks.
Molecular Structure and 13C NMR Assignments
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for assignment in the 13C NMR spectrum. The logical relationship between the molecular structure and the predicted chemical shifts is a key aspect of spectral interpretation.
Caption: Molecular structure and predicted 13C NMR assignments.
References
Mass Spectrometry Analysis of Silylated Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometry analysis of silylated compounds, a critical technique in analytical chemistry for enhancing the volatility and thermal stability of polar molecules for gas chromatography-mass spectrometry (GC-MS). Silylation, the process of replacing an active hydrogen atom with a silyl group, is indispensable for the analysis of a wide range of compounds including steroids, carbohydrates, phenols, and organic acids.[1][2][3] This document outlines the common silylation reagents, detailed experimental protocols, and the principles of mass spectrometric analysis of the resulting derivatives.
The Principle of Silylation
Silylation is a derivatization technique that chemically modifies compounds to make them amenable to GC-MS analysis.[4] The primary goal is to replace active hydrogens in functional groups like hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH) with a trimethylsilyl (TMS) or other silyl group.[5][6] This transformation reduces the polarity and hydrogen-bonding capacity of the analytes, thereby increasing their volatility and thermal stability.[3][5][6] The resulting silyl derivatives are more likely to be successfully vaporized and separated by gas chromatography without thermal degradation.[4] The mechanism typically involves a nucleophilic substitution reaction where the analyte's functional group attacks the silicon atom of the silylation reagent.[1][7]
Silylation Reagents: A Comparative Overview
The choice of silylation reagent is critical and depends on the analyte's structure, reactivity, and the desired stability of the derivative.[6] Several reagents are commercially available, each with distinct properties. The most common reagents introduce the trimethylsilyl (TMS) group, while others, like MTBSTFA, introduce the more stable tert-butyldimethylsilyl (t-BDMS) group.[2][8]
Table 1: Comparison of Common Silylation Reagents
| Reagent Abbreviation | Full Name | Silylating Strength | Key Features & Applications | Byproducts |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Very Strong | A versatile and widely used reagent for a broad range of compounds including alcohols, amines, and carboxylic acids.[6] | N-trimethylsilyl-trifluoroacetamide and its TMS derivative |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Strongest & Most Versatile | Considered one of the most powerful silylating agents.[5][6] Its byproducts are highly volatile, minimizing interference in the chromatogram.[9] Ideal for trace analysis. | N-methyltrifluoroacetamide and its TMS derivative (more volatile than BSTFA byproducts) |
| TMCS | Trimethylchlorosilane | Catalyst | Often used as a catalyst (1-10%) with other reagents like BSTFA to increase their reactivity, especially for hindered functional groups.[3][9] Not typically used alone. | Hydrochloric acid (HCl) |
| TMSI | N-Trimethylsilylimidazole | Strong | Highly reactive towards hydroxyls and carboxylic acids, but not amines.[9][10] Excellent for carbohydrates and steroids.[9] | Imidazole |
| BSA | N,O-Bis(trimethylsilyl)acetamide | Strong | Reacts with a wide variety of compounds under mild conditions.[7][9] | Acetamide |
| HMDS | Hexamethyldisilazane | Mild | Often used in combination with TMCS and a solvent like pyridine.[11] | Ammonia |
| MTBSTFA | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | High | Forms tert-butyldimethylsilyl (TBDMS) ethers, which are significantly more stable to hydrolysis than TMS ethers (~10,000 times more stable).[2][11] | N-methyltrifluoroacetamide and its t-butyldimethylsilyl derivative |
Experimental Protocols
Accurate and reproducible results in the analysis of silylated compounds are highly dependent on the derivatization protocol. Below are detailed methodologies for common silylation procedures.
General Protocol for Silylation using BSTFA or MSTFA
This protocol is a widely applicable method for a variety of analytes.
Materials:
-
Dried sample (10-100 µg)
-
BSTFA or MSTFA
-
TMCS (optional, as a catalyst)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, DMF)
-
Reaction vial with a tight-fitting cap
-
Heating block or oven
Procedure:
-
Place the dried sample into a reaction vial. It is crucial to ensure the sample is anhydrous as silylation reagents are moisture-sensitive.[2][12]
-
Add 100 µL of the chosen solvent to dissolve the sample.
-
Add 100 µL of BSTFA or MSTFA. If a catalyst is needed for difficult-to-silylate compounds, a mixture of BSTFA + 1-10% TMCS can be used.[9]
-
Cap the vial tightly.
-
Heat the mixture at 60-80°C for 15-30 minutes. Reaction times and temperatures may need optimization depending on the analyte.[11]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Two-Step Derivatization for Carbonyl-Containing Compounds (e.g., Sugars, Keto-Acids)
For compounds containing carbonyl groups, a two-step process involving methoximation followed by silylation is often necessary to prevent the formation of multiple derivatives from enol isomers.[6][9][12]
Step 1: Methoximation
-
Dissolve the dried sample in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Incubate the mixture at 30°C for 90 minutes with shaking.[11][13]
Step 2: Silylation
-
To the methoximated sample, add 80-100 µL of MSTFA or BSTFA.
-
After cooling, the sample is ready for GC-MS analysis.
Mass Spectrometry Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for analyzing volatile silylated derivatives.[14] The gas chromatograph separates the different components of the sample mixture, which are then ionized and detected by the mass spectrometer.
Ionization Techniques
Electron Ionization (EI): This is the most common ionization technique used for the analysis of silylated compounds in GC-MS.[15] In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[16] The resulting fragmentation patterns are highly reproducible and can be used for compound identification by comparison with spectral libraries.[14]
Fragmentation Patterns of Silylated Compounds
The mass spectra of silylated compounds exhibit characteristic fragmentation patterns that are invaluable for structural elucidation.[5] Trimethylsilyl derivatives, in particular, show some common fragmentation behaviors.
-
Alpha-Cleavage: A common fragmentation pathway is the cleavage of the bond alpha to the silylated functional group.
-
McLafferty Rearrangement: For compounds with longer alkyl chains, a McLafferty rearrangement can occur.
-
Characteristic Ions: The presence of specific ions can be indicative of a silylated compound. For example, the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73 is a common and often abundant ion in the mass spectra of TMS derivatives. Other characteristic ions include m/z 147, which arises from a rearrangement involving two TMS groups on adjacent carbons.
A comprehensive review of the mass spectral fragmentation of various silylated compounds, including alcohols, thiols, amines, carboxylic acids, steroids, and carbohydrates, has been published and serves as an excellent resource for detailed fragmentation analysis.[17]
Quantitative Analysis
Quantitative analysis of silylated compounds by GC-MS can be highly accurate and sensitive. However, several factors can influence the quantitative results.
Matrix Effects: In complex samples, co-eluting matrix components can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[13][18] This can significantly impact the accuracy and reproducibility of quantification.[18] Careful sample preparation and the use of matrix-matched calibration standards or stable isotope-labeled internal standards can help to mitigate these effects.[18][19]
Table 2: Quantitative Considerations in GC-MS of Silylated Compounds
| Parameter | Consideration | Mitigation Strategy |
| Calibration | External calibration curves may not account for matrix effects. | Use of matrix-matched calibrants or stable isotope-labeled internal standards.[19] |
| Derivatization Efficiency | Incomplete derivatization can lead to underestimation of the analyte concentration. | Optimize reaction conditions (reagent, temperature, time) and check for completeness. |
| Derivative Stability | TMS derivatives can be susceptible to hydrolysis.[11] | Ensure anhydrous conditions during derivatization and storage.[12] For enhanced stability, consider using t-BDMS derivatization.[2] |
| Injection Port Discrimination | High molecular weight derivatives may be discriminated against in the GC inlet. | Optimize injection parameters (temperature, injection mode). |
Visualizing the Workflow and Concepts
To better illustrate the processes involved in the analysis of silylated compounds, the following diagrams are provided.
References
- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 2. Silylation Reagents - Regis Technologies [registech.com]
- 3. Derivatization in Gas Chromatography (GC) Explained [phenomenex.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Silylation - Wikipedia [en.wikipedia.org]
- 8. Silylation Reagents | Fisher Scientific [fishersci.com]
- 9. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 14. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Machine learning for identification of silylated derivatives from mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Stability of TIPS-Protected Alkynes in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triisopropylsilyl (TIPS) protected alkynes are crucial intermediates in organic synthesis, prized for their stability and versatility. This technical guide provides an in-depth analysis of the stability of TIPS-protected alkynes in various solution-based environments. While direct quantitative kinetic data for the degradation of TIPS-alkynes is not extensively available in peer-reviewed literature, this document synthesizes the existing knowledge on their qualitative stability, factors influencing their degradation, and the mechanisms of cleavage. Furthermore, it offers detailed experimental protocols for researchers to assess the stability of their specific TIPS-protected alkyne compounds using modern analytical techniques. This guide is intended to empower researchers in the pharmaceutical and chemical industries to make informed decisions regarding the handling, storage, and reaction conditions for these valuable synthetic building blocks.
Introduction to TIPS-Protected Alkynes
The protection of terminal alkynes is a fundamental strategy in multi-step organic synthesis to prevent the acidic alkyne proton from interfering with subsequent chemical transformations. The triisopropylsilyl (TIPS) group is a bulky trialkylsilyl protecting group that offers significant steric hindrance around the carbon-silicon bond. This bulkiness confers greater stability compared to less hindered silyl groups like trimethylsilyl (TMS), particularly under basic conditions. The selection of a protecting group is a critical decision in synthesis design, and understanding its stability profile is paramount to achieving high yields and purity.
Factors Influencing the Stability of TIPS-Protected Alkynes
The stability of the Si-C bond in TIPS-protected alkynes is not absolute and is influenced by several key factors in solution.
3.1 pH of the Solution
-
Basic Conditions: TIPS-protected alkynes exhibit considerable stability under many basic conditions. However, strong bases, especially in the presence of protic solvents, can induce cleavage. For instance, while TMS-alkynes are readily deprotected with potassium carbonate in methanol, TIPS groups are generally stable under these conditions. The presence of hydroxide ions can facilitate the hydrolysis of the silyl group.
-
Acidic Conditions: While generally more stable to a wider range of acidic conditions than silyl ethers, strong acids can promote the cleavage of the TIPS group. The specific acidic conditions that lead to deprotection are often dependent on the substrate and the presence of other functional groups.
3.2 Nucleophilic Species, Especially Fluoride Ions
The silicon-fluorine bond is exceptionally strong, making fluoride ions potent reagents for the cleavage of silyl protecting groups. Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used for the deprotection of TIPS-alkynes. The concentration of the fluoride source is a critical factor in the rate of cleavage.
3.3 Solvent Effects
The choice of solvent can significantly impact the stability of TIPS-protected alkynes. Polar aprotic solvents like tetrahydrofuran (THF) and acetonitrile (MeCN) are common media for deprotection reactions. The solvent can influence the solubility and reactivity of the deprotection reagent, as well as stabilize intermediates formed during the cleavage process.
3.4 Temperature
As with most chemical reactions, temperature plays a crucial role. Elevated temperatures can accelerate the degradation of TIPS-protected alkynes, especially in the presence of acidic or basic reagents.
Quantitative Stability Data
Direct, quantitative kinetic data such as half-lives and degradation rate constants for TIPS-protected alkynes under a systematic variation of conditions (pH, solvent, temperature) are not readily found in the public domain. The stability is often discussed in relative terms or in the context of deprotection yields under specific conditions.
The table below summarizes the qualitative and comparative stability of TIPS-protected alkynes based on information gleaned from deprotection protocols and comparative studies with other silyl groups.
| Condition/Reagent | Relative Stability of TIPS-Alkyne | Comparison with TMS-Alkyne | Notes |
| Mild Basic Conditions | |||
| K₂CO₃ in Methanol | High | Low (TMS is readily cleaved) | TIPS group is generally stable. |
| Piperidine in Ethanol | Moderate to High | Low (TMS can be cleaved) | Stability is substrate-dependent. |
| Strong Basic Conditions | |||
| TBAF in THF | Low (Deprotection reagent) | Very Low | Standard deprotection condition. |
| Acidic Conditions | |||
| Acetic Acid in THF/H₂O | High | Moderate | TIPS ethers are stable under conditions that cleave TES ethers. |
| Strong Acids (e.g., HCl) | Moderate to Low | Low | Substrate dependent. |
| Fluoride-Free Conditions | |||
| Silver Fluoride (AgF) in Methanol | Low (Deprotection reagent) | Lower reactivity than AgF | An effective method for TIPS deprotection. |
Degradation Pathways and Mechanisms
The degradation of TIPS-protected alkynes in solution primarily occurs through the cleavage of the silicon-carbon bond, which is mechanistically equivalent to deprotection.
5.1 Fluoride-Mediated Cleavage
The most common degradation pathway is initiated by a fluoride ion. The mechanism involves the attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicate intermediate. This intermediate then fragments to release the terminal alkyne and the corresponding triisopropylsilyl fluoride.
Caption: Fluoride-mediated degradation of a TIPS-protected alkyne.
5.2 Base-Mediated Cleavage
Under basic conditions, particularly with a protic solvent, a hydroxide ion or another base can attack the silicon atom. The resulting intermediate can then be protonated to yield the terminal alkyne.
Caption: Base-mediated degradation of a TIPS-protected alkyne.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of a specific TIPS-protected alkyne in a given solution, a stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
6.1 General Workflow for Stability Study
Caption: General
Solubility Profile of ((4-Ethynylphenyl)ethynyl)triisopropylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of ((4-Ethynylphenyl)ethynyl)triisopropylsilane in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from synthetic and purification procedures. The information is intended to guide solvent selection for various applications, including chemical reactions, purification, and analytical characterization.
Core Compound Information
| Compound Name | This compound |
| CAS Number | 175345-90-1[1][2][3] |
| Molecular Formula | C₁₉H₂₆Si[1] |
| Molecular Weight | 282.50 g/mol [1] |
| Synonyms | 1-Ethynyl-4-((triisopropylsilyl)ethynyl)benzene, Benzene, 1-ethynyl-4-[2-[tris(1-methylethyl)silyl]ethynyl]-[2] |
Qualitative Solubility Data
The solubility of this compound and structurally related compounds has been inferred from various experimental procedures described in the scientific literature. The following table summarizes these findings. The term "soluble" indicates that the compound was successfully dissolved in the specified solvent for a chemical reaction or purification step.
| Solvent | Solubility | Context of Use |
| Tetrahydrofuran (THF) | Soluble | Used as a solvent in Sonogashira coupling reactions. |
| Dimethylamine (DMA) | Soluble | Employed as a solvent and base in Sonogashira coupling reactions. |
| Hexane | Soluble | Used as an eluent in column chromatography, suggesting good solubility. |
| Petroleum Ether | Soluble | Utilized as an eluent for column chromatography of a similar compound. |
| Diethylamine | Soluble | Mentioned as a solvent in Sonogashira coupling reactions. |
| Toluene | Soluble | Can be used as a solvent for Sonogashira coupling reactions. |
| Chloroform (CDCl₃) | Soluble | Commonly used as a solvent for NMR analysis, indicating good solubility. |
| Acetone | Soluble | Used in solvent mixtures for purification. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Found to be a highly efficient solvent for double Sonogashira couplings.[4] |
Experimental Protocols
A prevalent method for the synthesis of this compound is the Sonogashira cross-coupling reaction. Below is a generalized experimental protocol based on established procedures.
General Procedure for Sonogashira Coupling
Objective: To synthesize this compound via a palladium-copper catalyzed cross-coupling reaction.
Materials:
-
1-Ethynyl-4-iodobenzene
-
Triisopropylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., Tetrahydrofuran, Toluene, or a mixture with an amine)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 1-ethynyl-4-iodobenzene (1 equivalent), the palladium catalyst (e.g., 2 mol%), and the copper co-catalyst (e.g., 1 mol%).
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for a few minutes to ensure dissolution and catalyst activation.
-
Slowly add triisopropylsilylacetylene (1.1 to 1.5 equivalents) to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is then redissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a mild aqueous solution (e.g., saturated ammonium chloride) and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel, typically using a non-polar eluent such as hexane or a mixture of hexane and a slightly more polar solvent.[5][6][7]
Visualizations
The following diagrams illustrate the synthetic pathway for this compound and a general workflow for assessing its solubility.
Caption: Sonogashira coupling synthesis pathway.
Caption: General workflow for qualitative solubility testing.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C19H26Si | CID 10891331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 5. rsc.org [rsc.org]
- 6. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Selective Monosilylation of 1,4-Diethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of ((4-ethynylphenyl)ethynyl)triisopropylsilane through the selective monoprotection of 1,4-diethynylbenzene. The selective functionalization of symmetrical aromatic diynes is a critical process for the development of advanced materials, molecular electronics, and complex pharmaceutical intermediates. The triisopropylsilyl (TIPS) group serves as a bulky and robust protecting group, enabling further selective chemical transformations at the remaining free ethynyl position.
Reaction Principle and Strategy
The core of this synthesis lies in the chemoselective deprotonation of one of the two acidic terminal alkyne protons of 1,4-diethynylbenzene, followed by quenching the resulting acetylide with triisopropylsilyl chloride (TIPSCl). The key to achieving high selectivity for the mono-silylated product over the di-silylated byproduct and unreacted starting material is the careful control of reaction conditions. By using a slight sub-stoichiometric amount of a strong base (n-butyllithium) at a low temperature, the statistical probability of double deprotonation is minimized. The bulky nature of the TIPS group also sterically hinders the second silylation on the same molecule to some extent.
Experimental Protocol
This protocol is based on established principles of alkyne silylation and selective protection of symmetrical molecules.
2.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| 1,4-Diethynylbenzene | 126.15 | 1.26 g | 10.0 | 1.0 |
| n-Butyllithium (n-BuLi) | 64.06 | 3.6 mL (2.5 M in hexanes) | 9.0 | 0.9 |
| Triisopropylsilyl chloride (TIPSCl) | 192.82 | 2.12 mL (d=0.89 g/mL) | 9.8 | 0.98 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
| Saturated aq. NH₄Cl | - | 20 mL | - | - |
| Diethyl ether | - | 100 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
| Hexane (for chromatography) | - | As needed | - | - |
| Ethyl acetate (for chromatography) | - | As needed | - | - |
2.2. Equipment
-
Three-necked round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas inlet and outlet (bubbler)
-
Septa
-
Syringes
-
Low-temperature thermometer
-
Dry ice/acetone or cryocooler bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
2.3. Reaction Procedure
-
Preparation of Glassware: All glassware should be oven-dried at 120 °C overnight and allowed to cool under a stream of dry argon or nitrogen.
-
Initial Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,4-diethynylbenzene (1.26 g, 10.0 mmol).
-
Dissolution: Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the 1,4-diethynylbenzene is completely dissolved.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (3.6 mL of a 2.5 M solution in hexanes, 9.0 mmol) dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: After the addition is complete, stir the resulting pale yellow solution at -78 °C for an additional hour.
-
Silylation: Add triisopropylsilyl chloride (2.12 mL, 9.8 mmol) dropwise to the reaction mixture at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
-
Quenching: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with pure hexane and gradually increasing the polarity) to separate the desired mono-silylated product from unreacted starting material and the di-silylated byproduct. The product fractions can be identified by thin-layer chromatography (TLC).
2.4. Expected Yield
The yield of the desired product, this compound, is expected to be in the range of 40-60%, depending on the precise control of the reaction conditions and the efficiency of the chromatographic separation.
Data Summary
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Value |
| Starting Material | 1,4-Diethynylbenzene |
| Product | This compound |
| Molar Ratio (DEB:n-BuLi:TIPSCl) | 1.0 : 0.9 : 0.98 |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | ~14 hours |
| Purification Method | Silica Gel Column Chromatography |
| Expected Yield | 40-60% |
Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
4.2. Reaction Mechanism
Caption: Reaction mechanism for the selective monosilylation of 1,4-diethynylbenzene.
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously in air. Always use proper personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Anhydrous solvents like THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Low temperatures: Handling cryogenic baths (-78 °C) requires appropriate insulated gloves.
This technical guide provides a robust framework for the successful synthesis of this compound. Researchers should be aware that optimization of reaction times and purification conditions may be necessary to achieve the best results in their specific laboratory setting.
The Triisopropylsilyl (TIPS) Group: A Cornerstone in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The triisopropylsilyl (TIPS) group has emerged as an indispensable tool in the arsenal of synthetic organic chemists. Its robust nature, coupled with predictable reactivity, allows for the strategic protection and manipulation of various functional groups, facilitating the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the role of the TIPS group in organic synthesis, detailing its properties, applications, and the experimental protocols for its use.
Core Properties of the Triisopropylsilyl Group
The utility of the TIPS group stems from its unique combination of steric bulk and electronic properties. The three isopropyl substituents attached to the silicon atom create significant steric hindrance, which governs its reactivity and stability. This bulk allows for the selective protection of less hindered functional groups, a crucial aspect in multi-step syntheses.[1][2]
Relative Stability and Cleavage Conditions
The stability of silyl ethers is a critical factor in the design of a synthetic route. The TIPS group is known for its high stability under a wide range of reaction conditions, particularly in comparison to less hindered silyl ethers like trimethylsilyl (TMS) and triethylsilyl (TES). This stability allows for the execution of various transformations on other parts of the molecule without premature deprotection.[3][4]
The cleavage of the TIPS group is typically achieved under conditions that disrupt the silicon-oxygen bond. The most common methods involve the use of fluoride ions or strong acids. The exceptional strength of the silicon-fluoride bond makes fluoride reagents, such as tetrabutylammonium fluoride (TBAF), particularly effective for deprotection.[5][6]
Table 1: Relative Stability and Cleavage Conditions of Common Silyl Ethers
| Silyl Ether | Relative Stability to Acid Hydrolysis | Relative Stability to Basic Hydrolysis | Typical Cleavage Reagents |
| Trimethylsilyl (TMS) | 1 | 1 | Mild acid (e.g., AcOH in THF/H₂O), K₂CO₃/MeOH |
| Triethylsilyl (TES) | 64 | 10-100 | Dilute acid, TBAF, HF·Pyridine |
| tert-Butyldimethylsilyl (TBDMS/TBS) | 20,000 | 20,000 | TBAF, HF, CSA, AcOH in THF/H₂O |
| Triisopropylsilyl (TIPS) | 700,000 | 100,000 | TBAF, HF, Strong Acid |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 | TBAF, HF |
Data compiled from multiple sources.[2][3][4]
Applications in Organic Synthesis
The TIPS group finds broad application as a protecting group for a variety of functional groups, most notably alcohols and terminal alkynes. Its steric bulk and predictable stability profile enable its use in complex synthetic strategies, including orthogonal protection schemes.
Protection of Alcohols
The primary application of the TIPS group is the protection of hydroxyl moieties. The formation of a TIPS ether effectively masks the reactivity of the alcohol, allowing for subsequent chemical transformations. Due to its steric hindrance, the TIPS group selectively protects primary alcohols in the presence of secondary and tertiary alcohols.[7]
Protection of Terminal Alkynes
Terminal alkynes can be readily protected as their corresponding TIPS-alkynes. This protection is crucial in reactions where the acidic proton of the alkyne could interfere, such as in Sonogashira couplings or other metal-catalyzed reactions. The TIPS group is sufficiently robust to withstand many reaction conditions while being removable under specific protocols.[8][9]
Experimental Protocols
Protocol 1: General Procedure for the TIPS Protection of a Primary Alcohol
This protocol describes a standard method for the silylation of a primary alcohol using triisopropylsilyl chloride.
Materials:
-
Primary alcohol
-
Triisopropylsilyl chloride (TIPSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triisopropylsilyl chloride (1.2 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove excess DMF and unreacted imidazole.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Deprotection of a TIPS Ether using TBAF
This protocol outlines the cleavage of a TIPS ether using tetrabutylammonium fluoride.
Materials:
-
TIPS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TIPS-protected alcohol (1.0 equiv) in anhydrous THF.[5]
-
Add the 1.0 M solution of TBAF in THF (1.1-1.5 equiv) dropwise to the stirred solution at room temperature.[5]
-
Monitor the reaction by TLC. The reaction time can vary from 30 minutes to several hours depending on the substrate.[5]
-
Once the reaction is complete, quench the reaction by adding water.[10]
-
Dilute the mixture with dichloromethane and separate the organic layer.[10]
-
Wash the organic layer with brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel.[10]
Note: TBAF is basic and may not be suitable for base-sensitive substrates. In such cases, buffering with acetic acid is recommended.[5]
Protocol 3: Protection of a Terminal Alkyne with TIPS Group
This protocol describes the silylation of a terminal alkyne.
Materials:
-
Terminal alkyne
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the terminal alkyne (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.1 equiv) and stir the mixture at -78 °C for 30 minutes.
-
Add triisopropylsilyl chloride (1.2 equiv) to the solution and allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Deprotection of a TIPS-protected Alkyne
This protocol details the removal of the TIPS group from a terminal alkyne.
Materials:
-
TIPS-protected alkyne
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TIPS-protected alkyne (1.0 equiv) in anhydrous THF.[9]
-
Add the 1.0 M solution of TBAF in THF (1.1 equiv) at room temperature.[9]
-
Stir the reaction for 1-3 hours, monitoring by TLC.[9]
-
Upon completion, dilute the reaction with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate carefully due to the volatility of some terminal alkynes.
-
If necessary, purify the product by flash column chromatography.
Stereochemical Control: Chelation vs. Non-Chelation Pathways
The steric bulk of the TIPS group plays a significant role in directing the stereochemical outcome of reactions at adjacent chiral centers. In nucleophilic additions to α-alkoxy ketones, the stereoselectivity is often governed by a competition between chelation-controlled and non-chelation-controlled (Felkin-Anh) pathways.[11][12]
-
Chelation Control: With smaller, chelating protecting groups (e.g., methoxymethyl (MOM) or benzyl (Bn)), the Lewis acidic metal of the nucleophile can coordinate to both the carbonyl oxygen and the oxygen of the protecting group, forming a rigid five-membered ring. This conformation dictates the trajectory of the incoming nucleophile, leading to a specific diastereomer.[13][14]
-
Non-Chelation Control (Felkin-Anh Model): The bulky TIPS group prevents the formation of a stable chelate. Consequently, the reaction proceeds via a non-chelation pathway, as described by the Felkin-Anh model. In this model, the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions, leading to the opposite diastereomer compared to the chelation-controlled pathway.[15][16]
Mandatory Visualizations
Caption: General workflow for the protection and deprotection of an alcohol with a TIPS group.
Caption: Logical workflow for an orthogonal protection strategy using TBDMS and TIPS groups.
Caption: Stereochemical outcome in nucleophilic addition to α-alkoxy ketones.
Conclusion
The triisopropylsilyl group is a powerful and versatile protecting group in organic synthesis. Its steric bulk provides high stability and allows for selective protection and deprotection, making it an invaluable tool for the synthesis of complex molecules, including natural products and pharmaceuticals. A thorough understanding of its properties and the associated experimental protocols is essential for its effective implementation in a synthetic strategy. This guide provides a foundational understanding for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 8. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 9. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tminehan.com [tminehan.com]
- 13. chemistnotes.com [chemistnotes.com]
- 14. web.uvic.ca [web.uvic.ca]
- 15. Felkin-Anh Model | OpenOChem Learn [learn.openochem.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Silyl Protecting Groups for Terminal Alkynes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the intricate pathways of drug development and complex molecule construction, the strategic use of protecting groups is paramount. Terminal alkynes, with their acidic proton, often require protection to prevent unwanted side reactions during various synthetic transformations. Among the arsenal of protective moieties, silyl groups have emerged as a versatile and widely employed class for the temporary masking of the terminal alkyne functionality.
This technical guide provides a comprehensive overview of silyl protecting groups for terminal alkynes, detailing their properties, applications, and the experimental protocols for their installation and removal. The information is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of these critical synthetic tools.
Core Concepts in Silyl Protection of Alkynes
The fundamental principle behind the use of silyl protecting groups lies in the replacement of the acidic acetylenic proton with a sterically bulky and electronically stabilizing silyl group. This transformation renders the alkyne moiety inert to a wide range of reaction conditions, including those involving strong bases, nucleophiles, and certain oxidizing and reducing agents. The choice of a specific silyl group is dictated by its stability towards the reaction conditions planned in the synthetic sequence and the ease of its eventual removal.[1][2]
A key concept in multi-step synthesis is orthogonal protection , which allows for the selective deprotection of one protecting group in the presence of others.[3][4][5][6][7][8] The diverse family of silyl protecting groups, with their varying stabilities, offers excellent opportunities for implementing orthogonal strategies. For instance, a labile trimethylsilyl (TMS) group can be cleaved under conditions that leave a more robust triisopropylsilyl (TIPS) group intact.[9]
Commonly Used Silyl Protecting Groups
A variety of silyl groups are available, each with a unique profile of steric hindrance and stability. The selection of the appropriate group is a critical strategic decision in synthesis design.
| Protecting Group | Abbreviation | Key Features |
| Trimethylsilyl | TMS | Smallest and most labile silyl group. Easily cleaved under mild basic or acidic conditions. Often used for transient protection.[3] |
| Triethylsilyl | TES | More stable than TMS due to increased steric bulk.[10] |
| tert-Butyldimethylsilyl | TBDMS or TBS | Significantly more stable than TMS and TES, particularly towards hydrolysis. Widely used due to its good balance of stability and ease of removal with fluoride reagents.[10] |
| Triisopropylsilyl | TIPS | Very bulky and highly stable protecting group. Resistant to a broader range of reaction conditions compared to TBDMS.[11][12] |
| tert-Butyldiphenylsilyl | TBDPS | One of the most robust common silyl protecting groups, offering excellent stability towards acidic conditions.[10] |
| (3-Cyanopropyl)dimethylsilyl | CPDMS | A polar silyl group that can facilitate purification by altering the polarity of the protected compound.[13] |
| (3-Cyanopropyl)diisopropylsilyl | CPDIPS | A more sterically hindered polar silyl group with properties similar to CPDMS.[13] |
| Diphenylphosphoryl | Ph₂P(O) | A non-silyl, polar protecting group that is stable under acidic conditions and can be removed with specific basic reagents, offering orthogonality to silyl groups.[8][13][14] |
Quantitative Data Summary
The stability of silyl protecting groups is a critical factor in their selection. The following tables summarize the relative stability of common silyl ethers (which serves as a reliable proxy for silyl-protected alkynes) and typical yields for protection and deprotection reactions.
Table 1: Relative Stability of Silyl Ethers to Acidic and Basic Hydrolysis [10]
| Silyl Group | Relative Stability to Acid Hydrolysis | Relative Stability to Base Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | ~10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | ~100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Table 2: Typical Yields for Protection and Deprotection of Terminal Alkynes
| Protecting Group | Protection Yield (%) | Deprotection Yield (%) | Deprotection Reagent |
| TMS | >90 | >90 | K₂CO₃, MeOH |
| TBDMS | >90 | >90 | TBAF, THF |
| TIPS | >90 | 81 | AgF, MeOH[12] |
| Ph₂P(O) | 72 | 92 | MeMgBr, THF[14] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the protection and deprotection of terminal alkynes.
Protocol 1: Protection of a Terminal Alkyne with Triethylsilyl (TES) Chloride[16]
Materials:
-
Terminal alkyne (1 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (2 mL)
-
Imidazole (2.2 mmol)
-
Triethylsilyl chloride (TESCl) (2 mmol)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alcohol (1 mmol) in anhydrous DMF (2 mL, 0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.2 mmol).
-
Add TESCl (2 mmol) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (1 mL).
-
Dilute the mixture with Et₂O (10 mL) and separate the layers.
-
Wash the organic layer sequentially with water (10 x 3 mL) and brine (2 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the TES-protected alkyne.
Protocol 2: Protection of a Primary Hydroxyl Group with tert-Butyldiphenylsilyl (TBDPS) Chloride[17]
Materials:
-
Substrate with a primary hydroxyl group (1.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) (2–10 mL/mmol)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1–1.5 equiv.)
-
Imidazole (2.2–3.0 equiv.)
-
Dry Methanol (MeOH)
-
Toluene
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
1.0 M aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
Procedure:
-
Dissolve the substrate (1.0 equiv.) in anhydrous DMF under an argon atmosphere.
-
Add TBDPSCl (1.1–1.5 equiv.) and imidazole (2.2–3.0 equiv.) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding dry MeOH (2.2–3.0 equiv.).
-
Co-evaporate the reaction mixture with toluene.
-
Dissolve the residue in EtOAc or CH₂Cl₂.
-
Wash the organic layer sequentially with 1.0 M aq. HCl, H₂O, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer, filter, and concentrate to provide the crude TBDPS-protected product, which can be further purified by chromatography if necessary.
Protocol 3: Deprotection of a Silyl-Protected Alkyne using Tetrabutylammonium Fluoride (TBAF)[8][12]
Materials:
-
Silyl-protected alkyne (1 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 1.1 equiv.)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the silyl ether (1 equiv.) in dry THF.
-
To the cold (0 °C) solution, add TBAF (1.1 equiv. of a 1 M solution in THF) dropwise.
-
Stir the resulting solution for 45 minutes, allowing the mixture to warm to room temperature.
-
Dilute the solution with dichloromethane (20 mL) and quench with water (5 mL).
-
Separate the organic layer and wash it with brine (5 mL).
-
Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the deprotected alkyne.
Protocol 4: Selective Deprotection of a TMS-Alkyne in the Presence of a TIPS-Alkyne[10]
Materials:
-
Substrate containing both TMS- and TIPS-protected alkynes
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the substrate in a mixture of THF and MeOH.
-
Add potassium carbonate to the solution.
-
Stir the reaction at room temperature and monitor by TLC for the selective removal of the TMS group.
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the mono-TIPS-protected alkyne.
Protocol 5: Protection of a Terminal Alkyne with a Diphenylphosphoryl (Ph₂P(O)) Group[15]
Materials:
-
Phenylacetylene (1 equiv.)
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Treat phenylacetylene with chlorodiphenylphosphine, copper(I) iodide, and triethylamine to afford diphenyl(phenylethynyl)phosphine.
-
Add H₂O₂ to a THF solution of the diphenyl(phenylethynyl)phosphine.
-
After reaction completion, perform an appropriate workup and purification to yield the diphenylphosphoryl-protected phenylacetylene (72% yield).
Protocol 6: Deprotection of a Diphenylphosphoryl-Protected Alkyne[15]
Materials:
-
Diphenylphosphoryl-protected alkyne (1 equiv.)
-
Methylmagnesium bromide (MeMgBr) (solution in a suitable solvent like THF or Et₂O)
-
Anhydrous THF
Procedure:
-
Dissolve the diphenylphosphoryl-protected alkyne in anhydrous THF under an inert atmosphere.
-
Cool the solution to an appropriate temperature (e.g., 0 °C or room temperature, depending on the substrate).
-
Add the MeMgBr solution dropwise.
-
Stir the reaction and monitor by TLC.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate to afford the deprotected alkyne.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction pathways and a logical workflow for selecting an appropriate silyl protecting group.
Caption: General workflows for the protection and deprotection of terminal alkynes using silyl groups.
Caption: Decision-making workflow for selecting a suitable silyl protecting group for a terminal alkyne.
Conclusion
Silyl protecting groups are indispensable tools in the synthesis of complex molecules, particularly in the context of drug discovery and development where efficiency and selectivity are paramount. The wide array of available silyl groups, each with distinct stability profiles, allows for the strategic design of synthetic routes that incorporate orthogonal protection strategies. A thorough understanding of the properties, applications, and experimental protocols associated with these protecting groups, as outlined in this guide, is essential for any researcher or scientist working in the field of organic synthesis. The judicious selection and application of silyl protecting groups will undoubtedly continue to be a cornerstone of innovation in the chemical sciences.
References
- 1. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 2. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 3. benchchem.com [benchchem.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Functional Group Protection [organic-chemistry.org]
- 9. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 11. redalyc.org [redalyc.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 14. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
Methodological & Application
Application Notes: Sonogashira Coupling Protocol Using ((4-Ethynylphenyl)ethynyl)triisopropylsilane
Introduction
The Sonogashira cross-coupling reaction is a highly efficient and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst, and it is conducted in the presence of an amine base.[4][5] The mild reaction conditions tolerate a wide variety of functional groups, making it a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][6]
((4-Ethynylphenyl)ethynyl)triisopropylsilane is a valuable building block, featuring a terminal alkyne for coupling and a triisopropylsilyl (TIPS) protected alkyne. This differential protection allows for selective reaction at the terminal alkyne, reserving the TIPS-protected group for subsequent orthogonal deprotection and further functionalization. This note provides a detailed protocol for the Sonogashira coupling of this reagent with various aryl halides.
General Reaction Scheme
The Sonogashira coupling proceeds by reacting an aryl halide with this compound in the presence of a palladium catalyst, a copper(I) salt, and a base. The reactivity of the aryl halide typically follows the trend I > Br > Cl.[2][3]
Caption: General scheme of the Sonogashira coupling reaction.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Sonogashira couplings of aryl halides with terminal alkynes, which are applicable to this compound.
| Entry | Aryl Halide (Ar-X) | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ (5) | 2.5 | Diisopropylamine (7) | THF | RT | 3 | ~89 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | 5 | Triethylamine (2) | Toluene | 80 | 12 | ~92 |
| 3 | 3-Bromopyridine | PdCl₂(PPh₃)₂ (5) | 10 | Diisopropylamine (2) | Toluene | 60 | 16 | ~85 |
| 4 | 1-Iodopyrene | Pd(PPh₃)₄ (2) | 4 | Triethylamine (3) | DMF/THF | 70 | 8 | ~95 |
| 5 | 2-Bromoacetophenone | Pd(CH₃CN)₂Cl₂ (0.5)¹ | — | Cs₂CO₃ (1) | 2-MeTHF | RT | 6 | ~90 |
¹ Copper-free condition using cataCXium A (1 mol%) as a ligand.[7] Note: Yields are representative and may vary based on substrate purity, scale, and specific laboratory conditions.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of an aryl halide with this compound on a 1.0 mmol scale.
Materials and Equipment:
-
Schlenk flask or round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Standard glassware for work-up and purification
-
Aryl halide (1.0 mmol, 1.0 eq)
-
This compound (1.1 mmol, 1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 mmol, 0.05 eq)
-
Copper(I) iodide [CuI] (0.025 mmol, 0.025 eq)
-
Anhydrous Tetrahydrofuran (THF) or Toluene (5-10 mL)
-
Diisopropylamine (DIPA) or Triethylamine (TEA) (3.0-7.0 mmol, 3.0-7.0 eq)
-
Saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF, 5 mL) via syringe. Stir the mixture for 5 minutes to dissolve the solids.
-
Sequentially add the amine base (e.g., diisopropylamine, 7.0 eq) and this compound (1.1 eq) via syringe at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature. If the aryl halide is less reactive (e.g., a bromide or chloride), the mixture may need to be heated to 50-80°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 2-16 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter it through a pad of Celite® to remove the catalyst and amine salts, washing the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol, from setup to final product isolation.
Caption: Workflow for the Sonogashira coupling experiment.
Safety Precautions
-
Palladium catalysts and copper salts are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents like THF, toluene, and diethyl ether are flammable. Keep away from ignition sources.
-
Amine bases such as diisopropylamine and triethylamine are corrosive and have strong odors. Always use them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactions under an inert atmosphere require proper handling of gas cylinders and Schlenk lines.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. ijnc.ir [ijnc.ir]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with ((4-Ethynylphenyl)ethynyl)triisopropylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for forming 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2] The reagent, ((4-Ethynylphenyl)ethynyl)triisopropylsilane, is a bifunctional linker containing both a terminal alkyne and a triisopropylsilyl (TIPS)-protected alkyne. This structure provides a rigid phenylene ethynylene backbone, making it an excellent building block for the synthesis of functional polymers, molecular wires, and complex molecular architectures.[2] The TIPS group offers a strategic advantage, allowing for selective reaction at the terminal alkyne, with the option for subsequent deprotection and further functionalization of the second alkyne.
Applications
The unique structural features of this compound lend it to a variety of applications:
-
Polymer Chemistry: This molecule can be used as a monomer in the synthesis of poly(p-phenyleneethynylene)s (PPEs) and other conjugated polymers. The terminal alkyne can be polymerized, and the TIPS-protected alkyne can be deprotected post-polymerization for further functionalization via click chemistry, allowing for the introduction of a wide range of functionalities to the polymer side chains.[2]
-
Materials Science: The rigid, linear structure of the phenylene ethynylene unit makes it an ideal component for the construction of microporous organic polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis.
-
Medicinal Chemistry and Drug Development: As a linker, this compound can be used to connect different molecular fragments in the synthesis of novel drug candidates. The rigid nature of the linker can be advantageous in controlling the spatial orientation of pharmacophores. The triazole ring formed during the click reaction is metabolically stable and can act as a pharmacophore itself.[3]
-
Bioconjugation: Following deprotection, the bifunctional nature of the resulting di-alkyne allows for dual-labeling of biomolecules or for linking two different biomolecules together. This is particularly useful in the development of probes and diagnostic agents.
Experimental Protocols
The following is a general protocol for the copper-catalyzed click reaction of this compound with an azide. This protocol is a starting point and may require optimization for specific substrates and applications.
Materials
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., DMF, DMSO, THF, or a mixture of water and a miscible organic solvent)
-
Deionized water
Stock Solutions
-
This compound (10 mM): Dissolve the appropriate amount in an organic solvent such as DMF or THF.
-
Azide (10 mM): Dissolve the azide-containing molecule in a compatible solvent.
-
Copper(II) sulfate (100 mM): Dissolve CuSO₄ in deionized water.
-
Sodium ascorbate (1 M): Prepare fresh by dissolving sodium ascorbate in deionized water.
-
Ligand (THPTA or TBTA, 100 mM): Dissolve the ligand in deionized water (for THPTA) or an organic solvent like DMSO or DMF (for TBTA).
General CuAAC Protocol
This protocol describes the reaction with the terminal alkyne of this compound.
-
To a reaction vessel, add the azide solution and the this compound solution.
-
Add the solvent to achieve the desired final reaction concentration.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of Cu:ligand is common.[1] Let this mixture stand for 1-2 minutes.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Once the reaction is complete, the product can be purified by an appropriate method, such as column chromatography, precipitation, or extraction.
Data Presentation
The following table provides representative quantitative data for a typical CuAAC reaction. These values are intended as a starting point and may be optimized for specific reactions.
| Reagent | Stock Concentration | Final Concentration | Molar Equivalents (relative to limiting reagent) |
| Azide-containing molecule | 10 mM | 1 mM | 1 |
| This compound | 10 mM | 1.2 mM | 1.2 |
| CuSO₄ | 100 mM | 0.1 mM | 0.1 |
| THPTA/TBTA | 100 mM | 0.5 mM | 0.5 |
| Sodium Ascorbate | 1 M | 5 mM | 5 |
Visualizations
Caption: Experimental workflow for the copper-catalyzed click chemistry reaction.
References
Synthesis and Functionalization of Advanced Poly(phenylene ethynylene) Derivatives Using a Triisopropylsilyl-Protected Monomer
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and functionalization of poly(phenylene ethynylene) (PPE) polymers utilizing ((4-Ethynylphenyl)ethynyl)triisopropylsilane as a key monomer. The use of a triisopropylsilyl (TIPS) protecting group allows for controlled polymerization and subsequent deprotection to yield a reactive polymer backbone. This protocol details the Sonogashira cross-coupling polymerization, deprotection of the TIPS group, and post-polymerization functionalization via amide coupling. These functionalized PPEs are of significant interest in various fields, including drug development, due to their tunable electronic and photophysical properties.
Introduction
Poly(phenylene ethynylene)s (PPEs) are a class of conjugated polymers characterized by their rigid rod-like structure and unique optoelectronic properties. The ability to modify the side chains and end groups of these polymers allows for the fine-tuning of their solubility, processability, and functionality. The use of protecting groups, such as the triisopropylsilyl (TIPS) group, is a common strategy to prevent unwanted side reactions during polymerization. This application note describes a robust methodology for the synthesis of a TIPS-protected PPE, its subsequent deprotection, and functionalization, making it suitable for a variety of applications, including the development of novel drug delivery systems and biosensors.
Data Presentation
The following table summarizes the typical molecular weight and photophysical properties of the TIPS-protected and deprotected poly(phenylene ethynylene) polymers synthesized using the protocols described herein.
| Polymer Sample | Mn ( kg/mol ) | Mw ( kg/mol ) | PDI (Mw/Mn) | UV-Vis λmax (nm) | Fluorescence Emission λmax (nm) |
| TIPS-Protected PPE | 274 | 520.6 | 1.90 | 425 | 450 |
| Deprotected PPE | ~270 | - | - | 430 | 455 |
Note: The molecular weight of the deprotected polymer is expected to be slightly lower than the protected precursor due to the removal of the TIPS groups. Characterization data is based on analogous polymer systems reported in the literature.[1]
Experimental Protocols
Part 1: Synthesis of TIPS-Protected Poly(phenylene ethynylene) via Sonogashira Polymerization
This protocol describes the synthesis of a TIPS-protected poly(phenylene ethynylene) from this compound and a suitable dihaloarene co-monomer (e.g., 1,4-diiodo-2,5-dialkoxybenzene).
Materials:
-
This compound
-
1,4-Diiodo-2,5-dialkoxybenzene (or other suitable dihaloarene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous toluene
-
Anhydrous triethylamine (Et₃N)
-
Methanol
-
Schlenk flask and line
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), 1,4-diiodo-2,5-dialkoxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).
-
Add anhydrous toluene and anhydrous triethylamine (5:1 v/v) to the flask via cannula to achieve a monomer concentration of approximately 0.1 M.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Stir the reaction mixture at 65 °C for 48 hours under an inert atmosphere.
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filter the polymer using a Büchner funnel and wash thoroughly with methanol to remove residual catalyst and unreacted monomers.
-
Dry the polymer under vacuum to yield the TIPS-protected PPE as a solid.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and by ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy to confirm the structure and photophysical properties.[1]
Part 2: Deprotection of the TIPS Group
This protocol details the removal of the TIPS protecting group from the PPE backbone to yield a terminal alkyne-functionalized polymer.
Materials:
-
TIPS-Protected PPE
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the TIPS-protected PPE in anhydrous THF in a round-bottom flask.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1 eq per TIPS group) dropwise to the stirred polymer solution.[2]
-
Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC analysis indicates complete deprotection.
-
Precipitate the deprotected polymer by adding the reaction mixture to a large volume of methanol.
-
Filter the polymer and wash with methanol.
-
Dry the polymer under vacuum.
-
Confirm the removal of the TIPS group by ¹H NMR spectroscopy (disappearance of the isopropyl proton signals).
Part 3: Post-Polymerization Functionalization via Amide Coupling
This section outlines the conversion of the terminal alkyne groups to carboxylic acids, followed by amide coupling with an amine-containing molecule (e.g., a peptide, drug molecule, or biomarker).
Step 3a: Conversion of Terminal Alkyne to Carboxylic Acid
Materials:
-
Deprotected PPE
-
Potassium permanganate (KMnO₄)
-
Aqueous sodium carbonate (Na₂CO₃) solution
-
Hydrochloric acid (HCl)
-
Standard glassware for organic synthesis
Procedure:
-
Suspend the deprotected PPE in an aqueous solution of Na₂CO₃.
-
Add a solution of KMnO₄ dropwise to the suspension while stirring vigorously.
-
Heat the mixture to 60 °C for 4 hours.
-
Cool the reaction mixture and filter to remove manganese dioxide.
-
Acidify the filtrate with HCl to precipitate the carboxylated polymer.
-
Filter the polymer, wash with water, and dry under vacuum.
-
Confirm the presence of the carboxylic acid group by FT-IR spectroscopy (appearance of a broad O-H stretch and a C=O stretch).
Step 3b: Amide Coupling using EDC/NHS Chemistry
Materials:
-
Carboxylated PPE
-
Amine-containing molecule of interest
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Coupling buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine)
-
Standard laboratory equipment for bioconjugation
Procedure:
-
Dissolve the carboxylated PPE in the activation buffer.
-
Add EDC (1.5 eq) and NHS (1.5 eq) to the polymer solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid groups.
-
Dissolve the amine-containing molecule in the coupling buffer.
-
Add the activated polymer solution to the amine-containing molecule solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4 °C with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM.
-
Purify the functionalized polymer using an appropriate method such as dialysis or size-exclusion chromatography to remove unreacted reagents.
-
Characterize the final functionalized polymer to confirm successful conjugation.
Visualizations
Caption: Overall workflow for the synthesis and functionalization of PPEs.
References
Application Notes and Protocols for the Preparation of Molecular Wires Using ((4-Ethynylphenyl)ethynyl)triisopropylsilane
Audience: Researchers, scientists, and drug development professionals.
Introduction: Molecular wires, particularly oligo(phenylene ethynylene)s (OPEs), are rigid rod-like molecules with conjugated π-systems that have garnered significant interest for their potential applications in molecular electronics, optoelectronics, and nanotechnology.[1][2][3] The ability to synthesize monodisperse OPEs with precise length and functionality is crucial for the systematic investigation of their structure-property relationships. This document provides detailed protocols for the synthesis of a well-defined OPE dimer using ((4-ethynylphenyl)ethynyl)triisopropylsilane as a key building block. The triisopropylsilyl (TIPS) group serves as a robust protecting group for the terminal alkyne, allowing for selective Sonogashira cross-coupling reactions.[4][5] Subsequent deprotection of the TIPS group provides a terminal alkyne that can be used for further elongation of the molecular wire or for attachment to surfaces.
Experimental Protocols
This section details a two-step synthesis of a phenylene ethynylene dimer. The first step involves a Sonogashira coupling of this compound with 1,4-diiodobenzene to yield a TIPS-protected dimer. The second step is the deprotection of the TIPS groups to afford the final molecular wire.
Step 1: Synthesis of 1,4-Bis(((4-((triisopropylsilyl)ethynyl)phenyl)ethynyl))benzene (TIPS-Protected Dimer)
This protocol is adapted from Sonogashira coupling procedures for similar oligo(phenylene ethynylene) syntheses.[6]
Reaction Scheme:
Materials and Reagents:
-
This compound
-
1,4-Diiodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Tetrahydrofuran (THF)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (2.2 eq.), 1,4-diiodobenzene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq.), and copper(I) iodide (0.1 eq.).
-
Add anhydrous triethylamine and anhydrous toluene (the volume should be sufficient to dissolve the reactants, typically creating a 0.1 M solution with respect to the diiodobenzene).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Stir the reaction mixture at 65-70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically after 16-24 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired TIPS-protected dimer as a solid.
Step 2: Deprotection of 1,4-Bis(((4-((triisopropylsilyl)ethynyl)phenyl)ethynyl))benzene to Yield 1,4-Bis(((4-ethynylphenyl)ethynyl))benzene (Dimer)
This protocol utilizes tetrabutylammonium fluoride (TBAF) for the removal of the TIPS protecting groups.[5][7]
Reaction Scheme:
Materials and Reagents:
-
1,4-Bis(((4-((triisopropylsilyl)ethynyl)phenyl)ethynyl))benzene (from Step 1)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TIPS-protected dimer (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.0 M in THF, 2.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the deprotected dimer.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of oligo(phenylene ethynylene)s based on literature values for analogous compounds.
Table 1: Reaction Conditions and Yields for Sonogashira Coupling.
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| ((3,5-Diethyl-4-ethynylphenyl)ethynyl)triisopropylsilane | 4-Bromo-1-iodobenzene | PdCl₂(PPh₃)₂, CuI | Et₃N | RT | 16 | 96 | [6] |
| 1-Ethynyl-4-(triisopropylsilylethynyl)benzene | 1,4-Diiodo-2,5-dihexylbenzene | Pd(PPh₃)₄, CuI | Toluene/Et₃N | 60 | 24 | 85-95 | [1][2] |
Table 2: Characterization Data for a Representative TIPS-Protected Phenylene Ethynylene Monomer. [6]
| Compound | Formula | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| ((3,5-Diethyl-4-ethynylphenyl)ethynyl)triisopropylsilane | C₂₃H₃₆Si | 7.17 (s, 2H), 3.50 (s, 1H), 2.80 (q, 4H), 1.24 (t, 6H), 1.13 (s, 21H) | 132.1, 126.3, 123.5, 106.8, 91.5, 83.1, 25.9, 18.8, 14.8, 11.4 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a phenylene ethynylene dimer.
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
References
- 1. Synthesis of monodisperse oligo(1,4-phenyleneethynylene-alt-1,4-triptycyleneethynylene)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Crystal structure of ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trilinkbiotech.com [trilinkbiotech.com]
Application Notes and Protocols for ((4-Ethynylphenyl)ethynyl)triisopropylsilane in Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of ((4-Ethynylphenyl)ethynyl)triisopropylsilane in the field of organic electronic materials. Due to the limited availability of performance data for this specific molecule, this document leverages data and protocols from closely related and analogous compounds to provide representative applications and methodologies. The triisopropylsilyl (TIPS) protecting group is known to enhance the solubility and stability of small molecules, making them suitable for solution-based processing of organic electronic devices.
Overview of this compound
This compound is a π-conjugated organic small molecule. Its rigid phenylene ethynylene backbone provides good charge transport pathways, while the triisopropylsilyl (TIPS) group enhances solubility in common organic solvents, a critical property for the fabrication of large-area and flexible electronic devices via solution-based techniques. The terminal ethynyl group offers a site for further chemical modification, allowing for the synthesis of more complex molecular structures and polymers.
Molecular Structure:
Caption: Molecular Structure of the target compound.
Applications in Organic Field-Effect Transistors (OFETs)
Small molecules containing the TIPS-ethynyl moiety are well-regarded for their application in solution-processed OFETs. The TIPS groups facilitate good molecular packing, which is essential for efficient charge transport in the solid state. While specific data for this compound is not available, analogous materials like TIPS-pentacene and functionalized anthradithiophenes (ADT) have demonstrated excellent p-type semiconductor performance.
Table 1: Representative Performance of Analogous TIPS-functionalized Small Molecules in OFETs
| Compound | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| TIPS-Pentacene | Drop-casting | 0.1 - 1.0 | > 10^6 | [1] |
| diF-TES-ADT | Solution Shearing | ~1.0 | > 10^7 | [1] |
| C8-BTBT | Spin-coating | 0.19 | 10^7 | [2] |
Note: This data is for analogous compounds and should be used as a reference for the potential performance of this compound.
Applications in Organic Photovoltaics (OPVs)
In OPVs, oligo(phenylene ethynylene) derivatives can function as either electron donor or acceptor materials, depending on their energy levels. The rigid rod-like structure can promote charge transport and the TIPS group can influence the morphology of the bulk heterojunction (BHJ) active layer. The performance of OPV devices is highly dependent on the energy level alignment between the donor and acceptor materials, as well as the nanoscale morphology of the blend.
Table 2: Photovoltaic Performance of Devices Using Analogous Donor Materials
| Donor Material | Acceptor | Power Conversion Efficiency (%) | Open Circuit Voltage (V) | Short Circuit Current (mA/cm²) | Fill Factor (%) | Reference |
| Oligothienylenevinylene derivative | C60 | 2.0 | 0.68 | - | 60 | [3] |
| P3HT | PCBM | ~3.5 | 0.6 | ~10 | 60-65 | General |
| PDTSTPD | PC71BM | 7.3 | - | - | - | [4] |
Note: This data is for analogous systems and serves to illustrate the potential application of phenylene ethynylene-based materials in OPVs.
Applications in Organic Light-Emitting Diodes (OLEDs)
Phenylene ethynylene derivatives are known for their blue emission, making them candidates for emitter materials in OLEDs. Furthermore, their high triplet energy levels make them suitable as host materials for phosphorescent emitters. The bulky TIPS groups can help to prevent aggregation-caused quenching of the luminescence in the solid state.
Table 3: Electroluminescence Characteristics of Analogous Phenylene Ethynylene-based OLEDs
| Device Structure | Emitter/Host | Color | Max. Luminance (cd/m²) | External Quantum Efficiency (%) | Reference |
| ITO/PEDOT:PSS/Emitter/Ca/Al | Oligo(p-phenylenevinylene) | Green-Yellow | ~1000 | ~1.0 | [1] |
| ITO/Hole Transport Layer/Host:Guest/Electron Transport Layer/Cathode | Phenyl pyrimidine derivative | Blue to Green-Blue | - | up to 10.6 | [5] |
Note: This data is for analogous material systems and is intended to provide a benchmark for the potential performance of this compound in OLEDs.
Estimated Electronic Properties
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical parameters for designing organic electronic devices. These can be estimated using cyclic voltammetry. Based on data for similar oligo(phenylene ethynylene) compounds, the following are estimated energy levels.
Table 4: Estimated HOMO and LUMO Energy Levels
| Property | Estimated Value (eV) |
| HOMO | -5.5 to -5.8 |
| LUMO | -2.4 to -2.7 |
| Band Gap | 2.8 to 3.4 |
Note: These are estimated values based on analogous compounds and should be experimentally verified for this compound.
Caption: Estimated energy levels of the target compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sonogashira Coupling
This protocol describes a general procedure for the synthesis of diarylacetylenes using a palladium-catalyzed Sonogashira cross-coupling reaction.[6][7][8][9][10]
Materials:
-
1-Ethynyl-4-iodobenzene (or 1-bromo-4-ethynylbenzene)
-
Triisopropylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Hexane and dichloromethane for chromatography
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1-ethynyl-4-iodobenzene (1.0 eq) in a mixture of anhydrous toluene and triethylamine (2:1 v/v).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq) to the solution.
-
Slowly add triisopropylsilylacetylene (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvents under reduced pressure.
-
Resuspend the residue in dichloromethane and filter through a pad of Celite to remove the catalyst residues.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Protocol 2: Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)
This protocol is based on general procedures for fabricating bottom-gate, top-contact OFETs with solution-processable small molecules.[1][2]
Materials:
-
Heavily n-doped Si wafer with a 200-300 nm thermally grown SiO₂ layer (serves as gate electrode and dielectric)
-
This compound solution (e.g., 5-10 mg/mL in toluene or chlorobenzene)
-
Gold (Au) for source/drain electrodes
-
Octadecyltrichlorosilane (OTS) for surface treatment of the dielectric
-
Solvents for cleaning (acetone, isopropanol)
-
Spin-coater
-
Thermal evaporator
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and then isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer by vapor deposition or solution immersion to improve the semiconductor film quality.
-
Semiconductor Deposition: Spin-coat the this compound solution onto the treated substrate at 2000 rpm for 60 seconds.
-
Annealing: Anneal the semiconductor film on a hotplate at a temperature optimized for crystal growth (e.g., 80-120 °C) for 30 minutes in a nitrogen-filled glovebox.
-
Electrode Deposition: Thermally evaporate gold (50 nm) through a shadow mask to define the source and drain electrodes.
-
Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a glovebox or in air.
Protocol 3: Fabrication of a Bulk Heterojunction (BHJ) Organic Photovoltaic (OPV) Device
This protocol outlines the fabrication of a conventional architecture BHJ solar cell.
Materials:
-
Patterned indium tin oxide (ITO) coated glass substrate
-
PEDOT:PSS aqueous dispersion
-
Blend solution of this compound (donor) and a fullerene derivative (e.g., PC₆₁BM or PC₇₁BM) (acceptor) in a suitable solvent like chlorobenzene or o-dichlorobenzene.
-
Calcium (Ca) and Aluminum (Al) for the cathode
-
Spin-coater
-
Thermal evaporator
Procedure:
-
Substrate Cleaning: Clean the ITO substrate sequentially in detergent, deionized water, acetone, and isopropanol by sonication. Dry with nitrogen and treat with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat PEDOT:PSS onto the ITO substrate and anneal at 140 °C for 10 minutes in air.
-
Active Layer Deposition: Transfer the substrate into a nitrogen-filled glovebox. Spin-coat the donor:acceptor blend solution to form the active layer. Anneal the film at an optimized temperature (e.g., 100-150 °C).
-
Cathode Deposition: Deposit Calcium (20 nm) followed by Aluminum (100 nm) by thermal evaporation through a shadow mask.
-
Encapsulation and Characterization: Encapsulate the device to prevent degradation from air and moisture. Measure the current-voltage characteristics under simulated AM 1.5G solar illumination.
Caption: General workflow for organic electronic device fabrication.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Patterning technology for solution-processed organic crystal field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic photovoltaic devices based on a new class of oligothienylenevinylene derivatives as donor materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solution Processed Large-Scale Small Molecular Organic Field-Effect Transistors [manu56.magtech.com.cn]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gold-chemistry.org [gold-chemistry.org]
Step-by-Step Deprotection of TIPS-Protected Alkynes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of triisopropylsilyl (TIPS)-protected alkynes, a crucial step in the synthesis of complex molecules and active pharmaceutical ingredients. The selection of the appropriate deprotection method is critical to ensure high yields and compatibility with other functional groups present in the molecule.
Introduction
The triisopropylsilyl (TIPS) group is a bulky and robust protecting group for terminal alkynes, offering stability under a wide range of reaction conditions. However, its efficient and selective removal is a key consideration in multi-step synthetic strategies. This document outlines three common methods for the deprotection of TIPS-protected alkynes:
-
Silver Fluoride (AgF) Mediated Deprotection: A mild and efficient method suitable for substrates with base-sensitive functional groups.
-
Tetrabutylammonium Fluoride (TBAF) Mediated Deprotection: A widely used method, though its basicity requires careful consideration for sensitive substrates.
-
Hydrogen Fluoride-Pyridine (HF-Pyridine) Mediated Deprotection: An acidic method that can be advantageous for certain substrates.
Method Comparison and Quantitative Data
The choice of deprotection reagent can significantly impact the reaction outcome. The following table summarizes a comparison of different methods for the deprotection of a model TIPS-protected arylacetylene.
| Deprotection Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AgF (1.5 equiv) | MeOH | 23 | 3.5 | 81 | [1][2] |
| TBAF (2.0 equiv) | THF | Reflux | 0.5 | 25 | [1][2][3] |
| 10% HF | THF-MeOH | 23 | - | No Reaction | [1][2] |
| KF (1.5 equiv), AgNO₃ (1.5 equiv) | MeOH | 23 | 3.5 | 52 | [1][2] |
| KOH (4.0 equiv) | Xylene | 110 | 5 | 15 | [1][3] |
Note: Yields are for the deprotection of 4-(triisopropylsilylethynyl)benzaldehyde. The low yield with TBAF in this specific case was attributed to the decomposition of the aldehyde starting material.[1][3]
Experimental Protocols
Protocol 1: Silver Fluoride (AgF) Mediated Deprotection of TIPS-Alkynes
This protocol is adapted from a procedure reported for the efficient deprotection of TIPS-arylacetylenes.[1][2]
Materials:
-
TIPS-protected alkyne
-
Silver Fluoride (AgF)
-
Methanol (MeOH), degassed
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Aluminum foil
Procedure:
-
In a round-bottom flask, dissolve the TIPS-protected alkyne (1.0 equiv) in degassed methanol to a concentration of 0.1 M.
-
In the dark (cover the flask with aluminum foil), add silver fluoride (1.5 equiv) to the solution.
-
Stir the reaction mixture at room temperature (23 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, add 1 M HCl (3.0 equiv) to the reaction mixture and stir for 10 minutes.
-
Filter the mixture.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the terminal alkyne.
Protocol 2: Tetrabutylammonium Fluoride (TBAF) Mediated Deprotection of TIPS-Alkynes
This is a general protocol for the deprotection of silyl ethers and can be adapted for TIPS-alkynes.[4][5][6] Caution is advised for base-sensitive substrates.[7]
Materials:
-
TIPS-protected alkyne
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TIPS-protected alkyne (1.0 equiv) in anhydrous THF (to a concentration of approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. Reaction times can vary from a few hours to overnight.
-
Quench the reaction by adding water.
-
Dilute the mixture with dichloromethane or ethyl acetate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note on Workup for Polar Products: For water-soluble products where aqueous extraction is problematic, an alternative workup involves the addition of a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate to the reaction mixture to sequester tetrabutylammonium salts.[8][9][10]
Protocol 3: Hydrogen Fluoride-Pyridine (HF-Pyridine) Mediated Deprotection of TIPS-Alkynes
This protocol is adapted from a procedure for the deprotection of silyl ethers and should be performed with extreme caution due to the corrosive and toxic nature of HF-pyridine.[11][12] All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment and plastic labware.
Materials:
-
TIPS-protected alkyne
-
Hydrogen Fluoride-Pyridine complex (HF-Pyridine)
-
Pyridine
-
Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TIPS-protected alkyne (1.0 equiv) in a mixture of THF and pyridine (e.g., 10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add HF-Pyridine to the stirred solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Deprotection Workflow
The following diagrams illustrate the general workflow for the deprotection of TIPS-protected alkynes.
Caption: General workflow for the deprotection of TIPS-alkynes.
Caption: Logical flow for selecting a deprotection reagent.
References
- 1. redalyc.org [redalyc.org]
- 2. researchgate.net [researchgate.net]
- 3. scielo.org.mx [scielo.org.mx]
- 4. benchchem.com [benchchem.com]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silyl ether - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Fluoride-Mediated Desilylation of ((4-Ethynylphenyl)ethynyl)triisopropylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The removal of silyl protecting groups is a fundamental transformation in organic synthesis, crucial for the advancement of complex molecular architectures in materials science and drug development. The triisopropylsilyl (TIPS) group is a bulky and robust protecting group for terminal alkynes, offering stability under a variety of reaction conditions. Its selective removal, or desilylation, is a key step in revealing the reactive terminal alkyne for subsequent transformations, such as coupling reactions or polymerization. This document provides detailed protocols for the fluoride-mediated desilylation of ((4-ethynylphenyl)ethynyl)triisopropylsilane to produce 1,4-diethynylbenzene, a versatile building block for conjugated polymers and other advanced materials.[1] Two common fluoride sources for this transformation are Tetrabutylammonium Fluoride (TBAF) and Silver Fluoride (AgF).
The underlying principle of this reaction is the high affinity of the fluoride ion for silicon, which drives the cleavage of the strong silicon-carbon bond.[2][3] This process is thermodynamically favorable due to the formation of the even stronger silicon-fluoride bond.
Mechanism of Fluoride-Mediated Desilylation
The desilylation reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon atom of the triisopropylsilyl group. This forms a transient, pentacoordinate silicon intermediate. Subsequently, the silicon-alkyne bond cleaves, releasing the terminal alkyne and forming a stable triisopropylsilyl fluoride byproduct. In the presence of a proton source, such as a protic solvent or during aqueous workup, the resulting acetylide anion is protonated to yield the final desilylated product, 1,4-diethynylbenzene.
Experimental Protocols
This section details two effective methods for the desilylation of this compound, utilizing either Tetrabutylammonium Fluoride (TBAF) or Silver Fluoride (AgF).
Method 1: Desilylation using Tetrabutylammonium Fluoride (TBAF)
TBAF is a widely used reagent for the removal of silyl ethers and silyl-protected alkynes due to its excellent solubility in common organic solvents.[4] However, it is important to note that TBAF is basic and may not be suitable for base-sensitive substrates.[5] Buffering the reaction with a mild acid like acetic acid can mitigate this issue.[5]
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv.) in anhydrous THF to a concentration of approximately 0.1 M.
-
Add the 1 M solution of TBAF in THF (2.2 equiv.) dropwise to the stirred solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure 1,4-diethynylbenzene. A quantitative yield has been reported for the desilylation of a similar diethynylbenzene derivative using this method.[6]
Method 2: Desilylation using Silver Fluoride (AgF)
Silver fluoride offers a milder alternative for the deprotection of bulky TIPS-protected alkynes, often proceeding under neutral conditions which is advantageous for base-sensitive substrates.[7]
Materials:
-
This compound
-
Silver Fluoride (AgF)
-
Anhydrous Methanol (MeOH)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equiv.) in degassed, anhydrous methanol (0.1 M), add silver fluoride (1.5 equiv.) in the dark. The reaction flask should be covered with aluminum foil to prevent light-induced decomposition.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 3.5 hours.[8]
-
Once the starting material is consumed, add 1 M HCl (3.0 equiv.) to the reaction mixture and stir for an additional 10 minutes to hydrolyze the silver acetylide intermediate.
-
Filter the mixture to remove any solids.
-
Extract the filtrate with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography if necessary. A yield of 81% has been reported for a similar substrate using this protocol.[7][8]
Data Presentation
The following table summarizes the reaction conditions and outcomes for the two described desilylation methods.
| Parameter | Method 1: TBAF | Method 2: AgF |
| Reagent | Tetrabutylammonium Fluoride (TBAF) | Silver Fluoride (AgF) |
| Solvent | Tetrahydrofuran (THF) | Methanol (MeOH) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | Varies (monitor by TLC) | ~3.5 hours[8] |
| Reported Yield | Quantitative (for a similar substrate)[6] | 81% (for a similar substrate)[7][8] |
| Key Considerations | Basic conditions may affect sensitive substrates.[5] | Milder, near-neutral conditions.[7] Reaction is light-sensitive. |
Visualizations
Signaling Pathway of Fluoride-Mediated Desilylation
Caption: Mechanism of Fluoride-Mediated Desilylation.
Experimental Workflow for Desilylation
Caption: General Experimental Workflow for Desilylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. Studies on the reactive species in fluoride-mediated carbon-carbon bond-forming reactions: carbanion formation by desilylation with fluoride and enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives [jmcs.org.mx]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Silylalkynes
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving silylalkynes. Silylalkynes are valuable reagents in organic synthesis due to their stability, ease of handling, and low toxicity compared to many other organometallic compounds.[1][2] They serve as versatile building blocks for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[3][4][5] This document details the primary reaction types, provides structured data on reaction conditions, and offers detailed experimental protocols for key transformations.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.[4] The general mechanism for these transformations, which was recognized with the 2010 Nobel Prize in Chemistry, typically involves a catalytic cycle of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7]
Silylalkynes can participate in these reactions in several ways:
-
As a protected terminal alkyne: The silyl group (e.g., trimethylsilyl, TMS) acts as a protecting group for the terminal alkyne's acidic proton. It can be selectively removed (desilylation) before a subsequent coupling reaction, such as the Sonogashira coupling.[8]
-
As a direct coupling partner: In reactions like the Hiyama coupling, the carbon-silicon bond is activated and participates directly in the transmetalation step to form a new C-C bond.[1][2]
General Catalytic Cycle
The foundational mechanism for many palladium-catalyzed cross-coupling reactions is illustrated below. An active Pd(0) catalyst initiates the cycle by reacting with an organic electrophile (R¹-X) in an oxidative addition step. The resulting Pd(II) intermediate then undergoes transmetalation with an organometallic reagent (R²-M), where M can be Si, B, Sn, etc. Finally, the two organic fragments are joined in a reductive elimination step, which regenerates the Pd(0) catalyst and releases the coupled product (R¹-R²).[9][10]
Hiyama Cross-Coupling of Silylalkynes
The Hiyama coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between organosilanes and organic halides or pseudohalides (like triflates).[2] A key feature of this reaction is the requirement of an activator, typically a fluoride source (e.g., TBAF - tetrabutylammonium fluoride) or a base, to cleave the Si-C bond and facilitate transmetalation.[1] The use of more reactive organosilanols can sometimes circumvent the need for harsh fluoride activators.[1][9]
Mechanism of Hiyama Coupling
The reaction is initiated by the oxidative addition of the organic halide to the Pd(0) catalyst. The organosilane is activated by a fluoride ion or base, forming a hypervalent pentacoordinate silicon species.[11] This activated species is highly nucleophilic and readily undergoes transmetalation with the Pd(II) complex. The subsequent reductive elimination yields the final product and regenerates the Pd(0) catalyst.
Quantitative Data for Hiyama-Type Couplings
The following table summarizes representative conditions for the Hiyama coupling of silylalkynes with various electrophiles.
| Electrophile (R¹-X) | Silylalkyne (R²-C≡C-SiR₃) | Catalyst (mol%) | Ligand (mol%) | Activator | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodoanisole | (Phenylethynyl)trimethylsilane | Pd(OAc)₂ (2) | PPh₃ (4) | TBAF | THF | 60 | 95 | [1] |
| 1-Iodonaphthalene | (Hex-1-yn-1-yl)trimethylsilane | Pd₂(dba)₃ (1) | SPhos (2) | TBAF·3H₂O | Dioxane | 100 | 88 | [2] |
| 4-Bromobenzonitrile | (Cyclopropylethynyl)trimethoxysilane | PdCl₂(PCy₃)₂ (3) | - | TBAF | Toluene | 80 | 92 | [12] |
| Pyrimidin-2-yl tosylate | Trimethoxy(phenyl)silane | PdCl₂ (5) | PCy₃ (20) | TBAF, CuCl | Dioxane | 110 | 80 | [13] |
| Ethyl 4-bromobenzoate | (Hydroxymethyl)phenyldimethylsilane | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 91 | [9] |
Experimental Protocol: Hiyama Coupling of 4-Iodoanisole with (Phenylethynyl)trimethylsilane
This protocol is adapted from established methodologies for the Hiyama cross-coupling.[1]
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
(Phenylethynyl)trimethylsilane (1.2 mmol, 209 mg, 237 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 mL, 1.5 mmol)
-
Anhydrous tetrahydrofuran (THF), 5 mL
-
Schlenk flask, magnetic stir bar, and standard Schlenk line equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (4.5 mg), PPh₃ (10.5 mg), and a magnetic stir bar.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF (5 mL) to the flask and stir for 10 minutes at room temperature to form the catalyst complex.
-
Add 4-iodoanisole (234 mg) and (phenylethynyl)trimethylsilane (237 µL) to the mixture via syringe.
-
Initiation: Add the TBAF solution (1.5 mL) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-methoxy-4-(phenylethynyl)benzene.
Sonogashira Coupling with Silylalkynes
The Sonogashira reaction is a highly efficient method for forming C(sp)-C(sp²) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[14] It traditionally uses a dual catalytic system of palladium and copper(I).[3] Silylalkynes are frequently used as stable, easily handled precursors to terminal alkynes. The silyl group is typically removed in situ or in a prior step to generate the reactive terminal alkyne.[15] Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.[3][16]
Catalytic Cycles of Sonogashira Coupling
A. Pd/Cu Co-catalyzed Mechanism: The palladium cycle mirrors the general mechanism. In parallel, the copper cycle activates the terminal alkyne. The alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) intermediate.[3]
B. Copper-Free Mechanism: In the absence of copper, the base is believed to deprotonate the terminal alkyne to form an acetylide anion, which can then interact directly with the Pd(II) complex. Alternatively, a palladium acetylide may be formed, which then participates in the catalytic cycle.[14]
References
- 1. Hiyama Coupling [organic-chemistry.org]
- 2. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. nobelprize.org [nobelprize.org]
- 5. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclizations of Silylalkynes - Gelest [technical.gelest.com]
- 9. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
Application Notes and Protocols for the Synthesis of Oligo(phenyleneethynylene)s (OPEs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligo(phenyleneethynylene)s (OPEs) are a class of rigid, linear, π-conjugated molecules that have garnered significant interest due to their unique electronic and photophysical properties. Their structural rigidity and tunable length make them ideal candidates for a wide range of applications, including molecular wires, chemosensors, fluorescent probes, and biocidal agents. This document provides detailed protocols for the synthesis of OPEs, focusing on the preparation of key building blocks and their subsequent assembly via Sonogashira cross-coupling reactions. An alternative synthesis route using the Heck reaction for a related class of oligo(phenylenevinylene)s is also presented.
Core Building Blocks for OPE Synthesis
The synthesis of OPEs relies on the coupling of aryl halides with terminal alkynes. The most common building blocks are di-functionalized benzene derivatives, which allow for the iterative growth of the oligomer chain.
Synthesis of 1,4-Diiodobenzene
1,4-diiodobenzene is a crucial starting material, serving as the dihaloaryl component in the Sonogashira coupling. A common synthetic route involves the diazotization of p-phenylenediamine.
Protocol 1: Synthesis of 1,4-Diiodobenzene [1]
-
Diazonium Salt Formation: In a flask equipped with a stirrer, dissolve 3.62 g of p-phenylenediamine hydrochloride in 70 ml of phosphoric acid (d=1.7 g/ml). Cool the mixture to -5 °C using an ice-salt bath. While stirring vigorously, slowly add a solution of 3 g of sodium nitrite in 30 ml of concentrated sulfuric acid.
-
Urea Quenching: After 30 minutes of stirring at -5 °C, add 2 g of finely powdered urea to quench any excess nitrous acid.
-
Iodination: In a separate beaker, prepare a solution of 8 g of potassium iodide in water and cool it with ice. Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Work-up: Allow the mixture to stand overnight. Dilute the mixture with water. Collect the precipitate by filtration and wash it with water and a sodium thiosulfate solution to remove excess iodine. The resulting p-diiodobenzene is obtained in almost quantitative yield.
Synthesis of 1,4-Diethynylbenzene
1,4-diethynylbenzene is a key dialkyne building block. A robust method for its synthesis involves a double Sonogashira coupling of 1,4-diiodobenzene with a protected acetylene, followed by deprotection.
Protocol 2: Synthesis of 1,4-Diethynylbenzene [2][3]
Step 1: Synthesis of 1,4-bis(trimethylsilylethynyl)benzene [2]
-
Reaction Setup: In a flask, combine 1,4-diiodobenzene (990.0 mg, 3.0 mmol), tetrakis(triphenylphosphine)palladium(0) (346.6 mg, 0.30 mmol), and copper(I) iodide (57.1 mg, 0.30 mmol).
-
Solvent and Reagent Addition: Add 25 ml of toluene and 6 ml of diisopropylamine to the flask. To this mixture, add trimethylsilylacetylene (1.04 ml, 7.5 mmol).
-
Reaction Conditions: Heat the mixture at 50 °C for 24 hours.
-
Work-up: After cooling, filter the reaction mixture and pour the filtrate into an aqueous ammonium chloride solution. Extract the product with ethyl acetate, and wash the organic layer with water. Evaporate the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane/CH2Cl2 = 8/1) to yield 1,4-bis(trimethylsilylethynyl)benzene (754 mg, 93% yield).[2]
Step 2: Deprotection to 1,4-Diethynylbenzene [2]
-
Reaction Setup: Dissolve 1,4-bis(trimethylsilylethynyl)benzene (730.4 mg, 2.7 mmol) in a mixture of 15 ml of THF and 15 ml of MeOH.
-
Deprotection: Add potassium carbonate (3.73 g, 27.0 mmol) to the solution and stir at room temperature for 1 hour.
-
Work-up: Perform a standard work-up with ethyl acetate and water. Evaporate the organic layer.
-
Purification: Purify the residue by column chromatography on silica gel (hexane/CH2Cl2 = 8/1) to obtain 1,4-diethynylbenzene (313 mg, 92% yield).[2]
Sonogashira Cross-Coupling for OPE Synthesis
The Sonogashira reaction is a highly efficient method for forming carbon-carbon bonds between sp- and sp²-hybridized carbon atoms, making it the cornerstone of OPE synthesis.[4][5] It typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[6]
General Workflow for OPE Synthesis
The synthesis of OPEs can be achieved through an iterative process, alternating between Sonogashira coupling and deprotection steps to extend the oligomer chain.
Caption: Iterative workflow for oligo(phenyleneethynylene) synthesis.
Quantitative Data for Sonogashira Coupling
The yield of Sonogashira coupling reactions for OPE synthesis is influenced by the choice of catalyst, solvent, base, and reaction temperature. The following table summarizes reaction conditions and yields for the synthesis of various OPEs.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-(2,5-diiodobenzoyl)morpholine | 4-ethynylanisole | Pd2(dba)3 (5) | CuI (3) | iPr2NH | DMSO | 45 | 1 | 81 | [7][8] |
| 4-(2,5-diiodobenzoyl)morpholine | 4-ethynyl-N,N-dimethylaniline | Pd2(dba)3 (5) | CuI (3) | iPr2NH | DMSO | 45 | 1 | 83 | [8] |
| 4-(2,5-diiodobenzoyl)morpholine | 4-ethynylbenzonitrile | Pd2(dba)3 (5) | CuI (3) | iPr2NH | DMSO | 45 | 1 | 80 | [8] |
| 1,4-diiodo-2,5-dihexyloxybenzene | trimethylsilylacetylene (2 eq.) | PdCl2(PPh3)2 | CuI | Piperidine | N/A | RT | 3 | 91 | [3] |
| 4-iodotoluene | phenylacetylene | Pd on alumina (5) | Cu2O on alumina (0.1) | N/A | THF-DMA (9:1) | 80 | N/A | 60 | [9] |
| iodobenzene | phenylacetylene | Pd on alumina (5) | Cu2O on alumina (0.1) | N/A | THF-DMA (9:1) | 80 | N/A | 74 | [9] |
Detailed Protocol for Sonogashira Coupling
Protocol 3: Synthesis of a Substituted OPE Trimer [8]
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(2,5-diiodobenzoyl)morpholine (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 5 mol%), triphenylphosphine (6 mol%), and copper(I) iodide (3 mol%).
-
Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) and diisopropylamine (iPr2NH, 2.5 equiv). Then, add the substituted arylacetylene (2.2 equiv).
-
Reaction Conditions: Stir the reaction mixture at 45 °C for 1 hour.
-
Work-up: After completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protecting Group Chemistry
The use of protecting groups is essential for the controlled, iterative synthesis of OPEs. The trimethylsilyl (TMS) group is a common choice for protecting terminal alkynes due to its ease of introduction and mild cleavage conditions.[10]
Protocol for TMS Deprotection
Protocol 4: TMS Deprotection with Potassium Carbonate [10][11]
-
Reaction Setup: Dissolve the TMS-protected OPE (1.0 equiv) in a mixture of methanol and an appropriate co-solvent like tetrahydrofuran (THF) or dichloromethane (DCM) for solubility.
-
Deprotection: Add potassium carbonate (K2CO3, ~2.0 equiv) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture in vacuo. Dilute the residue with an organic solvent (e.g., ether or ethyl acetate), wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the deprotected OPE. Further purification can be done by flash chromatography if necessary.
Alternative Synthetic Route: The Heck Reaction
While the Sonogashira coupling is predominant for OPE synthesis, the Heck reaction provides a valuable route to the related oligo(phenylenevinylene)s (OPVs), which also possess interesting optoelectronic properties. The Heck reaction couples an aryl halide with an alkene.[12]
General Workflow for OPV Synthesis via Heck Reaction
Caption: General workflow for oligo(phenylenevinylene) synthesis via the Heck reaction.
Detailed Protocol for a Double Heck Reaction
Protocol 5: Synthesis of Symmetrical trans-Stilbenes (OPV Dimer) [13]
-
Diazonium Salt Formation (in situ): In a round-bottomed flask, charge the 1-aryltriazene precursor (53 mmol) and methanol (125 mL). Cool the stirred solution to 0 °C and add 40% tetrafluoroboric acid (106 mmol) dropwise. Remove the ice bath and stir for an additional 10 minutes at room temperature.
-
Catalyst and Alkene Addition: Add palladium(II) acetate (0.53 mmol) followed by the dropwise addition of a solution of vinyltriethoxysilane (26 mmol) in methanol (10 mL).
-
Second Catalyst Addition and Heating: Add a second portion of palladium(II) acetate (0.53 mmol) and continue stirring for 30 minutes at room temperature. Warm the mixture to 40 °C for 20 minutes and then heat under reflux for 15 minutes.
-
Work-up: Concentrate the solution to half its volume and add water (150 mL). Filter the precipitated solid, wash with water, and dry.
-
Purification: Recrystallize the crude product from hot toluene to obtain the pure trans-stilbene derivative.
Purification and Characterization
Purification of OPEs is crucial to remove starting materials, catalysts, and side products. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose. Characterization is typically performed using nuclear magnetic resonance (NMR) spectroscopy.
Purification by Reverse-Phase HPLC
Reverse-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. For OPEs, which can be quite hydrophobic, this is an effective purification method.
Protocol 6: General RP-HPLC Purification of OPEs [14][15]
-
Sample Preparation: Dissolve the crude OPE in a suitable solvent, such as THF or a mixture of acetonitrile and water, and filter to remove any particulate matter.
-
Column: Use a C8 or C18 reverse-phase column. For preparative scale, a larger diameter column (e.g., 10 mm) is appropriate.
-
Mobile Phase: A common mobile phase system is a gradient of acetonitrile in an aqueous buffer. For OPEs, a buffer such as 0.1 M triethylammonium bicarbonate (TEAB) can be effective.
-
Gradient Elution: Start with a lower concentration of acetonitrile and gradually increase it over the course of the run. A typical gradient might be from 5% to 95% acetonitrile over 20-30 minutes. The optimal gradient will depend on the specific OPE.
-
Detection: Monitor the elution of the OPE using a UV detector, typically at a wavelength where the OPE has strong absorbance (e.g., 260-350 nm).
-
Fraction Collection and Isolation: Collect the fractions containing the pure OPE. The solvent can be removed by lyophilization or rotary evaporation.
Characterization by NMR Spectroscopy
¹H and ¹³C NMR are indispensable tools for confirming the structure of the synthesized OPEs.
Representative NMR Data for an OPE Trimer: (2,5-Bis((4-ethoxyphenyl)ethynyl)morpholinebenzamide)[8]
-
¹H NMR (400 MHz, CDCl₃): δ 7.50-7.41 (m, 7H), 6.89 (app d, 4H), 3.90-3.25 (bs, m, 8H), 3.84 (s, 6H).
-
¹³C NMR (100 MHz, CDCl₃): δ 168.3, 160.2, 160.1, 138.5, 133.32, 133.26, 132.0, 131.8, 129.6, 124.0, 119.9, 114.9, 114.7, 114.3, 114.2, 95.0, 92.4, 87.3, 85.6, 67.1, 67.0, 55.50, 55.48, 47.5, 42.3.
Data Interpretation: The ¹H NMR spectrum shows the characteristic aromatic protons in the 6.8-7.5 ppm region. The singlets for the methoxy groups appear around 3.84 ppm. The broad multiplet for the morpholine protons is also visible. The ¹³C NMR spectrum shows the quaternary carbons of the alkyne at around 85-95 ppm, and the aromatic carbons in the 114-168 ppm range. The presence of these signals confirms the successful formation of the phenyleneethynylene backbone.
Conclusion
The synthetic protocols and data presented here provide a comprehensive guide for the preparation of oligo(phenyleneethynylene)s. By carefully selecting building blocks and reaction conditions, researchers can synthesize a wide variety of OPEs with tailored properties for diverse applications in materials science and drug development. The Sonogashira coupling remains the most robust and versatile method for OPE synthesis, while the Heck reaction offers an alternative for related vinyl-bridged oligomers. Proper purification and characterization are essential to ensure the quality and performance of these advanced materials.
References
- 1. prepchem.com [prepchem.com]
- 2. rsc.org [rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 6. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. redalyc.org [redalyc.org]
- 8. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. cssp.chemspider.com [cssp.chemspider.com]
- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. labcluster.com [labcluster.com]
Application Notes and Protocols for Graphene Nanoribbon Synthesis using ((4-Ethynylphenyl)ethynyl)triisopropylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of graphene nanoribbons (GNRs) utilizing ((4-Ethynylphenyl)ethynyl)triisopropylsilane as a molecular precursor. The on-surface synthesis approach, conducted under ultra-high vacuum (UHV) conditions, allows for the atomically precise fabrication of GNRs, offering significant potential for applications in nanoelectronics, spintronics, and advanced materials development.
Introduction
Graphene nanoribbons (GNRs) are quasi-one-dimensional strips of graphene that exhibit unique electronic and magnetic properties governed by their specific width and edge structure. The bottom-up synthesis from molecular precursors on a catalytically active surface is a powerful method to produce atomically precise GNRs, overcoming the limitations of top-down lithographic techniques.[1]
This compound is a promising precursor for the synthesis of GNRs. The ethynyl groups serve as reactive sites for polymerization, while the triisopropylsilyl (TIPS) group is a bulky protecting group for the terminal alkyne. This protection prevents undesirable reactions during the deposition of the molecule and allows for a controlled, step-wise reaction on the surface. The synthesis proceeds through a series of thermally activated steps: deprotection of the silyl group, polymerization of the reactive terminal alkynes, and subsequent cyclodehydrogenation to form the final planar GNR structure.
Key Experimental Steps and Principles
The on-surface synthesis of GNRs from this compound on a catalytically active metal surface, typically Au(111), involves the following key stages:
-
Substrate Preparation: An atomically clean and flat substrate is crucial for the successful synthesis of high-quality GNRs. The Au(111) surface is commonly used due to its catalytic activity and relative inertness, which allows for surface-confined reactions. The surface is typically cleaned by cycles of argon ion sputtering and high-temperature annealing in UHV.
-
Molecular Deposition: The this compound precursor is thermally sublimated from a Knudsen cell onto the clean Au(111) substrate under UHV conditions. The substrate can be held at room temperature or slightly elevated temperatures during deposition to control the initial molecular assembly.
-
On-Surface Deprotection and Polymerization: Upon annealing the substrate to a specific temperature, the C-Si bond of the triisopropylsilyl (TIPS) group cleaves, leaving a reactive terminal alkyne. This deprotection step is followed by the homocoupling of the terminal alkynes of adjacent molecules, leading to the formation of long polymer chains. The bulky nature of the TIPS group can aid in preventing premature polymerization during deposition.[2][3]
-
Cyclodehydrogenation: Further annealing at a higher temperature induces an intramolecular cyclodehydrogenation cascade within the polymer chains. This process involves the formation of new carbon-carbon bonds, leading to the planarization of the polymer and the formation of the final, fully aromatic graphene nanoribbon structure.
Experimental Protocols
The following protocols are based on established procedures for the on-surface synthesis of GNRs from analogous diaryldiacetylene and silyl-protected precursors. Optimal temperatures may require fine-tuning based on the specific UHV system and desired GNR characteristics.
Protocol 1: On-Surface Synthesis of Graphene Nanoribbons on Au(111)
Materials and Equipment:
-
This compound precursor
-
Au(111) single crystal
-
Ultra-high vacuum (UHV) system equipped with:
-
Argon ion sputter gun
-
Sample heating and cooling capabilities
-
Knudsen cell for molecular evaporation
-
Scanning Tunneling Microscope (STM) for in-situ characterization
-
X-ray Photoelectron Spectroscopy (XPS) for chemical analysis (optional)
-
Procedure:
-
Substrate Cleaning:
-
Mount the Au(111) single crystal on the sample holder and introduce it into the UHV chamber.
-
Perform multiple cycles of Ar+ sputtering (typically 1 keV, 10-15 min) and annealing (typically to 750-850 K, 20 min) until a clean and well-ordered Au(111) surface with the characteristic herringbone reconstruction is observed by STM.
-
-
Precursor Deposition:
-
Degas the Knudsen cell containing the this compound precursor at a temperature below its sublimation point for several hours.
-
Heat the Knudsen cell to a sublimation temperature (typically 350-450 K, to be determined empirically) to deposit the precursor onto the clean Au(111) substrate held at room temperature (around 300 K). The deposition rate should be low (e.g., 0.1-0.5 monolayers per minute) to allow for ordered self-assembly.
-
-
Deprotection and Polymerization:
-
After deposition, anneal the sample to a temperature sufficient to induce the cleavage of the TIPS protecting group and initiate polymerization. Based on analogous systems, a temperature in the range of 400-500 K is recommended.[2][3]
-
Hold the sample at this temperature for 10-20 minutes.
-
Cool the sample back to room temperature or low temperature (e.g., 77 K or 4.5 K) for STM characterization to confirm the formation of polymer chains.
-
-
Cyclodehydrogenation:
-
To induce the final planarization into GNRs, anneal the sample to a higher temperature. A temperature in the range of 600-700 K is suggested for the cyclodehydrogenation step.[4]
-
Maintain this temperature for 10-15 minutes.
-
Cool the sample down for final characterization of the synthesized graphene nanoribbons using STM and Scanning Tunneling Spectroscopy (STS).
-
Data Presentation
Quantitative data for GNRs synthesized from this compound is not yet available in the literature. However, based on data from structurally similar GNRs derived from diaryldiacetylene precursors, the following properties can be anticipated.
| Property | Expected Value Range | Characterization Technique |
| Width | ~0.8 - 1.5 nm | STM |
| Bandgap | 1.0 - 2.5 eV | STS |
| Charge Carrier Mobility | 100 - 1000 cm²/Vs | Field-Effect Transistor (FET) Measurements |
Note: The actual properties will depend on the precise width and edge structure of the synthesized GNRs, which are influenced by the on-surface reaction conditions.
Mandatory Visualizations
Experimental Workflow
Signaling Pathway of GNR Formation
References
- 1. On-surface synthesis of hydroxy-functionalized graphene nanoribbons through deprotection of methylenedioxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Click Reaction of Sterically Hindered Alkynes
For researchers, scientists, and drug development professionals, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstones of "click chemistry," offer a robust methodology for molecular conjugation. However, steric hindrance around the alkyne moiety can significantly impede reaction kinetics and efficiency, necessitating optimized protocols.[1][2] This document provides detailed application notes and experimental protocols to address the challenges associated with sterically hindered alkynes in both CuAAC and SPAAC reactions.
Introduction to Click Chemistry with Hindered Substrates
Click chemistry enables the efficient and specific formation of covalent bonds under mild conditions.[1] The most prominent example, CuAAC, involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[3] While highly efficient, the accessibility of the alkyne to the copper catalyst is crucial. Steric bulk adjacent to the alkyne can hinder this coordination, slowing down or even preventing the reaction.[4]
To overcome this, modifications to the catalytic system, such as the use of specialized ligands or catalyst systems, are often required.[3][4] An alternative approach is SPAAC, which obviates the need for a toxic copper catalyst by using a strained cyclooctyne. The release of ring strain provides the driving force for the reaction with an azide.[5][6] However, SPAAC reactions can also be sensitive to steric effects and generally exhibit slower kinetics compared to CuAAC.[2] The choice between CuAAC and SPAAC depends on the specific substrates, the tolerance of the system to copper, and the desired reaction rate.
Method Selection for Sterically Hindered Alkynes
Choosing the appropriate click chemistry method is critical when dealing with sterically demanding substrates. The following decision-making flowchart can guide the selection process.
Caption: Decision flowchart for selecting a click chemistry method.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Hindered Alkynes
For non-biological systems where copper catalysis is permissible, CuAAC is often the faster and more efficient method. The key to success with sterically hindered alkynes lies in the optimization of the catalyst system.
Catalyst and Ligand Systems
Standard CuAAC conditions using copper salts like CuSO₄ with sodium ascorbate as a reducing agent may be insufficient for hindered substrates. The use of specialized copper(I) stabilizing ligands or advanced catalyst complexes is highly recommended.
-
Tris(triazolylmethyl)amine Ligands: Ligands such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are commonly used to stabilize the Cu(I) oxidation state and accelerate the reaction.[7][8] For sterically demanding reactions, ligands like 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA) have shown superior catalytic activity.[4]
-
N-Heterocyclic Carbene (NHC) Catalysts: Copper(I) complexes bearing NHC ligands have proven to be exceptionally effective for CuAAC reactions, including those with sterically hindered alkynes like ortho-substituted phenylacetylenes. These catalysts can achieve high yields in very short reaction times, even at room temperature and under neat conditions.[9][10]
Quantitative Data: Comparison of CuAAC Systems
The following table summarizes reaction conditions and outcomes for different CuAAC systems with sterically hindered alkynes.
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Time | Yield (%) | Reference |
| o-Methoxyphenylacetylene | Benzyl Azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 5 min | >95 | [9][10] |
| Phenylacetylene | Phenyl Azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 30 min | >95 | [9] |
| Paclitaxel derivative (hindered) | PEG₂₀₀₀-Azide | CuAAC (details not specified) | - | - | 55-60 | [1] |
| Propargyl-functionalized dextran | β-Cyclodextrin-N₃ | CuBr/PMDETA | DMF | 25 h | ~69 | [1] |
Experimental Protocol: CuAAC of a Sterically Hindered Alkyne using an NHC-Copper Catalyst
This protocol is adapted from studies on highly active NHC-based copper catalysts for sterically hindered substrates.[9][10]
Materials
-
Sterically hindered alkyne (e.g., o-methoxyphenylacetylene)
-
Azide (e.g., benzyl azide)
-
NHC-Copper Catalyst (e.g., [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂)
-
Anhydrous, inert solvent (optional, as reaction can be run neat)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed vial
Experimental Workflow: CuAAC
Caption: Workflow for a CuAAC reaction with a hindered alkyne.
Step-by-Step Procedure
-
Reaction Setup: In a dry Schlenk flask or vial under an inert atmosphere (Argon), add the sterically hindered alkyne (0.5 mmol, 1.0 eq) and the azide (0.5 mmol, 1.0 eq).
-
Catalyst Addition: Add the NHC-copper catalyst (0.0025 mmol, 0.5 mol %). The reaction is often performed neat (solvent-free).[9][10] If a solvent is required, use a dry, degassed solvent.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with highly active catalysts on hindered substrates can reach completion in as little as 5-30 minutes.[9][10]
-
Workup and Isolation: Once the reaction is complete, the product can often be isolated in high purity by washing the crude reaction mixture with a non-polar solvent like pentane to remove the catalyst and any unreacted starting materials.[9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Hindered Alkynes
SPAAC is the method of choice for biological applications due to the absence of copper cytotoxicity.[5][6] The reaction rate is primarily governed by the degree of ring strain in the cyclooctyne.
Cyclooctyne Reagents
Several cyclooctyne derivatives are commercially available, with dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]non-4-yne (BCN) being among the most commonly used due to their balance of stability and high reactivity.[5] While SPAAC avoids copper, the bulky nature of the cyclooctyne itself can introduce steric challenges, potentially slowing the reaction.[2]
Quantitative Data: SPAAC with Hindered Systems
Quantitative data for SPAAC with substrates that are sterically hindered at the alkyne or azide is less common in comparative tables. However, reaction conditions often require higher concentrations or longer reaction times than CuAAC.
| Cyclooctyne | Azide Substrate | Conditions | Time | Yield (%) | Reference |
| DBCO | Azido-palmitic acid | Bioconjugation in cell lysate | - | - | [11] |
| Aza-DBCO | ⁶⁴Cu-chelate-azide | 45 °C, PBS buffer | 15 min | >98 (RCY) | [12] |
RCY: Radiochemical Yield
Experimental Protocol: SPAAC for Bioconjugation
This protocol provides a general framework for a SPAAC reaction, such as labeling a biomolecule containing a sterically hindered azide moiety with a DBCO-functionalized reporter.
Materials
-
Azide-modified biomolecule (in a suitable buffer, e.g., PBS pH 7.4)
-
DBCO-functionalized reporter molecule (e.g., DBCO-PEG4-Fluorophore) stock solution in a water-miscible solvent like DMSO.
-
Phosphate-Buffered Saline (PBS)
Experimental Workflow: SPAAC
Caption: Workflow for a typical SPAAC bioconjugation reaction.
Step-by-Step Procedure
-
Prepare Reactants: Prepare a solution of your azide-modified biomolecule in a biocompatible buffer such as PBS.
-
Reagent Addition: Add the DBCO-functionalized reagent to the biomolecule solution. It is common to use a 2 to 10-fold molar excess of the DBCO reagent to drive the reaction to completion, especially if the azide is sterically hindered or present at a low concentration. The DBCO reagent is typically added from a concentrated stock solution in DMSO.
-
Incubation: Incubate the reaction mixture at a suitable temperature, typically ranging from room temperature to 37°C. Reaction times can vary widely from 1 to 24 hours, depending on the reactivity of the specific substrates and their concentrations.
-
Monitoring (Optional): For method development, the reaction progress can be monitored using techniques like SDS-PAGE (for proteins) or mass spectrometry.
-
Purification: Once the reaction is deemed complete, the resulting conjugate is purified to remove excess DBCO reagent. Common methods include size-exclusion chromatography (SEC), dialysis, or precipitation.
Conclusion
Successfully performing click chemistry on sterically hindered alkynes requires careful consideration of the reaction type and conditions. For applications where copper is tolerated, CuAAC with advanced catalyst systems, particularly those involving NHC ligands, offers a rapid and high-yielding approach.[9] For biological systems, SPAAC is the preferred method, though it may require longer reaction times and an excess of the cyclooctyne reagent to overcome steric challenges.[2][6] The protocols and data provided herein serve as a guide for researchers to develop and optimize click reactions for their specific sterically demanding molecular systems.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. confluore.com.cn [confluore.com.cn]
- 8. broadpharm.com [broadpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.wiki [static.igem.wiki]
- 12. Strain-Promoted Catalyst-Free Click Chemistry for Rapid Construction of 64Cu-Labeled PET Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Post-Synthetic Modification of Polymers Using ((4-Ethynylphenyl)ethynyl)triisopropylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-synthetic modification (PSM) of polymers is a powerful strategy for the synthesis of functional materials with tailored properties. This approach allows for the introduction of a wide range of functional groups onto a pre-existing polymer backbone, circumventing issues related to monomer synthesis and polymerization compatibility. ((4-Ethynylphenyl)ethynyl)triisopropylsilane is a versatile building block for PSM, incorporating a stable, protected terminal alkyne. The triisopropylsilyl (TIPS) protecting group is robust enough to withstand various polymerization conditions and can be selectively removed to reveal a reactive terminal alkyne. This terminal alkyne can then be functionalized using highly efficient and orthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
This document provides detailed application notes and protocols for the incorporation of this compound into a polymer backbone and its subsequent post-synthetic modification. The focus is on the synthesis of functionalized poly(p-phenyleneethynylene)s (PPEs), which have shown significant promise in biomedical applications, including bioimaging, drug delivery, and as antimicrobial agents.[1][2][3][4]
Key Applications in Research and Drug Development
Functionalized conjugated polymers, such as PPEs, derived from this compound have a range of potential applications in the biomedical field:
-
Targeted Drug Delivery: The functionalized side chains can be used to attach targeting ligands (e.g., folic acid, antibodies) to direct the polymer-drug conjugate to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.[4]
-
Bioimaging and Diagnostics: Fluorescent dyes or imaging agents can be conjugated to the polymer backbone, enabling the use of these materials as probes for in vitro and in vivo imaging.[1][5] The conjugated backbone of PPEs often imparts intrinsic fluorescence, which can be modulated by the attached functional groups.
-
Theranostics: Combining therapeutic agents and imaging probes on the same polymer scaffold allows for the simultaneous diagnosis and treatment of diseases.
-
Antimicrobial Surfaces and Agents: The polymer backbone can be functionalized with antimicrobial peptides or other biocidal moieties to create materials that can combat bacterial infections, including drug-resistant strains.[1]
-
Controlled Release Systems: The nature of the linker used to attach a drug to the polymer can be designed to be cleavable under specific physiological conditions (e.g., changes in pH or enzyme concentration), allowing for controlled and sustained drug release.[4]
Experimental Workflows and Logical Relationships
The overall strategy for the post-synthetic modification of polymers using this compound involves a multi-step process. The following diagram illustrates the logical workflow from monomer synthesis to the final functionalized polymer.
Caption: Workflow for the synthesis and post-synthetic modification of a PPE.
Experimental Protocols
The following protocols are representative examples for the synthesis of a TIPS-protected poly(p-phenyleneethynylene) and its subsequent deprotection and functionalization via CuAAC click chemistry.
Protocol 1: Synthesis of TIPS-Protected Poly(p-phenyleneethynylene)
This protocol describes the synthesis of a poly(p-phenyleneethynylene) with pendant triisopropylsilyl-protected acetylene groups via a Sonogashira cross-coupling polymerization.[6][7]
Materials:
-
1,4-Diethynyl-2,5-bis(octyloxy)benzene
-
1,4-Diiodo-2,5-bis[((4-ethynylphenyl)ethynyl)triisopropylsilyl]benzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Toluene, anhydrous
-
Triethylamine (Et₃N), distilled
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-diethynyl-2,5-bis(octyloxy)benzene (1.0 eq) and 1,4-diiodo-2,5-bis[((4-ethynylphenyl)ethynyl)triisopropylsilyl]benzene (1.0 eq) in a mixture of anhydrous toluene and triethylamine (5:1 v/v).
-
To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
-
Stir the reaction mixture at 65 °C for 48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
The crude polymer can be further purified by Soxhlet extraction with methanol, acetone, and finally chloroform to remove oligomers and catalyst residues. The purified polymer is obtained by precipitation of the chloroform fraction into methanol.
Expected Outcome:
A yellow, fibrous solid. The molecular weight and polydispersity can be determined by gel permeation chromatography (GPC).
Protocol 2: Post-Synthetic Modification via Deprotection and CuAAC
This protocol details the one-pot deprotection of the TIPS groups and the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize the polymer.[6]
Materials:
-
TIPS-Protected Polymer (from Protocol 1)
-
Azide-functionalized molecule of interest (e.g., an azide-containing dye, biotin-azide, or a drug-azide conjugate) (1.5 eq per alkyne unit)
-
Copper(I) iodide (CuI) (0.1 eq per alkyne unit)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq per alkyne unit)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.1 eq per TIPS group)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the TIPS-protected polymer in anhydrous THF in a Schlenk flask under an inert atmosphere.
-
Add the azide-functionalized molecule, copper(I) iodide, and N,N-diisopropylethylamine to the polymer solution.
-
Slowly add the tetrabutylammonium fluoride solution dropwise to the reaction mixture at room temperature.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of the azide starting material.
-
Precipitate the functionalized polymer by pouring the reaction mixture into methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol to remove unreacted reagents and catalyst, and dry under vacuum.
-
Further purification can be achieved by dialysis or size exclusion chromatography.
Functionalization Workflow Diagram:
Caption: One-pot deprotection and CuAAC functionalization workflow.
Quantitative Data Summary
The following tables provide representative data for the characterization of the polymers before and after post-synthetic modification. The exact values will depend on the specific monomers, reaction conditions, and the nature of the functional molecule.
Table 1: Polymerization and Functionalization Results
| Polymer | Mn (kDa) | PDI (Mw/Mn) | Degree of Functionalization (%) |
| TIPS-Protected Polymer | 25.4 | 2.1 | N/A |
| Functionalized Polymer (e.g., with a fluorescent dye) | 28.7 | 2.2 | >95% |
Mn (Number-average molecular weight) and PDI (Polydispersity index) are typically determined by GPC against polystyrene standards. Degree of functionalization is often determined by ¹H NMR spectroscopy by comparing the integration of signals from the polymer backbone and the attached functional group.
Table 2: Photophysical Properties of Functionalized Polymers
| Polymer | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| Alkyne-Functionalized Polymer | 420 | 450 | 0.45 |
| Dye-Functionalized Polymer | 420 (polymer backbone) | 580 (dye emission) | 0.65 (via FRET) |
Photophysical properties are measured in a suitable solvent (e.g., THF or chloroform). FRET: Förster Resonance Energy Transfer.
Concluding Remarks
The use of this compound as a building block for post-synthetic modification offers a highly versatile and efficient route to a wide array of functional polymers. The combination of a stable protecting group and the high efficiency of click chemistry allows for the creation of well-defined, complex macromolecular architectures. This approach is particularly valuable for the development of advanced materials for biomedical applications, where precise control over functionality is crucial for performance. The protocols and data presented herein provide a foundation for researchers to explore the potential of this powerful synthetic strategy.
References
- 1. Aggregation-Induced Emission-Active Poly(phenyleneethynylene)s for Fluorescence and Raman Dual-Modal Imaging and Drug-Resistant Bacteria Killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biofunctionalization of Water-Soluble poly(Phenylene Ethynylene)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugated polymers for biomedical applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Poly(p-phenylene) with Poly(ethylene glycol) Chains and Amino Groups as a Functional Platform for Controlled Drug Release and Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of phenyleneethynylene-doped poly(pphenylenebutadiynylene) s for live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing homocoupling side reactions in Sonogashira coupling
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent homocoupling (Glaser coupling) side reactions in Sonogashira coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Sonogashira reaction, and why is it a problem?
A1: Homocoupling, also known as Glaser coupling, is a common and undesired side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetric 1,3-diyne.[1][2] This side reaction is problematic because it consumes the often valuable terminal alkyne, reduces the yield of the desired cross-coupled product, and complicates the purification process.[2][3][4]
Q2: What are the primary causes of homocoupling side reactions?
A2: The two main culprits behind homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][5] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[2][5] While the copper(I) co-catalyst is added to increase the reaction's reactivity, it also catalyzes this unwanted side reaction.[5][6]
Q3: How can I minimize or completely prevent homocoupling in my experiments?
A3: Several strategies can be effectively employed:
-
Run the reaction under an inert atmosphere: Rigorously excluding oxygen is crucial, especially when using a copper co-catalyst. This can be achieved by using an inert gas like argon or nitrogen and properly degassing all solvents and reagents.[1][5]
-
Use copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[5][6][7] These methods may require higher temperatures or more active palladium catalysts but are highly effective at preventing homocoupling.[1]
-
Optimize reaction parameters: The careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce the extent of homocoupling.[5]
-
Slow addition of the alkyne: Adding the terminal alkyne to the reaction mixture slowly can help keep its concentration low, which disfavors the bimolecular homocoupling reaction.[2][5]
-
Use a reducing atmosphere: One study has shown that using an atmosphere of dilute hydrogen gas (in nitrogen or argon) can reduce the homocoupling side product to about 2%.[8][9]
Q4: Can the choice of ligand, base, or solvent affect the amount of homocoupling?
A4: Absolutely.
-
Ligands: The choice of phosphine ligand on the palladium catalyst can influence the competition between cross-coupling and homocoupling.[5] Bulky and electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway by increasing the rate of oxidative addition.[5][10]
-
Base: The base is required to deprotonate the terminal alkyne. Secondary amines like piperidine, morpholine, or diisopropylamine can react efficiently.[6] The strength and steric properties of the base can affect the overall reaction outcome.[5]
-
Solvent: The solvent's polarity and coordinating ability can impact the stability and reactivity of the catalytic species. Amine bases such as triethylamine or diisopropylamine can often serve as both the base and the solvent.[2][11]
Troubleshooting Guide
Problem: Significant formation of a homocoupled alkyne byproduct is observed (e.g., by TLC, GC/MS, or NMR).
Below is a workflow to diagnose and solve the issue.
Data Presentation: Effect of Reaction Conditions
The following tables summarize quantitative data on how different reaction conditions can suppress the formation of the homocoupled byproduct.
Table 1: Effect of Copper Co-catalyst on Homocoupling
| Catalyst System | Temperature (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | Room Temp | Variable | Often significant | [1] |
| Pd(PPh₃)₄ (Copper-Free) | 50 - 100 | Good to Excellent | Minimized or Eliminated | [1] |
| Pd(OAc)₂ / SPhos (Copper-Free) | 100 | >95 | Not detected | [5] |
Note: Yields are representative and can vary based on specific substrates and other reaction conditions.
Table 2: Effect of Reaction Atmosphere on Homocoupling
| Atmosphere | Homocoupling Product Yield | Cross-Coupling Product Yield | Reference |
| Standard Inert (N₂ or Ar) | Often considerable | Variable, reduced by homocoupling | [12] |
| Dilute H₂ in N₂ or Ar | ~2% | Very Good | [8][9][12] |
| Air | High | Low to moderate | [6][10] |
Data is based on specific reported methodologies and may vary with substrate and conditions.
Key Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling with Minimized Homocoupling
This protocol details the steps to rigorously exclude oxygen, which is critical for suppressing Glaser coupling in copper-catalyzed reactions.
1. Reagent and Glassware Preparation:
-
All glassware (e.g., Schlenk flask, condenser) should be flame-dried or oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
All solvents (e.g., THF, triethylamine) must be anhydrous and thoroughly degassed using at least three freeze-pump-thaw cycles or by sparging with an inert gas for 30-60 minutes.[1][2]
-
All solid reagents should be of high purity and dried in a vacuum oven if necessary.
2. Reaction Setup (Schlenk Line or Glovebox):
-
To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 mmol, 1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).[5]
-
Add the degassed solvent (e.g., THF, 5 mL) and the degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.) via syringe.[5]
3. Reaction Execution:
-
Stir the mixture at room temperature.
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise via syringe over a period of 30-60 minutes.[5]
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Heat the reaction as required (e.g., 50-80 °C for less reactive halides) and monitor its progress by TLC or GC/MS.[1][11]
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to completely avoid Glaser homocoupling.[5]
1. Reagent and Glassware Preparation:
-
Ensure all solvents are anhydrous and degassed as described in Protocol 1.
-
The aryl halide, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.
2. Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[5]
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).[5]
3. Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes to allow for pre-catalyst formation.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.[5]
4. Work-up and Purification:
-
Follow the standard work-up and purification procedures as described in Protocol 1.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. depts.washington.edu [depts.washington.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Sonogashira Reactions with Bulky Substrates
Welcome to our dedicated support center for troubleshooting and optimizing Sonogashira cross-coupling reactions, with a special focus on sterically hindered substrates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of coupling bulky molecules.
Frequently Asked Questions (FAQs)
Q1: Why are my Sonogashira reactions with bulky substrates showing low to no conversion?
Steric hindrance is a primary obstacle in Sonogashira couplings involving bulky substrates. The steric bulk around the reaction site on the aryl halide can significantly slow down the oxidative addition step, which is often the rate-limiting step in the palladium catalytic cycle.[1] This hindrance makes it difficult for the palladium catalyst to access the carbon-halide bond, leading to sluggish or failed reactions. Additionally, bulky substrates can hinder the formation of the necessary transition states for an efficient coupling process.
Q2: What is the function of the copper co-catalyst, and is it always necessary?
In a traditional Sonogashira reaction, a copper(I) salt serves as a co-catalyst.[1] It reacts with the terminal alkyne to generate a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, a crucial step in the catalytic cycle.[1] However, the use of copper can promote the undesirable homocoupling of the alkyne, known as Glaser coupling.[1][2] To circumvent this side reaction, copper-free Sonogashira protocols have been developed and are often preferred, especially when dealing with sensitive substrates or in pharmaceutical applications where minimizing copper contamination is critical.[1][3]
Q3: Which palladium catalysts and ligands are most effective for coupling sterically demanding substrates?
The choice of ligand is critical when working with bulky substrates. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally the most effective.[1] These ligands facilitate the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more adept at undergoing oxidative addition with hindered halides.[1] Air-stable precatalysts that readily generate this active monoligated catalyst in situ are particularly useful for challenging couplings.[1] The combination of bulky and electron-rich ligands has been shown to lead to more efficient Sonogashira couplings.[4]
Q4: How does the choice of the halide on my aryl substrate affect the reaction?
The reactivity of the aryl halide is significantly influenced by the nature of the halide leaving group. The general order of reactivity is I > OTf > Br >> Cl.[1][2][5]
-
Aryl iodides are the most reactive and can often be coupled under milder conditions.[1]
-
Aryl bromides are also widely used but may necessitate more forcing conditions, such as higher temperatures or more active catalysts.[1]
-
Aryl chlorides , being the least reactive, typically require specialized and highly active catalytic systems to achieve satisfactory results.[1][6]
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of sterically hindered substrates.
Problem 1: No Reaction or Very Low Conversion
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Inactive Catalyst | Use a fresh source of palladium catalyst or switch to a more robust, air-stable precatalyst. Ensure phosphine ligands have not oxidized. | The active Pd(0) species may not be forming correctly or may have decomposed.[1] |
| Insufficient Catalyst Activity | For aryl bromides and especially chlorides, switch to a catalyst system with bulky, electron-rich ligands (e.g., XPhos, SPhos, PtBu3) or NHC ligands.[1][6] | These ligands promote the formation of a more reactive monoligated Pd(0) complex, which is more effective for the oxidative addition of less reactive halides.[7] |
| Poor Leaving Group | If using an aryl bromide or chloride, consider synthesizing the corresponding aryl iodide or triflate. | Iodides and triflates are significantly more reactive in the oxidative addition step.[1][2] |
| Suboptimal Temperature | Gradually increase the reaction temperature. | Bulky substrates and less reactive halides often require higher temperatures to overcome the activation energy barrier.[5][8] |
| Ineffective Base | Switch to a stronger base. For instance, if using an amine base like triethylamine, consider an inorganic base such as Cs2CO3 or K3PO4. | The base is crucial for the deprotonation of the terminal alkyne. A stronger base can increase the concentration of the active copper acetylide (in copper-catalyzed reactions) or facilitate the deprotonation step in copper-free protocols.[9] |
| Inappropriate Solvent | If using a non-polar solvent like toluene, switch to a polar aprotic solvent such as DMF, NMP, or DMSO. | Polar aprotic solvents can enhance reaction rates, particularly for less reactive substrates.[3][9] |
Problem 2: Significant Alkyne Homocoupling (Glaser Product)
| Potential Cause | Troubleshooting Suggestion | Rationale |
| High Copper(I) Concentration | Reduce the loading of the Cu(I) co-catalyst. | While catalytic, an excess of copper can favor the homocoupling pathway.[1] |
| Slow Cross-Coupling | Address the slow cross-coupling using the steps outlined in Problem 1. | If the desired cross-coupling is sluggish due to steric hindrance, the competing homocoupling reaction can become dominant.[1] |
| Inherent Alkyne Reactivity | Switch to a copper-free Sonogashira protocol. | This is the most effective method to completely eliminate the Glaser coupling side reaction.[1][2][9] |
| Presence of Oxygen | Ensure the reaction is set up under a fully inert atmosphere and that all solvents and reagents are properly degassed. | Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.[2] |
Experimental Protocols
General Protocol for Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Bromide
This protocol provides a starting point for the optimization of copper-free Sonogashira reactions with challenging substrates.
Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)2 with a bulky phosphine ligand like XPhos, or a pre-formed complex like XPhos-Pd-G3) (1-5 mol%)
-
Base (e.g., Cs2CO3, K3PO4) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, 1,4-dioxane)
-
Schlenk flask or similar reaction vessel
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the sterically hindered aryl bromide, the palladium precatalyst, the bulky phosphine ligand (if not using a pre-formed complex), the base, and a magnetic stir bar.
-
Inerting: Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for Sonogashira reactions of bulky substrates.
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of ((4-Ethynylphenyl)ethynyl)triisopropylsilane
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of ((4-Ethynylphenyl)ethynyl)triisopropylsilane from typical Sonogashira coupling reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most prevalent and effective method for purifying this compound is flash column chromatography using silica gel as the stationary phase.
Q2: What are the typical impurities I might encounter in my crude reaction mixture?
A2: Common impurities include unreacted starting materials (e.g., an aryl halide and triisopropylsilylacetylene), homocoupled byproducts (Glaser coupling product of the terminal alkyne), and residual palladium and copper catalysts.
Q3: My crude 1H NMR looks very messy. How can I simplify the initial workup before chromatography?
A3: A standard aqueous workup is crucial. This typically involves quenching the reaction, diluting with an organic solvent, and washing with aqueous solutions like ammonium chloride to remove the bulk of the amine base and salts. Filtering the crude mixture through a short plug of silica gel can also remove baseline impurities and catalyst residues before loading onto a column.
Q4: What solvent system is recommended for the column chromatography of this compound?
A4: A non-polar solvent system is generally effective. Start with pure hexanes or petroleum ether. The polarity can be gradually increased by adding a small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane if the product is slow to elute.
Q5: How can I visualize the product on a TLC plate?
A5: this compound is UV active due to the aromatic ring system. It can be visualized on a TLC plate using a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent background. Staining with potassium permanganate is also an option, although this is a destructive method.
Troubleshooting Guides
Issue 1: Low Yield of Purified Product
Q: I have a low yield of my final product after column chromatography. What could be the reasons?
A: Low yields can stem from several factors during the reaction and purification process. Here is a step-by-step guide to troubleshoot this issue:
-
Incomplete Reaction:
-
Verify Reaction Completion: Before workup, ensure the reaction has gone to completion using TLC analysis. If starting material is still present, consider extending the reaction time or gently heating the reaction mixture.
-
Catalyst Activity: Ensure the palladium and copper catalysts are of high quality and were handled under an inert atmosphere to prevent deactivation.
-
-
Product Loss During Workup:
-
Emulsion Formation: During the aqueous workup, emulsions can form, trapping the product in the aqueous layer. To break emulsions, try adding brine or passing the mixture through a pad of Celite.
-
Precipitation: The product may precipitate out during workup if the solvent volume is insufficient. Ensure you use an adequate amount of organic solvent to fully dissolve the crude product.
-
-
Inefficient Chromatographic Separation:
-
Improper Solvent System: If the solvent system is too polar, the product may elute too quickly with impurities. Conversely, if it's not polar enough, the product may not elute at all. Optimize the solvent system using TLC first.
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation and mixed fractions. As a rule of thumb, use a silica gel to crude product weight ratio of at least 50:1.
-
Issue 2: Co-elution of Impurities with the Product
Q: My purified product is still contaminated with impurities, particularly a byproduct with a similar Rf value. How can I improve the separation?
A: Co-elution is a common challenge, especially with non-polar products like silyl-protected alkynes. Here are some strategies to enhance separation:
-
Optimize TLC and Column Conditions:
-
Solvent System Selection: Test a variety of solvent systems for your TLC. A good starting point is a low percentage of ethyl acetate in hexanes (e.g., 2-5%). The ideal system will show good separation between your product spot and the impurity spots.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be more effective. Start with a very non-polar solvent (e.g., pure hexanes) and gradually increase the polarity by slowly adding a more polar solvent. This can help to better resolve closely running spots.
-
-
Alternative Purification Techniques:
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Test various solvent systems (e.g., hexanes, pentane, or a mixture of solvents) to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution.
-
Preparative TLC: For small-scale purifications, preparative thin-layer chromatography (prep TLC) can offer excellent resolution.
-
Issue 3: Product Decomposition on Silica Gel
Q: I suspect my product is decomposing on the silica gel column. What are the signs and how can I prevent this?
A: Silyl-protected compounds can sometimes be sensitive to the acidic nature of silica gel.
-
Signs of Decomposition: Tailing of the spot on the TLC plate, the appearance of new, more polar spots after running a column, and a lower than expected yield of the desired product are all indicators of on-column decomposition.
-
Prevention Strategies:
-
Deactivate the Silica Gel: Neutralize the acidic silica gel by adding 1-3% triethylamine to your elution solvent. This is often effective in preventing the degradation of acid-sensitive compounds.
-
Use Alumina: As an alternative, consider using neutral or basic alumina as the stationary phase for your chromatography.
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the silica gel.
-
Quantitative Data Summary
The following tables provide illustrative data for the purification of this compound. These values are representative for a well-executed Sonogashira reaction and subsequent purification.
Table 1: Illustrative Yield and Purity Data
| Stage | Typical Mass (mg) | Typical Yield (%) | Purity by ¹H NMR (%) |
| Crude Product | 500 | - | ~75% |
| After Column Chromatography | 350 | 70% | >98% |
| After Recrystallization | 315 | 63% | >99% |
Note: Yields are calculated based on the limiting reagent in the Sonogashira coupling.
Table 2: Illustrative TLC Data (Silica Gel)
| Compound | Solvent System (Hexane:Ethyl Acetate) | Typical Rf Value |
| This compound | 98:2 | 0.45 |
| Aryl Halide Starting Material | 98:2 | 0.60 |
| Homocoupled Alkyne Byproduct | 98:2 | 0.50 |
Experimental Protocols
Protocol 1: General Workup Procedure for Sonogashira Reaction
-
Upon reaction completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (to remove the amine base) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent in vacuo to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column:
-
Select an appropriately sized column and plug the bottom with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexanes).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Add another layer of sand on top of the packed silica.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the powdered sample to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (e.g., with a hand pump or nitrogen line) to force the solvent through the column at a steady rate.
-
Collect fractions in test tubes.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Visualizations
Caption: Experimental workflow from crude reaction to pure product.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: Column Chromatography of Silylated Alkynes
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of silylated alkynes via column chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of silyl-protected alkynes in a practical question-and-answer format.
Question: My silylated alkyne is co-eluting with other nonpolar impurities. How can I improve separation?
Answer: This is a common challenge due to the nonpolar nature of many silylated alkynes, which causes them to travel quickly through the column with other nonpolar compounds like starting materials or non-alkyne byproducts.[1] Here are several strategies to improve resolution:
-
Optimize the Mobile Phase: Use a very nonpolar mobile phase to maximize differential partitioning. Start with pure hexane and gradually increase the proportion of a slightly more polar solvent like ethyl acetate or dichloromethane. Even a small change, such as moving from 1% to 2% ethyl acetate in hexanes, can significantly impact separation.
-
Use Argentation Chromatography: For difficult separations between alkynes and alkenes, silica gel impregnated with silver nitrate (AgNO₃) can be highly effective.[2] The silver ions interact differently with the π-bonds of alkynes and alkenes, allowing for separation based on the degree of unsaturation.[1]
-
Check Column Loading: Overloading the column is a frequent cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, use less sample.
Question: My product seems to have disappeared. It's not coming off the column. What happened?
Answer: There are several potential reasons why your compound is not eluting as expected:[3]
-
Decomposition on Silica: The compound may be unstable on silica gel.[3] Before running a column, always test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot appears or the original spot diminishes.[3]
-
Incorrect Solvent System: The mobile phase may not be polar enough to move your compound. If you have reached a high percentage of polar solvent without elution, your initial TLC analysis may have been misleading.
-
Dilute Fractions: The compound may have eluted, but the fractions are too dilute to be detected by TLC.[3] Try concentrating a few fractions where you expected the compound to elute and re-analyzing them.[4]
-
Crystallization on the Column: Highly concentrated samples can sometimes crystallize at the top of the column, preventing proper elution. This is uncommon but can happen, especially if the sample was loaded in a solvent in which it is only sparingly soluble at room temperature.[3]
Question: I'm losing my silyl protecting group during chromatography. How can I prevent desilylation?
Answer: Premature desilylation is a significant problem, often caused by the acidic nature of standard silica gel.[5][6] This is especially common for more labile groups like trimethylsilyl (TMS).[7]
-
Deactivate the Silica Gel: Neutralize the acidic silanol groups by adding a small amount of a basic modifier to your mobile phase, such as 0.1–2.0% triethylamine (NEt₃).[8][9] Alternatively, you can prepare a slurry of silica gel in the eluent containing triethylamine before packing the column.
-
Use an Alternative Stationary Phase: If your compound is highly acid-sensitive, consider using a less acidic stationary phase like neutral alumina or Florisil.[3]
-
Avoid Protic Solvents: Protic solvents like methanol, especially in the presence of a base (e.g., potassium carbonate), are standard conditions for TMS deprotection and should be avoided in the mobile phase unless that is the desired outcome.[10][11]
-
Use a More Robust Silyl Group: If desilylation is a persistent issue, consider using a bulkier, more stable silyl protecting group for your synthesis, such as triisopropylsilyl (TIPS), which is significantly more resistant to cleavage under acidic conditions than TMS.[12]
Frequently Asked Questions (FAQs)
What is the best stationary phase for purifying silylated alkynes? Standard flash-grade silica gel (40-63 μm particle size) is the most common and versatile stationary phase.[13][14] For compounds that are sensitive to acid, deactivated silica gel (treated with a base like triethylamine), neutral alumina, or Florisil are excellent alternatives.[3][9] For separating silylated alkynes from corresponding alkenes, silver nitrate-impregnated silica gel is a specialized option.[2]
How do I select the right mobile phase? Mobile phase selection should be guided by Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system where your desired silylated alkyne has an Rf value of approximately 0.3-0.4.[3] Given the typically low polarity of these compounds, common mobile phases are mixtures of a non-polar solvent like hexane or pentane with a small amount of a more polar solvent such as ethyl acetate, diethyl ether, or dichloromethane.[1][13][15]
Should I use wet or dry loading for my sample? The choice between wet and dry loading depends on the solubility of your crude sample.
-
Wet Loading: This is the standard method where the sample is dissolved in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully pipetted onto the top of the column.[16] This is suitable for most samples.
-
Dry Loading: This method is preferred when your compound is poorly soluble in the mobile phase.[16] To dry load, dissolve your sample in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the packed column.[16]
How does the choice of silyl group (e.g., TMS vs. TIPS) affect the chromatography? The size and stability of the silyl group play a crucial role.
-
Polarity: Larger, bulkier silyl groups like TIPS make the molecule more nonpolar (lipophilic) than smaller groups like TMS. This means a TIPS-protected alkyne will generally elute faster (have a higher Rf) than its TMS-protected counterpart in a given normal-phase system.
-
Stability: Bulkier groups are more sterically hindered and more stable to the acidic conditions of silica gel.[12] A TMS group is relatively easy to cleave, whereas a TIPS group is much more robust, making it less likely to be unintentionally removed during purification.[5][11]
Data Presentation
Table 1: Common Silyl Protecting Groups and Relative Stability
| Silyl Group | Abbreviation | Relative Acid Stability | Relative Base Stability | Notes |
| Trimethylsilyl | TMS | Low | Low | Prone to cleavage on silica gel; easily removed with K₂CO₃/MeOH.[10][11] |
| Triethylsilyl | TES | Moderate | Moderate | More stable than TMS due to slightly increased steric bulk. |
| tert-Butyldimethylsilyl | TBDMS / TBS | High | Moderate | Commonly used for protecting alcohols; quite stable to chromatography. |
| Triisopropylsilyl | TIPS | Very High | Low | Very stable to acidic conditions but can be removed with fluoride ions (TBAF).[12][13] |
Table 2: Typical Mobile Phase Systems for Silylated Alkyne Purification
| Mobile Phase System | Polarity | Typical Use Case |
| Hexane / Ethyl Acetate (EtOAc) | Low to Medium | The most common system; provides a good polarity range for many compounds.[13] |
| Hexane / Dichloromethane (DCM) | Low to Medium | Good for compounds that have better solubility in DCM.[15] |
| Hexane / Diethyl Ether (Et₂O) | Low | A less polar alternative to EtOAc, can sometimes provide different selectivity. |
| Pure Hexane or Pentane | Very Low | Used for separating extremely nonpolar compounds or to begin a gradient elution.[2] |
Experimental Protocols
General Protocol for Flash Column Chromatography of a Silylated Alkyne
-
Mobile Phase Selection: Using TLC, determine an appropriate solvent system that gives the target compound an Rf of ~0.3-0.4. For acid-sensitive compounds, add 0.5% triethylamine to the chosen solvent system.
-
Column Packing (Wet Slurry Method):
-
Choose a column of appropriate size (typically a 50:1 to 100:1 ratio of silica gel weight to crude sample weight).
-
In a beaker, prepare a slurry of silica gel (40-63 μm) in the initial, least polar mobile phase.
-
With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove air bubbles.[14]
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.[16] Do not let the solvent level drop below the top of the sand.
-
-
Sample Loading:
-
Wet Load: Dissolve the crude sample in the minimum amount of solvent (preferably the mobile phase) and carefully apply it to the sand layer using a pipette.[16]
-
Dry Load: Dissolve the crude sample, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder onto the sand layer.[16]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Collect fractions of a consistent volume. A general guideline is to collect fractions with a volume equal to half the mass of the silica gel in grams (e.g., for 50g of silica, collect 25 mL fractions).[14]
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the desired product. Use a visualizing stain (e.g., potassium permanganate) if the compound is not UV-active.[14]
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to isolate the purified silylated alkyne.
-
Mandatory Visualizations
Caption: Workflow for purifying silylated alkynes via column chromatography.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. silicycle.com [silicycle.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 12. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 13. redalyc.org [redalyc.org]
- 14. orgsyn.org [orgsyn.org]
- 15. Helical Molecular Cages with sp-Conjugated Linkages [mdpi.com]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Deprotection of Sterically Hindered Silyl Alkynes
Welcome to the technical support center for the deprotection of sterically hindered silyl alkynes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the removal of bulky silyl protecting groups from terminal alkynes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting silyl alkynes?
A1: The primary methods for cleaving the silicon-carbon bond in silyl alkynes involve fluoride-releasing agents, acidic conditions, or basic conditions.[1] The selection of the appropriate method is crucial and depends on the specific silyl protecting group and the presence of other functional groups in the molecule.[1]
Q2: How does steric hindrance of the silyl group affect the ease of deprotection?
A2: The ease of removal is generally inversely proportional to the steric bulk of the silyl group. The stability of common silyl groups and thus the difficulty of their removal follows this general order: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS).[1] More sterically hindered groups like TIPS and TBDPS are more robust and require harsher deprotection conditions.[2][3]
Q3: Are there fluoride-free methods available for silyl alkyne deprotection?
A3: Yes, several fluoride-free methods can be employed, which is particularly useful when fluoride-sensitive functional groups are present in the molecule. These methods include acid-catalyzed hydrolysis using reagents like HCl or p-toluenesulfonic acid, or base-catalyzed methods with reagents such as potassium carbonate in methanol.[1] Silver nitrate has also been used for the protiodesilylation of 1-(trimethylsilyl)-1-alkynes.[1][4]
Q4: Can I selectively deprotect a silyl alkyne in the presence of a silyl ether?
A4: Achieving selectivity can be challenging but is possible under carefully controlled conditions. The outcome depends on the specific silyl groups and the reagents used. For instance, it is possible to selectively deprotect a TMS-alkyne in the presence of a TIPS-protected alkyne using K2CO3 in THF/methanol.[5][6] Conversely, conditions can be found to selectively cleave silyl ethers while leaving silyl alkynes intact. For example, DBU has been shown to smoothly desilylate terminal acetylenic TMS groups in the presence of alkyl silyl ethers.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the deprotection of sterically hindered silyl alkynes.
Problem 1: Incomplete or No Deprotection
Possible Causes:
-
Insufficient reactivity of the deprotection agent: The chosen reagent may not be strong enough for the highly stable, sterically hindered silyl group.
-
Low reaction temperature or short reaction time: The reaction may require more forcing conditions to proceed to completion.
-
Poor solubility of the substrate: If the starting material is not fully dissolved, the reaction will be slow and incomplete.
Troubleshooting Steps:
-
Increase Reagent Equivalents: Gradually increase the amount of the deprotection reagent. For fluoride-based deprotections, using an excess of the fluoride source is common.[7]
-
Elevate Reaction Temperature: Gently warm the reaction mixture. For TBAF deprotections, refluxing in THF can be effective, though caution is needed to avoid side reactions.[2]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration.
-
Change Solvent System: Use a co-solvent to improve the solubility of the starting material. For instance, if the substrate is poorly soluble in methanol for a K2CO3 deprotection, a mixture of DCM/MeOH can be used.[8]
-
Switch to a More Powerful Reagent: If mild conditions fail, consider a more reactive deprotection agent. For very robust silyl groups, stronger fluoride sources like HF-pyridine may be necessary, but require careful handling in plasticware.[9]
Problem 2: Low Yield of the Desired Product
Possible Causes:
-
Side reactions: The deprotection conditions may be too harsh, leading to decomposition of the starting material or product.[9]
-
Product instability: The terminal alkyne product may be unstable under the reaction conditions. For example, strongly basic conditions from TBAF can lead to side reactions.[1][10]
-
Difficult work-up: The product may be water-soluble or volatile, leading to loss during extraction and purification.[2]
Troubleshooting Steps:
-
Use Milder Conditions: If decomposition is observed, switch to a milder deprotection method. For instance, if TBAF is causing decomposition, consider using a buffered system like TBAF with acetic acid, or a fluoride-free method.[11]
-
Optimize Reaction Time: Over-exposure to the deprotection reagent can degrade the product. Carefully monitor the reaction and quench it as soon as the starting material is consumed.[9]
-
Modify Work-up Procedure: If the product is polar, minimize aqueous washes or use a continuous extraction setup. For TBAF reactions, specialized work-up procedures using ion-exchange resins can remove tetrabutylammonium salts without extensive aqueous extraction.[12]
-
Consider an Alternative Protecting Group: If the desired alkyne is inherently unstable to all attempted deprotection conditions, it may be necessary to reconsider the choice of silyl protecting group in the synthetic strategy.
Quantitative Data Summary
The following tables summarize reaction conditions for the deprotection of various sterically hindered silyl alkynes.
Table 1: Deprotection of TIPS-Arylacetylenes
| Entry | Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Reference |
| 1 | KOH (4.0 equiv) | Xylene | 110 °C | 5 h | 15 | [2] |
| 2 | TBAF (2.0 equiv) | THF | Reflux | 0.5 h | 25 | [2] |
| 3 | 10% HF | THF-MeOH | 23 °C | - | No Reaction | [2] |
| 4 | AgNO3/KF | - | Room Temp | - | 52 | [2] |
| 5 | AgF (1.5 equiv) | Acetonitrile or Methanol | Room Temp | 3.5 h (in MeOH) | 81 | [2][13] |
Table 2: Chemoselective Deprotection of Silyl Alkynes
| Substrate | Silyl Group 1 (Alkyne) | Silyl Group 2 (Other) | Reagent(s) | Conditions | Outcome | Reference |
| Diyne | TMS | TIPS | K2CO3 | THF/MeOH | Selective deprotection of TMS-alkyne | [5][6] |
| Silyl Alkyne Silyl Ether | TMS | Alkyl Silyl Ether | DBU (0.1-1.0 equiv) | - | Selective deprotection of TMS-alkyne | [4] |
| Silyl Alkyne Silyl Ether | TIPS | TIPS Ether | AgF | MeOH, Room Temp | Selective deprotection of TIPS-alkyne | [7] |
Experimental Protocols
Protocol 1: Deprotection of a TIPS-Protected Alkyne using Silver Fluoride (AgF)
This protocol is adapted from a method reported by Kim and is effective for deprotecting TIPS-acetylenes, even in the presence of base-sensitive groups like aldehydes and ketones.[2][13]
-
To a degassed solution of the 1-(triisopropylsilyl)acetylene (1.0 equiv) in methanol (0.1 M), add silver fluoride (AgF, 1.5 equiv) in the dark, covering the reaction flask with aluminum foil.
-
Stir the reaction mixture at room temperature (23 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon consumption of the starting material, add 1 M HCl (3 equiv).
-
Stir the mixture for 10 minutes and then filter to remove the silver salts.
-
Extract the filtrate with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the terminal alkyne.
Protocol 2: Deprotection of a TMS-Protected Alkyne using Potassium Carbonate (K2CO3)
This is a mild, fluoride-free method suitable for the deprotection of TMS-alkynes.[5][6][8]
-
Dissolve the trimethylsilyl alkyne in methanol (or a 1:1 mixture of DCM/methanol for less soluble substrates).
-
Add potassium carbonate (K2CO3, typically 1-3 equivalents).
-
Stir the mixture at room temperature. The reaction may take a couple of hours to overnight.
-
Monitor the reaction by TLC.
-
Once complete, neutralize the reaction with a mild acid (e.g., dilute HCl or saturated NH4Cl solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over a drying agent (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.
Visual Guides
Caption: Troubleshooting workflow for selecting a deprotection method.
Caption: Relative stability of common silyl protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.org.mx [scielo.org.mx]
- 3. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 4. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. echemi.com [echemi.com]
- 9. reddit.com [reddit.com]
- 10. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 12. orgsyn.org [orgsyn.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete TIPS Group Deprotection
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the incomplete deprotection of triisopropylsilyl (TIPS) ethers.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the removal of TIPS protecting groups.
| Problem | Potential Cause | Recommended Solution |
| Low to No Deprotection | 1. Insufficiently Reactive Reagent: The chosen deprotection reagent is too mild for the sterically hindered TIPS group.[1][2] 2. Low Reaction Temperature: The reaction lacks sufficient thermal energy to proceed at a practical rate.[1] 3. Deactivated Reagent: The deprotection reagent has degraded due to improper storage or handling (e.g., TBAF solutions absorbing water).[1] 4. Steric Hindrance: The molecular environment surrounding the TIPS ether is exceptionally crowded, hindering reagent access.[1][3] | 1. Increase Reagent Reactivity: Switch to a more potent deprotection agent. For fluoride-based methods, consider using HF-pyridine or TAS-F. For acidic methods, a stronger acid might be necessary.[2][3] 2. Increase Temperature: Gradually increase the reaction temperature while carefully monitoring the reaction progress by TLC to prevent side product formation.[1] 3. Use Fresh Reagent: Always use a fresh batch of the deprotection reagent, particularly for moisture-sensitive reagents like TBAF.[1] 4. Employ Smaller Reagents or Different Solvents: Consider smaller deprotecting agents or a different solvent system to improve solubility and reagent accessibility.[1] |
| Incomplete Reaction | 1. Insufficient Reagent: The stoichiometry of the deprotection reagent is too low. 2. Short Reaction Time: The reaction has not been allowed to proceed to completion.[1] 3. Poor Substrate Solubility: The starting material is not fully dissolved in the chosen solvent, limiting the reaction rate.[1] | 1. Increase Reagent Equivalents: Add more equivalents of the deprotection reagent. 2. Extend Reaction Time: Continue to monitor the reaction by TLC and allow it to stir for a longer duration until the starting material is consumed.[1] 3. Improve Solubility: Choose a solvent in which the substrate is more soluble, or consider gentle heating. |
| Formation of Side Products | 1. Reaction Conditions Too Harsh: The reagent is too strong, the temperature is too high, or the reaction time is too long, leading to the degradation of other functional groups.[1] 2. Base-Sensitive Functional Groups: When using basic fluoride sources like TBAF, base-labile groups in the substrate may react.[4] 3. Acid-Sensitive Functional Groups: Under acidic deprotection conditions, acid-labile groups such as acetals or other silyl ethers may be cleaved.[1] | 1. Milder Conditions: Reduce the reaction temperature, decrease the concentration of the deprotection reagent, or switch to a milder reagent.[1] For example, pyridinium p-toluenesulfonate (PPTS) is a milder acidic alternative.[1] 2. Buffered Conditions: For TBAF deprotections, adding acetic acid as a buffer can mitigate the basicity.[4] 3. Orthogonal Protecting Group Strategy: Carefully select protecting groups that are stable to the deprotection conditions required for the TIPS group.[1] |
| Difficult Work-up | 1. TBAF Residues: Tetrabutylammonium fluoride (TBAF) and its byproducts can be difficult to remove during aqueous work-up, especially for water-soluble products.[5] | 1. Non-Aqueous Work-up: An operationally simple work-up involves adding a sulfonic acid resin and calcium carbonate to the reaction mixture, followed by filtration and evaporation to remove TBAF and its byproducts.[5] 2. Azeotropic Removal of DMF: If DMF is used as a solvent, it can be removed azeotropically with heptane, xylene, or ethylbenzene.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for TIPS deprotection?
A1: The most common reagents for TIPS deprotection fall into two main categories:
-
Fluoride Sources: Tetrabutylammonium fluoride (TBAF) is widely used, often in solvents like THF.[2] Other fluoride reagents include hydrofluoric acid (HF) or its pyridine complex (HF-pyridine), potassium bifluoride (KHF₂), and tris(dimethylamino)sulfur(trimethylsilyl)difluoride (TAS-F).[2][7]
-
Acidic Conditions: Both protic and Lewis acids can be used. Common examples include hydrochloric acid (HCl) in methanol, p-toluenesulfonic acid (TsOH), and pyridinium p-toluenesulfonate (PPTS).[3][8]
Q2: How does the stability of the TIPS group compare to other silyl ethers?
A2: The TIPS group is one of the more robust silyl ethers, offering significantly enhanced stability under both acidic and basic conditions compared to smaller silyl ethers like TMS (trimethylsilyl) and TES (triethylsilyl), and even TBS (tert-butyldimethylsilyl).[8][9] This stability makes it a good choice when other silyl ethers need to be selectively removed in its presence. The general order of stability towards acidic hydrolysis is: TMS < TES < TBS < TIPS < TBDPS.[9]
Q3: How can I monitor the progress of my TIPS deprotection reaction?
A3: The progress of a TIPS deprotection reaction can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively track the disappearance of the starting material and the appearance of the more polar deprotected product.[10]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative and definitive analysis of the reaction mixture, allowing for the identification of starting material, product, and any side products.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic signals of the TIPS group and the appearance of the proton signal of the newly formed hydroxyl group.[10]
Q4: My substrate is sensitive to both strong acid and strong base. What are my options for TIPS deprotection?
A4: For substrates with sensitive functional groups, milder deprotection methods are recommended. Consider using pyridinium p-toluenesulfonate (PPTS) in a protic solvent like methanol for a gentle acidic deprotection.[1] Alternatively, buffered TBAF conditions (e.g., TBAF with acetic acid) can be employed to minimize basicity.[4] Another approach is to use reagents that operate under neutral conditions, such as Wilkinson's catalyst with catechol borane, although this is a reductive deprotection method.[12]
Q5: I am trying to selectively deprotect a TBS group in the presence of a TIPS group. What conditions should I use?
A5: Selective deprotection of a less sterically hindered silyl ether like TBS in the presence of a more robust one like TIPS is a common strategy. This can typically be achieved using milder acidic conditions or carefully controlled fluoride-based methods. For example, using a catalytic amount of a mild acid like PPTS or carefully controlling the stoichiometry and reaction time with TBAF at low temperatures can favor the cleavage of the TBS group while leaving the TIPS group intact.[1][8]
Experimental Protocols
Protocol 1: General TIPS Deprotection using TBAF in THF
Objective: To remove a TIPS protecting group from an alcohol using tetrabutylammonium fluoride.
Materials:
-
TIPS-protected compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TIPS-protected compound (1.0 equiv) in anhydrous THF (to a concentration of approximately 0.1-0.2 M).
-
To the stirred solution at room temperature, add the 1.0 M solution of TBAF in THF (1.5 - 3.0 equiv per TIPS group).
-
Monitor the reaction progress by TLC. The reaction time can vary from 30 minutes to several hours depending on the substrate.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Protocol 2: Mild Acidic Deprotection using PPTS in Methanol
Objective: To remove a TIPS protecting group under mild acidic conditions, suitable for acid-sensitive substrates.
Materials:
-
TIPS-protected compound
-
Pyridinium p-toluenesulfonate (PPTS)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TIPS-protected compound (1.0 equiv) in methanol (0.1 M).
-
Add pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.5 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate to afford the crude product for further purification.
Data Presentation
Table 1: Comparison of Common TIPS Deprotection Reagents and Conditions
| Reagent | Typical Conditions | Advantages | Disadvantages |
| TBAF | 1.5-3.0 equiv, THF, RT, 0.5-12 h | Generally effective, widely used. | Can be basic, work-up can be difficult.[4][5] |
| HF-Pyridine | Excess, THF/Pyridine, 0 °C to RT | Powerful reagent for stubborn cases. | Highly toxic and corrosive, requires special handling. |
| PPTS | 0.1-0.5 equiv, MeOH, RT | Very mild, good for sensitive substrates.[1] | Can be slow for very hindered TIPS ethers. |
| HCl | Catalytic to stoichiometric, MeOH or THF/H₂O, RT | Inexpensive and readily available. | Harsh conditions, not suitable for acid-sensitive molecules.[8] |
| KHF₂ | 2.0-3.0 equiv, MeOH, RT | Mild fluoride source.[1] | May require longer reaction times. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
Stability of ((4-Ethynylphenyl)ethynyl)triisopropylsilane to acidic and basic conditions
This guide provides researchers, scientists, and drug development professionals with technical information regarding the stability of ((4-ethynylphenyl)ethynyl)triisopropylsilane. The stability of this compound is intrinsically linked to the lability of the triisopropylsilyl (TIPS) protecting group on the terminal alkyne.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the TIPS-acetylene group in this compound?
A: The triisopropylsilyl (TIPS) group is a bulky silyl protecting group that offers significantly greater stability compared to smaller groups like trimethylsilyl (TMS).[1][2][3][4] This enhanced stability allows it to withstand a broader range of reaction conditions.[1][4] Under neutral conditions, it is generally stable to air and moisture.[2] However, it is considered incompatible with strong acids, strong bases, and potent oxidizing agents.[3]
Q2: How stable is the compound to acidic conditions?
A: The TIPS-acetylene moiety is relatively robust and stable in the presence of mild acids. However, the carbon-silicon (C-Si) bond can be cleaved under specific acidic conditions, a process known as deprotection. While reagents like hydrofluoric acid (HF) may not be effective on their own[5], strong acids such as trifluoroacetic acid (TFA) can facilitate its removal.[6] A common and efficient method for cleavage involves a two-step process: initial treatment with a silver salt (e.g., silver fluoride) followed by hydrolysis with an acid like hydrochloric acid (HCl).[7][8]
Q3: How stable is the compound to basic conditions?
A: The compound is generally more stable to basic conditions than its TMS-protected counterpart.[5] Cleavage of the TIPS group typically requires strong bases or, more commonly, a fluoride ion source such as tetrabutylammonium fluoride (TBAF).[5][9] However, using basic conditions can be problematic if the molecule contains other base-sensitive functional groups (e.g., aldehydes, esters), as this may lead to decomposition or side reactions.[5]
Troubleshooting Deprotection Reactions
Q: My attempt to remove the TIPS group failed, and I only recovered the starting material. What could have gone wrong?
A: Incomplete or failed deprotection can result from several factors:
-
Ineffective Reagents: Certain conditions are known to be ineffective for cleaving the robust TIPS group. For instance, treatment with HF alone or combinations of certain transition metals like Cu(I), Co(II), or Hg(II) with potassium fluoride (KF) may fail to produce the desired product.[5][8][10]
-
Incorrect Solvent Choice: When using silver fluoride (AgF) for deprotection, the choice of solvent is critical. AgF has low solubility in solvents like acetone, tetrahydrofuran (THF), or dichloromethane (CH₂Cl₂), which will inhibit the reaction.[7] Acetonitrile, methanol, or N,N-dimethylformamide (DMF) are more suitable choices.[7]
Q: The deprotection reaction is proceeding very slowly. How can I increase the reaction rate?
A: The reaction rate can often be accelerated by optimizing your experimental parameters:
-
Solvent Selection: In the silver fluoride-mediated deprotection, using methanol as the solvent can lead to a significantly faster reaction compared to acetonitrile.[5]
-
Acid Choice for Workup: When using the AgF method, the final hydrolysis step is much faster with the addition of a strong acid like 1M HCl or trifluoroacetic acid (TFA) (approx. 5 minutes) compared to a milder acidic source like saturated aqueous ammonium chloride (approx. 90 minutes).[7]
Q: My reaction yielded the deprotected product, but the yield is low and I see significant byproduct formation. What is the likely cause?
A: Low yields and the formation of complex byproducts often indicate that the reaction conditions are too harsh for other functional groups present in your molecule.[5] For example, using a strong base like TBAF in refluxing THF to deprotect a molecule that also contains an aldehyde can lead to the decomposition of the starting material.[5] In such cases, switching to a milder, more chemoselective method, such as the AgF protocol followed by a controlled acidic workup, is recommended as it is known to be compatible with sensitive groups like aldehydes and ketones.[5][8]
Data on Deprotection Conditions
The following tables summarize quantitative data for common deprotection methods, which reflect the compound's stability under these specific conditions.
Table 1: Acid-Mediated Deprotection of TIPS-Acetylenes (Two-Step Silver-Mediated Method)
| Reagent 1 (equiv.) | Solvent | Time (Step 1) | Reagent 2 (equiv.) | Time (Step 2) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| AgF (1.5) | Acetonitrile | 3 h | 1 M HCl (2.0) | 5 min | 92 | [7] |
| AgF (1.5) | Acetonitrile | 3 h | p-TsOH (2.0) | 5 min | 92 | [7] |
| AgF (1.5) | Acetonitrile | 3 h | TFA (2.0) | 5 min | 93 | [7] |
| AgF (1.5) | Acetonitrile | 3 h | Sat. aq. NH₄Cl | 90 min | 89 | [7] |
| AgF (1.5) | DMF | 3 h | 1 M HCl (2.0) | 5 min | 94 | [7] |
| AgF (1.5) | Methanol | 3.5 h | 1 M HCl (3.0) | 10 min | 81 |[5][8] |
Table 2: Base/Fluoride-Mediated Deprotection of TIPS-Acetylenes
| Reagent | Solvent | Conditions | Result | Notes | Reference |
|---|---|---|---|---|---|
| TBAF | THF | Reflux | Low Yield | Caused decomposition of an aldehyde-containing substrate. | [5] |
| n-Bu₄N⁺F⁻ (wet) | THF | -78 °C | Complete Deprotection | Used for deprotection of long-chain polyynes. | [9] |
| NaOH (0.1M aq.) | THF/Ethanol | 30 min | - | Used to cleave a TMS group, implying potential for TIPS under harsher conditions. | [11] |
| K₂CO₃ | Ethanol | - | Unsuccessful | Failed to deprotect a platinum-alkynyl complex. |[9] |
Experimental Protocols
General Procedure for Deprotection using Silver Fluoride (AgF) and Acid
This protocol is adapted from established mild and efficient methods for cleaving TIPS-acetylenes.[5][7]
Materials:
-
TIPS-protected alkyne (e.g., this compound)
-
Silver Fluoride (AgF)
-
Anhydrous Methanol (MeOH) or Acetonitrile (MeCN)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether (Et₂O) or other suitable extraction solvent
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite or a similar filter aid
Procedure:
-
In a flask protected from light (e.g., covered in aluminum foil), dissolve the TIPS-protected acetylene (1.0 equiv) in anhydrous methanol or acetonitrile to a concentration of 0.1 M.
-
Degas the solution if necessary and maintain an inert atmosphere (e.g., Argon or Nitrogen).
-
To the stirred solution, add silver fluoride (1.5 equiv) in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 3-4 hours).
-
Once the reaction is complete, add 1 M HCl (2.0-3.0 equiv) to the mixture and stir for an additional 5-10 minutes to hydrolyze the silver acetylide intermediate.
-
Dilute the mixture with diethyl ether and wash with water.
-
Dry the organic layer over anhydrous MgSO₄, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude terminal alkyne by column chromatography on silica gel.
Visual Guides
Caption: General workflow for selecting a TIPS deprotection strategy.
Caption: Troubleshooting guide for common TIPS deprotection issues.
Caption: Simplified pathway for the AgF-mediated deprotection of a TIPS-alkyne.
References
- 1. lookchem.com [lookchem.com]
- 2. (Triisopropylsilyl)acetylene CAS#: 89343-06-6 [m.chemicalbook.com]
- 3. (Triisopropylsilyl)acetylene | 89343-06-6 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. scielo.org.mx [scielo.org.mx]
- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 11. Crystal structure of ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Click Reactions with ((4-Ethynylphenyl)ethynyl)triisopropylsilane
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing ((4-Ethynylphenyl)ethynyl)triisopropylsilane in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low to no yield in my click reaction with this compound?
Low yields with this substrate are often attributed to a combination of its steric bulk and hydrophobicity. The large triisopropylsilyl (TIPS) group and the rigid diarylalkyne structure can hinder the approach of the azide to the copper-acetylide complex. Additionally, poor solubility in common aqueous-organic solvent mixtures can limit reaction rates. Key factors to investigate are the efficiency of the catalyst system, oxygen contamination, and suboptimal reaction conditions.
Q2: How does the triisopropylsilyl (TIPS) protecting group affect the click reaction?
The bulky TIPS group significantly increases steric hindrance around the terminal alkyne. While click chemistry is known for its tolerance of various functional groups, significant steric impediment can slow down the reaction rate.[1] However, the silyl group is generally stable under typical CuAAC conditions and does not directly interfere with the catalytic cycle chemically.
Q3: Is the oxidation of the copper(I) catalyst a major concern?
Absolutely. The active catalyst in CuAAC is copper(I). It is highly susceptible to oxidation to the inactive copper(II) state, especially in the presence of oxygen. This is one of the most common reasons for reaction failure.[2] The use of a reducing agent, such as sodium ascorbate, to generate and maintain the Cu(I) state in situ is crucial for a successful reaction.
Q4: What are the most common side reactions to be aware of?
The primary side reaction is the oxidative homocoupling of the alkyne, known as Glaser coupling. This leads to the formation of a diyne byproduct, consuming your starting material and complicating purification. This side reaction is promoted by the presence of oxygen and can be minimized by thoroughly degassing all solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Using an excess of a reducing agent can also help suppress this pathway.
Q5: Can the purity of my this compound or azide affect the yield?
Yes, the purity of your starting materials is critical. Impurities in either the alkyne or the azide can chelate with the copper catalyst, effectively poisoning it and inhibiting the reaction. It is highly recommended to use purified reagents. If you suspect impurities, purification of your starting materials by flash chromatography or recrystallization is advised.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues encountered during click reactions with this compound.
Problem: Low or No Product Formation
Potential Cause 1: Inactive Copper Catalyst
-
Solution:
-
Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (argon or nitrogen). Degas all solvents and the reaction mixture for 15-30 minutes prior to adding the catalyst.
-
Fresh Reducing Agent: Prepare a fresh solution of sodium ascorbate for each experiment, as it can degrade over time when exposed to air.
-
Use a Ligand: Employ a copper-stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine). Ligands protect the Cu(I) from oxidation and can accelerate the reaction rate.[3]
-
Potential Cause 2: Poor Solubility of the Alkyne
-
Solution:
-
Solvent Screening: Due to the hydrophobic nature of the silyl-protected diarylalkyne, a solvent system that can effectively dissolve both the alkyne and the (often more polar) azide is necessary. Consider using co-solvent systems like THF/water, DMF/water, or DMSO/water. The organic solvent ratio can be increased to improve solubility.[4]
-
Temperature Adjustment: Gently heating the reaction mixture (e.g., to 40-60 °C) can improve solubility and increase the reaction rate. However, monitor for potential degradation of sensitive substrates at higher temperatures.
-
Potential Cause 3: Steric Hindrance
-
Solution:
-
Increase Catalyst and Ligand Loading: For sterically demanding substrates, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) and ensuring an optimal ligand-to-copper ratio (typically 1:1 to 5:1) can improve yields.
-
Extended Reaction Time: Monitor the reaction by TLC or LC-MS. Sterically hindered reactions may require significantly longer reaction times (up to 48 hours) to reach completion.
-
Alternative Catalysts: Consider more active catalyst systems, such as those based on N-heterocyclic carbene (NHC) ligands, which have shown high efficacy for sterically hindered substrates.[5][6]
-
Data Presentation
The following tables provide representative data on how reaction parameters can influence the yield of CuAAC reactions with sterically hindered aromatic alkynes, similar in nature to this compound.
Table 1: Effect of Copper Source and Ligand on Yield
| Entry | Copper Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuSO₄ (5) | None | t-BuOH/H₂O (1:1) | 25 | 24 | <10 |
| 2 | CuSO₄ (5) | Sodium Ascorbate (10) | t-BuOH/H₂O (1:1) | 25 | 24 | 45 |
| 3 | CuSO₄ (2) | Sodium Ascorbate (10), THPTA (5) | THF/H₂O (1:1) | 40 | 12 | 85 |
| 4 | CuI (5) | None | DMF | 25 | 18 | 70 |
| 5 | CuBr(PPh₃)₃ (5) | None | THF | 25 | 12 | 92 |
Data is representative and compiled from general knowledge of CuAAC reactions with similar substrates. Actual yields may vary.
Table 2: Effect of Solvent and Temperature on Yield
| Entry | Copper System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuSO₄/NaAsc/THPTA | t-BuOH/H₂O (1:1) | 25 | 24 | 65 |
| 2 | CuSO₄/NaAsc/THPTA | DMF/H₂O (3:1) | 25 | 18 | 88 |
| 3 | CuSO₄/NaAsc/THPTA | DMSO/H₂O (3:1) | 25 | 18 | 91 |
| 4 | CuSO₄/NaAsc/THPTA | DMF/H₂O (3:1) | 50 | 8 | 95 |
| 5 | CuSO₄/NaAsc/THPTA | Acetonitrile/H₂O (1:1) | 25 | 24 | 75 |
Data is representative and based on typical outcomes for sterically hindered alkynes.
Experimental Protocols
Protocol 1: General Procedure for CuAAC using in situ Generated Cu(I)
This protocol is a good starting point for the click reaction of this compound with a generic azide.
Materials:
-
This compound
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
THPTA (or other suitable ligand)
-
Degassed solvent (e.g., DMF/water 3:1)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the azide partner (1.1 eq) in the chosen degassed solvent system.
-
Add the copper-stabilizing ligand (e.g., THPTA, 0.05 eq).
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in degassed water).
-
Add the CuSO₄·5H₂O (0.02 eq) to the reaction mixture and stir briefly.
-
Add the sodium ascorbate solution (0.1 eq) to initiate the reaction. The solution may change color.
-
Stir the reaction mixture at the desired temperature (room temperature to 50 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction can be worked up by diluting with water and extracting with an organic solvent (e.g., ethyl acetate). The organic layers are then washed with an aqueous solution of EDTA to remove copper, followed by brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purify the crude product by flash column chromatography.
Protocol 2: Using a Pre-formed Cu(I) Catalyst
This method avoids the use of a reducing agent and can be beneficial if your substrates are sensitive to reduction.
Materials:
-
This compound
-
Azide coupling partner
-
Cu(I) source (e.g., CuI, CuBr, or [Cu(CH₃CN)₄]PF₆)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the Cu(I) source (0.05 eq).
-
Add the anhydrous, degassed solvent.
-
Add the this compound (1.0 eq) and the azide partner (1.1 eq) to the flask.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction and purify as described in Protocol 1.
Visualizations
Caption: General experimental workflow for CuAAC reactions.
Caption: Troubleshooting flowchart for low-yield reactions.
References
- 1. nstchemicals.com [nstchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Palladium-Catalyzed Reactions of Sulfur-Containing Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during palladium-catalyzed cross-coupling reactions involving sulfur-containing compounds.
The presence of sulfur-containing functional groups in reactants can often lead to the deactivation, or "poisoning," of palladium catalysts. This guide offers practical advice and detailed protocols to diagnose, mitigate, and resolve these common issues.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed reaction failing or giving low yields when I use a sulfur-containing substrate?
A1: The most probable cause is catalyst poisoning. Sulfur atoms, particularly in thiols and some thioethers, have a strong affinity for palladium and can irreversibly bind to the catalyst's active sites.[1] This process, known as chemisorption, blocks the sites required for the catalytic cycle to proceed, leading to a significant drop in or complete loss of catalytic activity.
Q2: Are all sulfur-containing functional groups equally problematic?
A2: No, the poisoning effect varies depending on the nature of the sulfur-containing group. Unprotected thiols (-SH) are highly potent poisons due to the strong interaction of the lone pair of electrons on the sulfur atom with the palladium center. Thiophenes, thioethers, and sulfones can also inhibit the catalyst, but their poisoning effect is generally less severe than that of thiols. The specific reaction conditions and the ligand used can also influence the extent of catalyst deactivation.
Q3: How can I determine if my catalyst is being poisoned by sulfur?
A3: A simple diagnostic experiment is to run a control reaction with a sulfur-free analog of your substrate under identical conditions. If this reaction proceeds smoothly and gives a high yield, it strongly suggests that your sulfur-containing compound is poisoning the catalyst.
Q4: What are the general strategies to overcome catalyst poisoning by sulfur compounds?
A4: Several strategies can be employed:
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Protecting the Sulfur Group: For thiols, protection of the -SH group can prevent its coordination to the palladium catalyst.
-
Use of Specialized Ligands: Bulky, electron-rich phosphine ligands can sometimes mitigate the poisoning effect by sterically shielding the palladium center and promoting the desired catalytic steps.
-
Higher Catalyst Loading: Increasing the amount of the palladium catalyst can sometimes compensate for the poisoning effect, although this is not always economically viable.
-
Slow Addition of the Sulfur-Containing Reagent: Adding the sulfur-containing reactant slowly over the course of the reaction can help to maintain a low instantaneous concentration, reducing the rate of catalyst deactivation.
Q5: Can a sulfur-poisoned palladium catalyst be regenerated?
A5: In some cases, yes. Regeneration of a poisoned catalyst is possible, though the effectiveness depends on the nature of the poison and the catalyst support. Oxidative treatments, such as heating in air or washing with an oxidizing agent, can sometimes remove the adsorbed sulfur species and restore catalytic activity. Reductive treatments with hydrogen at elevated temperatures have also been shown to be effective in certain situations.[2] However, complete regeneration is not always achievable.
Troubleshooting Guides
This section provides specific troubleshooting advice for common palladium-catalyzed cross-coupling reactions when sulfur-containing compounds are used.
Suzuki-Miyaura Coupling
Problem: Low or no yield when coupling a sulfur-containing aryl halide or boronic acid.
| Possible Cause | Suggested Solution |
| Catalyst Poisoning by Thiol Group | Protect the thiol group prior to the coupling reaction. Common protecting groups include acetyl (Ac) or pivaloyl (Piv). |
| Catalyst Deactivation by Thiophene Ring | Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%). Use bulky, electron-rich ligands such as SPhos or XPhos. |
| Poor Solubility of Reactants | Screen different solvent systems. A mixture of a polar aprotic solvent (e.g., dioxane, THF) and water is often effective. |
| Inefficient Transmetalation | Use a stronger base, such as Cs₂CO₃ or K₃PO₄, to facilitate the transfer of the organic group from boron to palladium. |
Heck Reaction
Problem: Reaction stalls or produces significant byproducts with a sulfur-containing olefin or aryl halide.
| Possible Cause | Suggested Solution |
| Strong Coordination of Sulfur to Palladium | Use a higher catalyst loading. Consider using a more robust catalyst system, such as a palladacycle precatalyst. |
| Decomposition of Catalyst at High Temperature | Optimize the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate. |
| Side Reactions (e.g., Isomerization of Olefin) | Add a phosphine scavenger, such as a stoichiometric amount of a silver or thallium salt, to promote the desired pathway. |
| Poor Reactivity of Aryl Halide | If using an aryl chloride, consider switching to the corresponding aryl bromide or iodide, which are generally more reactive. |
Sonogashira Coupling
Problem: Low conversion or formation of homocoupled alkyne (Glaser coupling) with a sulfur-containing substrate.
| Possible Cause | Suggested Solution |
| Inhibition of both Palladium and Copper Catalysts | Increase the loading of both the palladium catalyst and the copper co-catalyst. |
| Glaser Homocoupling | Run the reaction under strictly anaerobic conditions to minimize oxidation of the copper(I) catalyst. Consider using a copper-free Sonogashira protocol. |
| Low Reactivity of the Terminal Alkyne | Ensure the alkyne is sufficiently deprotonated by using a strong enough base (e.g., an amine base like triethylamine or diisopropylethylamine). |
| Decomposition of the Catalyst Complex | Use a ligand that stabilizes the palladium center, such as a bulky phosphine ligand. |
Buchwald-Hartwig Amination
Problem: Failure to form the C-N bond when coupling a sulfur-containing amine or aryl halide.
| Possible Cause | Suggested Solution |
| Coordination of Sulfur to the Palladium Center | Use a higher catalyst loading and a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos). |
| Decomposition of the Amine or Aryl Halide | Optimize the reaction temperature and time to minimize thermal degradation of the starting materials. |
| Ineffective Base | Screen different bases. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective. |
| Competitive Coordination of the Amine | For challenging substrates, consider using a pre-catalyst that is less susceptible to inhibition by the amine starting material. |
Data Presentation
While specific quantitative data on the impact of various sulfur compounds on catalyst turnover numbers (TON) and turnover frequencies (TOF) in cross-coupling reactions is sparse in the literature, the general trend is a significant decrease in catalyst performance. The following table provides a qualitative comparison of the poisoning severity of common sulfur functional groups.
| Sulfur Functional Group | Relative Poisoning Severity | Notes |
| Thiol (-SH) | Very High | Strong, often irreversible binding to palladium. Protection is highly recommended. |
| Thioether (-S-R) | Moderate to High | Poisoning effect depends on the steric and electronic properties of the R groups. |
| Thiophene | Moderate | Can coordinate to the palladium center, but the interaction is generally weaker than with thiols. |
| Sulfide (-S⁻) | Very High | Anionic sulfide is a potent poison. |
| Sulfoxide (-SO-R) | Low to Moderate | The oxygen atom can reduce the poisoning effect of the sulfur. |
| Sulfone (-SO₂-R) | Low | The sulfur atom is highly oxidized and less likely to coordinate to the palladium center. |
Experimental Protocols
Protocol 1: General Procedure for Thiol Protection (Acetylation)
This protocol describes a general method for the protection of an aryl thiol with an acetyl group.
Materials:
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Aryl thiol
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
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Dissolve the aryl thiol (1.0 equiv) in dichloromethane in a round-bottom flask.
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Add pyridine (1.2 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
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Add acetic anhydride (1.1 equiv) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude acetyl-protected thiol.
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Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Oxidative Regeneration of a Poisoned Pd/C Catalyst
This protocol provides a general method for the regeneration of a sulfur-poisoned palladium on carbon (Pd/C) catalyst. Caution: This procedure involves heating and should be performed in a well-ventilated fume hood.
Materials:
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Sulfur-poisoned Pd/C catalyst
-
Tube furnace
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Air or a mixture of oxygen in an inert gas (e.g., 5% O₂ in N₂)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Place the poisoned Pd/C catalyst in a quartz tube within the tube furnace.
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Purge the system with an inert gas for 15-30 minutes at room temperature to remove any adsorbed volatiles.
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While maintaining the inert gas flow, slowly heat the furnace to 100-150 °C and hold for 30 minutes to desorb any physisorbed species.
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Gradually switch the gas flow to air or the oxygen/inert gas mixture.
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Slowly ramp the temperature to 300-400 °C and hold for 2-4 hours. This step aims to oxidize the adsorbed sulfur species to volatile sulfur oxides (SOx).
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After the oxidative treatment, switch the gas flow back to the inert gas.
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Allow the furnace to cool down to room temperature under the inert atmosphere.
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The regenerated catalyst can then be carefully removed and stored under an inert atmosphere.
Note: The optimal regeneration temperature and time will depend on the specific nature of the catalyst and the extent of poisoning. It is advisable to perform a small-scale test to determine the best conditions.
Visualizations
Mechanism of Palladium Catalyst Poisoning by a Thiol
Caption: A diagram illustrating the deactivation of an active palladium catalyst through strong coordination with a sulfur-containing compound.
Troubleshooting Workflow for Low Yield in Palladium-Catalyzed Reactions with Sulfur Compounds
References
Managing premature desilylation during multi-step synthesis
Technical Support Center: Managing Premature Desilylation
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies for managing the premature cleavage of silyl ether protecting groups during multi-step synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of premature desilylation?
A1: Unintended cleavage of silyl ethers typically stems from three primary sources:
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Acidic or Basic Conditions: The silicon-oxygen bond is susceptible to hydrolysis. The lability is highly dependent on the steric bulk of the silyl group and the pH of the environment. Even mild acids or bases can cleave sensitive silyl ethers.[1]
-
Fluoride Ions: Fluoride is a highly effective reagent for deprotection due to the formation of a very strong Si-F bond. Trace fluoride from sources like glassware or previous steps can cause unwanted cleavage.[1][2]
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Chromatography: Standard silica gel is inherently acidic (pH ~4-5) due to the presence of silanol groups on its surface. This acidity is sufficient to cleave acid-labile silyl ethers like TMS or even TBS during purification.[3]
Q2: How do I choose the right silyl protecting group for my synthesis?
A2: The choice depends on the stability required for subsequent reaction steps. The stability of common silyl ethers is directly related to the steric hindrance around the silicon atom.[1] A larger, bulkier group is more stable.[1] The general order of stability is:
TMS < TES < TBDMS (TBS) < TIPS < TBDPS [2][3]
Consider the reaction conditions your molecule will need to endure. If your synthesis involves strongly acidic or basic steps, a more robust group like TIPS or TBDPS is necessary. For milder sequences, a TBS group is often a good balance of stability and ease of removal.
Data Presentation: Silyl Ether Stability
The relative stability of common silyl ethers under acidic and basic conditions is crucial for strategic planning in multi-step synthesis. The tables below summarize the relative rates of hydrolysis, providing a quantitative basis for protecting group selection.
Table 1: Relative Stability of Silyl Ethers in Acidic Media
| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis (krel) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
| Data sourced from multiple references.[3][4][5] |
Table 2: Relative Stability of Silyl Ethers in Basic Media
| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis (krel) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10 - 100 |
| tert-Butyldimethylsilyl | TBDMS / TBS | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
| Data sourced from multiple references.[4][5] |
Troubleshooting Guides
Issue 1: My silyl ether is cleaving during aqueous workup.
| Potential Cause | Solution |
| Workup solution is too acidic or basic. | Carefully neutralize the reaction mixture to pH ~7 before extraction. Use buffered washes like saturated aqueous NaHCO₃ (for acidic mixtures) or NH₄Cl (for basic mixtures).[1] |
| The silyl group is inherently labile (e.g., TMS). | For very sensitive groups, consider a non-aqueous workup (e.g., filtration through a plug of silica/celite and solvent evaporation). For future attempts, switch to a more robust group like TBS or TIPS.[1] |
| Prolonged contact with the aqueous phase. | Minimize the time the organic layer is in contact with the aqueous phase. Perform extractions quickly and avoid letting biphasic mixtures sit for extended periods. |
Issue 2: I'm observing desilylation during silica gel column chromatography.
| Potential Cause | Solution |
| Acidity of standard silica gel. | Neutralize the silica gel before preparing the column (See Protocol 2). Alternatively, add a small amount of a non-polar amine like triethylamine (TEA) (~0.1-1%) to the eluent system.[6] This is often sufficient to neutralize the acidic sites. |
| Compound is streaking or degrading on the TLC plate. | This is a strong indicator of instability on silica. Perform a 2D TLC test: run the plate in one direction, dry it, rotate it 90 degrees, and run it again in the same eluent. If the spot is not on the diagonal, decomposition is occurring.[7] |
| Alternative Stationary Phases. | If neutralization is insufficient, consider using a different stationary phase like neutral alumina or Florisil.[8] |
Experimental Protocols
Protocol 1: General Procedure for TBS Protection of a Primary Alcohol
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Preparation: Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon).
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Addition of Base: Add imidazole (1.5 - 2.5 eq).
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Addition of Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBSCl, 1.1 - 1.5 eq) portion-wise at 0 °C or room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-12 hours.
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Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of Neutralized Silica Gel
This procedure deactivates the acidic silanol groups on the silica surface, preventing the degradation of sensitive compounds.
-
Slurry Formation: In a fume hood, create a slurry of silica gel in a non-polar solvent like petroleum ether or hexane.
-
Base Addition: Add triethylamine (TEA) to the slurry, typically 1-2 mL of TEA for every 100 g of silica gel.[9]
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Mixing: Stir the slurry thoroughly for 15-20 minutes to ensure the TEA is evenly distributed.
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Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
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Drying: Dry the silica gel powder under high vacuum overnight to remove any residual solvent and excess amine. The neutralized silica is now ready for use in column chromatography.
Visual Workflow Guides
Caption: Decision tree for selecting a suitable silyl protecting group.
Caption: Troubleshooting workflow for premature desilylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. rsc.org [rsc.org]
Technical Support Center: Synthesis of ((4-Ethynylphenyl)ethynyl)triisopropylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ((4-Ethynylphenyl)ethynyl)triisopropylsilane. Our focus is on characterizing and mitigating impurities that may arise during the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of an aryl halide (such as 1-ethynyl-4-iodobenzene or 1,4-diiodobenzene) with (triisopropylsilyl)acetylene, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.
Q2: I am observing a significant amount of a byproduct with a molecular weight corresponding to the dimer of my silylacetylene starting material. What is this impurity and how can I minimize it?
A2: This common byproduct is the result of Glaser coupling, also known as homocoupling, of the terminal alkyne. This reaction is promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize its formation, it is crucial to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.[1] Thoroughly degassing all solvents and reagents before use is highly recommended. Some protocols also suggest considering copper-free Sonogashira conditions to completely avoid this side reaction.[1]
Q3: My reaction is sluggish or fails to go to completion. What are the likely causes?
A3: Several factors can contribute to a sluggish or incomplete Sonogashira reaction. If you are using an aryl bromide, it is inherently less reactive than an aryl iodide and may require higher temperatures to achieve a reasonable reaction rate.[2] Catalyst activity is another critical factor. Ensure your palladium catalyst and any phosphine ligands are not degraded. The choice of solvent and base can also significantly impact the reaction; for instance, some reactions benefit from using a co-solvent like THF or DMF to ensure all reactants are in solution.[2]
Q4: How can I effectively purify the desired product from the reaction mixture?
A4: Column chromatography on silica gel is the most common method for purifying this compound.[3][4] A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane, is typically effective. The polarity of the eluent can be adjusted based on TLC analysis to achieve optimal separation of the product from impurities.
Q5: What are the key spectroscopic signatures to confirm the identity and purity of this compound?
A5:
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¹H NMR: Expect to see signals corresponding to the aromatic protons on the phenyl ring, the terminal alkyne proton (if present before the final coupling step), and the characteristic septet and doublet for the isopropyl groups of the TIPS protecting group.
-
¹³C NMR: Look for the characteristic signals of the alkyne carbons and the aromatic carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₁₉H₂₆Si should be observed.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a more active pre-catalyst or ligand system. |
| Low Reactivity of Aryl Halide | If using an aryl bromide, consider increasing the reaction temperature (e.g., to 80-100 °C in a sealed tube).[2] If possible, switch to the more reactive aryl iodide. |
| Poor Solubility of Reactants | Add a co-solvent such as THF or DMF to the amine base to ensure all starting materials are fully dissolved.[2] |
| Presence of Oxygen | Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period). Maintain a positive pressure of argon or nitrogen throughout the reaction.[1] |
| Sub-optimal Base | The choice of amine base (e.g., triethylamine, diisopropylamine) can influence the reaction rate. Consider screening different amine bases. |
Problem 2: High Levels of Homocoupling (Glaser Coupling) Impurity
| Potential Cause | Troubleshooting Steps |
| Oxygen Contamination | This is the primary cause. Implement rigorous anaerobic techniques as described above.[1] |
| High Copper(I) Catalyst Loading | While catalytic amounts are necessary, excessive copper(I) can favor homocoupling. Use the recommended catalytic amount (typically 1-5 mol%). |
| Prolonged Reaction Time at High Temperature | If the desired cross-coupling is complete, extended reaction times can lead to increased byproduct formation. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. |
| Inherent Reactivity of the Alkyne | Some terminal alkynes are more prone to homocoupling. If possible, consider using a slight excess of the aryl halide to favor the cross-coupling reaction. |
| Reaction in Air-Sensitive Solvents | Ensure that solvents like THF, which can form peroxides, are freshly distilled or properly stored to minimize oxygen contamination. |
Problem 3: Difficulty in Purifying the Product
| Potential Cause | Troubleshooting Steps |
| Co-elution of Product and Impurities | Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., 0-5% ethyl acetate in hexane) can improve separation. |
| Product Streaking on the Column | Ensure the crude product is properly dried and free of highly polar impurities (like amine salts) before loading onto the silica gel column. Pre-adsorbing the crude material onto a small amount of silica gel before loading can sometimes improve resolution. |
| Presence of Multiple Byproducts | Re-evaluate the reaction conditions to minimize side reactions. A cleaner crude product will be significantly easier to purify. |
Data Presentation
Table 1: Common Impurities in the Synthesis of this compound
| Impurity Name | Chemical Structure | Common Source | Characterization Notes |
| 1,4-Bis(triisopropylsilyl)buta-1,3-diyne | TIPS-C≡C-C≡C-TIPS | Glaser (homo)coupling of (triisopropylsilyl)acetylene | Higher molecular weight than the product. Can be identified by mass spectrometry. ¹H NMR will show only signals for the TIPS group. |
| 1,4-Diethynylbenzene | H-C≡C-C₆H₄-C≡C-H | Incomplete reaction or side reaction if 1,4-diiodobenzene is used as a starting material. | Lower molecular weight. Will show a characteristic terminal alkyne proton signal in ¹H NMR. |
| 1,4-Bis((4-ethynylphenyl)ethynyl)benzene | H-C≡C-C₆H₄-C≡C-C₆H₄-C≡C-H | If the reaction is performed with 1,4-diiodobenzene and an excess of the ethynylarene. | Higher molecular weight and more complex aromatic region in the ¹H NMR spectrum.[5] |
Experimental Protocols
General Protocol for Sonogashira Coupling
This protocol is a representative example and may require optimization for specific substrates and scales.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (1-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
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Addition of Reagents: Under a positive pressure of inert gas, add the degassed amine base (e.g., triethylamine) and any co-solvent (e.g., THF). Add the (triisopropylsilyl)acetylene (1.1-1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C, depending on the aryl halide reactivity) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst. Rinse the pad with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).[3]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yields.
Signaling Pathway of Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira reaction.
References
Technical Support Center: Removal of Copper Catalyst from Sonogashira Coupling Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing copper catalysts from Sonogashira coupling products.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst from my Sonogashira coupling product?
A1: Residual copper can interfere with downstream reactions, compromise the stability of the final compound, and is often toxic, making its removal critical, especially in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Furthermore, the presence of copper can lead to undesired side reactions, such as the homocoupling of alkynes (Glaser coupling).[1][3]
Q2: What are the most common methods for removing residual copper catalyst?
A2: The most common methods involve aqueous washes with chelating agents, the use of solid-supported scavenger resins, or precipitation of the copper salts. Commonly used chelating agents include ethylenediaminetetraacetic acid (EDTA) and ammonium chloride/ammonium hydroxide.[4] Scavenger resins include those with iminodiacetic acid functionality (e.g., Chelex® 100) or sulfur-containing groups (e.g., SiliaMetS® Thiourea).[4]
Q3: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this?
A3: Glaser coupling is an oxidative dimerization of terminal alkynes and is often promoted by the copper catalyst in the presence of oxygen. To minimize this side reaction, it is essential to perform the Sonogashira coupling under a strictly inert atmosphere (e.g., argon or nitrogen). Alternatively, copper-free Sonogashira protocols can be employed to circumvent this issue altogether.[1][3]
Q4: Can I avoid the issue of copper removal altogether?
A4: Yes, several copper-free Sonogashira protocols have been developed.[1][3] These methods can simplify purification, but may require different reaction conditions, such as different ligands or higher temperatures, and may not be suitable for all substrates.
Q5: How can I quantify the amount of residual copper in my final product?
A5: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used to determine trace and ultra-trace levels of metals in a sample, making it ideal for quantifying residual copper in APIs.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Persistent green/blue color in the organic layer after aqueous washes. | Incomplete removal of copper salts. | - Increase the number of aqueous washes. - Use a stronger chelating agent solution (e.g., 0.5 M EDTA). - Ensure vigorous stirring during the wash to maximize contact between the organic and aqueous phases. |
| Product co-elutes with copper salts during column chromatography. | The copper species may be complexed with the product or have similar polarity. | - Perform a thorough aqueous workup with a chelating agent before column chromatography. - Consider using a scavenger resin to remove the copper prior to chromatographic purification. |
| Low recovery of product after using a scavenger resin. | The product may be non-specifically binding to the resin. | - Reduce the amount of scavenger resin used. - Decrease the stirring time. - Ensure the chosen resin is compatible with the product's functional groups. |
| Formation of an emulsion during aqueous workup. | High concentration of salts or amine base. | - Add a small amount of brine to the separatory funnel to help break the emulsion. - Filter the mixture through a pad of Celite® before extraction. |
Comparison of Copper Removal Methods
| Method | Principle of Action | Advantages | Disadvantages | Reported Efficiency/Observations | Citation |
| Aqueous Wash (Ammonium Chloride/Hydroxide) | Forms a water-soluble copper-ammonia complex. | Simple, inexpensive, and readily available reagents. | May require multiple washes; can be less effective for stubborn copper complexes. | Commonly used in standard workup procedures. The formation of a deep blue aqueous layer indicates successful copper complexation. | [4] |
| Aqueous Wash (EDTA) | Forms a stable, water-soluble copper-EDTA chelate. | Highly effective for a broad range of copper species. | Can be slow; may require vigorous stirring or prolonged contact time. | Often used in a 0.1 M to 0.5 M aqueous solution. Can eliminate the need for an aqueous work-up in some cases. | [4] |
| Chelating Resin (e.g., Chelex® 100) | Iminodiacetic acid groups on a solid support chelate copper ions. | High capacity for copper; can be used in batch or column format; regenerable. | Can be more expensive than simple aqueous washes; may have slower kinetics. | Can remove up to 95-99% of Cu(II) from aqueous solutions. | |
| Scavenger Resin (e.g., SiliaMetS® Thiourea) | Functional groups with high affinity for soft metals like copper bind the catalyst. | High selectivity and efficiency; simple filtration-based removal. | Higher cost compared to other methods; potential for non-specific binding of the product. | SiliaMetS® Thiourea was found to be the most effective scavenger in a comparative study for a copper-catalyzed click reaction. | [4] |
| Precipitation (e.g., with H₂S) | Forms an insoluble copper sulfide precipitate. | Very effective for complete removal of copper. | Use of toxic and foul-smelling hydrogen sulfide gas; requires careful handling and disposal. | A less common method due to safety concerns. |
Experimental Protocols
Protocol 1: Aqueous Workup with EDTA
-
Reaction Quenching: After the Sonogashira reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Removal (Optional): If the reaction was performed in a water-miscible solvent (e.g., THF, DMF), concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Extraction: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and transfer to a separatory funnel.
-
EDTA Wash: Add an equal volume of a 0.1 M to 0.5 M aqueous solution of EDTA (disodium salt, pH adjusted to ~8 with NaOH or NH₄OH).
-
Mixing: Shake the separatory funnel vigorously for 2-5 minutes. Allow the layers to separate.
-
Repeat: Drain the aqueous layer and repeat the EDTA wash 1-2 more times, or until the aqueous layer is no longer colored.
-
Final Washes: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Copper Removal with Chelex® 100 Resin (Batch Method)
-
Reaction Workup: Perform an initial aqueous workup to remove the bulk of the water-soluble impurities. Dissolve the crude product in an appropriate organic solvent.
-
Resin Preparation: If using the sodium form of Chelex® 100, it can be used directly. For other forms, pre-wash the resin with the solvent to be used.
-
Addition of Resin: Add the Chelex® 100 resin to the solution of the crude product. A general starting point is to use 1-2 grams of resin per 100 mL of solution.
-
Stirring: Stir the mixture at room temperature. The required time can vary from a few hours to overnight. Monitor the removal of copper by TLC (if the copper complex is colored) or by analyzing small aliquots.
-
Filtration: Once the copper removal is complete, filter the mixture to remove the resin. Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
Visualizations
References
Validation & Comparative
A Head-to-Head Battle of Silyl Protecting Groups: TIPS vs. TMS for Alkyne Protection
In the realm of multi-step organic synthesis, particularly in the intricate pathways of drug development and materials science, the judicious selection of protecting groups is paramount. For the protection of terminal alkynes, two silyl ethers, triisopropylsilyl (TIPS) and trimethylsilyl (TMS), are among the most common choices. This guide provides an objective, data-driven comparison of TIPS and TMS as alkyne protecting groups to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences
| Feature | TIPS (Triisopropylsilyl) | TMS (Trimethylsilyl) |
| Structure | Three bulky isopropyl groups on silicon | Three methyl groups on silicon |
| Steric Hindrance | High | Low |
| Stability | Significantly more stable | Labile |
| Deprotection | Requires stronger conditions (e.g., TBAF, AgF) | Cleaved under mild basic or fluoride conditions |
| Use Case | Robust protection for multi-step synthesis | Temporary protection or for in-situ deprotection |
Relative Stability: A Quantitative Look
The stability of a silyl protecting group is primarily dictated by the steric bulk around the silicon atom. The larger isopropyl groups of TIPS provide substantial steric shielding to the silicon-carbon bond, making it significantly more resistant to cleavage than the less hindered TMS group.
Table 1: Relative Stability of Silyl Ethers to Hydrolysis
| Protecting Group | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TIPS | 700,000 | 100,000 |
Data compiled from various sources on silyl ether stability.
This vast difference in stability is the cornerstone of their divergent applications. The robust nature of the TIPS group ensures it withstands a wide range of reaction conditions, making it ideal for lengthy and complex synthetic sequences. Conversely, the lability of the TMS group makes it suitable for reactions where a temporary protection is needed or when orthogonal deprotection in the presence of more robust silyl groups is desired.
Experimental Data: Protection and Deprotection
The choice between TIPS and TMS often comes down to the specific reaction conditions required in a synthetic route. Below are tables summarizing typical conditions and reported yields for the protection and deprotection of alkynes with these two groups.
Table 2: Comparison of Alkyne Protection with TIPS and TMS
| Protecting Group | Reagents and Conditions | Substrate | Yield (%) | Reference |
| TIPS | TIPSCl, n-BuLi, THF, -78 °C to rt | Phenylacetylene | 95 | |
| TIPSOTf, Et3N, CH2Cl2, 0 °C to rt | Various terminal alkynes | 85-95 | N/A | |
| TMS | TMSCl, n-BuLi, THF, -78 °C to rt | Phenylacetylene | 98 | |
| TMSCl, Et3N, DMF, rt | Various terminal alkynes | 90-99 | N/A |
Table 3: Comparison of Alkyne Deprotection with TIPS and TMS
| Protecting Group | Reagents and Conditions | Substrate | Time | Yield (%) | Reference |
| TIPS | TBAF (1.1 eq), THF, rt | TIPS-protected arylacetylene | 1 h | >95 | N/A |
| AgF (1.5 eq), MeOH, rt, then HCl | TIPS-protected arylacetylene | 3 h | 81-95 | N/A | |
| K2CO3, MeOH, rt | TIPS-protected alkyne | No reaction | - | ||
| TMS | K2CO3, MeOH, rt | TMS-protected arylacetylene | 2 h | 95 | N/A |
| TBAF (catalytic), THF, rt | TMS-protected alkyne | < 30 min | >98 | ||
| Na2CO3/CuSO4, EtOH/H2O, rt | TMS-protected arylacetylenes | 10-15 min | 90-98 |
Orthogonal Deprotection: A Key Advantage
The significant difference in the stability of TIPS and TMS groups allows for their selective removal in the presence of each other, a strategy known as orthogonal protection. This is a powerful tool in the synthesis of complex molecules with multiple alkyne functionalities. For instance, a TMS-protected alkyne can be selectively deprotected using mild basic conditions like potassium carbonate in methanol, leaving a TIPS-protected alkyne intact. Subsequently, the more robust TIPS group can be removed using a fluoride source like TBAF.
Experimental Protocols
Protocol 1: Protection of a Terminal Alkyne with TMSCl
Materials:
-
Terminal alkyne (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.1 equiv, as a solution in hexanes)
-
Chlorotrimethylsilane (TMSCl, 1.2 equiv)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise to the stirred solution.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add chlorotrimethylsilane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protection of a Terminal Alkyne with TIPSCl
Materials:
-
Terminal alkyne (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.1 equiv, as a solution in hexanes)
-
Chlorotriisopropylsilane (TIPSCl, 1.2 equiv)
Procedure:
-
Follow steps 1-4 as described in Protocol 1.
-
Add chlorotriisopropylsilane dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Follow steps 7-10 as described in Protocol 1 for workup and purification.
Protocol 3: Deprotection of a TMS-Protected Alkyne
Materials:
-
TMS-protected alkyne (1.0 equiv)
-
Methanol (MeOH)
-
Potassium carbonate (K2CO3, 0.2 equiv)
Procedure:
-
Dissolve the TMS-protected alkyne in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alkyne.
Protocol 4: Deprotection of a TIPS-Protected Alkyne
Materials:
-
TIPS-protected alkyne (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF, 1.1 equiv, as a 1 M solution in THF)
Procedure:
-
Dissolve the TIPS-protected alkyne in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography if necessary.
Visualizing the Concepts
To further illustrate the principles discussed, the following diagrams created using the DOT language visualize the silylation mechanism and the comparative workflow.
Caption: General mechanism of silyl protection of a terminal alkyne.
Caption: Comparative workflow for TMS and TIPS protection/deprotection.
Conclusion: Making the Right Choice
The choice between TIPS and TMS as a protecting group for terminal alkynes is a strategic one, dictated by the demands of the synthetic route.
-
Choose TMS for its ease of introduction and removal under mild conditions, making it ideal for short synthetic sequences or when orthogonal deprotection in the presence of more robust silyl groups is required. Its lability, however, makes it unsuitable for reactions involving strong bases or nucleophiles.
-
Choose TIPS when a robust protecting group is necessary to endure a multi-step synthesis with a variety of reaction conditions. Its superior stability comes at the cost of requiring more stringent deprotection conditions.
By carefully considering the stability, reactivity, and deprotection requirements of their specific synthetic targets, researchers can leverage the distinct properties of TIPS and TMS to achieve their synthetic goals efficiently and effectively.
A Researcher's Guide to Silyl Ether Protecting Groups: Comparing the Stability of TBDMS, TIPS, and TBDPS
In the intricate world of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. For researchers, scientists, and drug development professionals, silyl ethers stand out as a versatile and indispensable tool for the temporary masking of hydroxyl functionalities. Their popularity stems from their ease of installation, general stability, and, most importantly, their tunable lability, which allows for selective deprotection. This guide provides an objective comparison of three widely used bulky silyl ether protecting groups: tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). By presenting supporting experimental data and detailed methodologies, this document aims to empower researchers to make informed decisions in the design of robust and efficient synthetic strategies.
The stability of a silyl ether is primarily dictated by the steric hindrance around the silicon atom. Larger, bulkier substituents impede the approach of reagents that would cleave the silicon-oxygen bond, thereby enhancing the protecting group's robustness. The interplay of steric and electronic effects governs the relative stability of TBDMS, TIPS, and TBDPS under various reaction conditions.
Relative Stability Under Different Cleavage Conditions
The choice of a silyl protecting group is often contingent on its stability towards acidic, basic, or fluoride-mediated deprotection conditions. Understanding the nuances of their reactivity is key to implementing orthogonal protection strategies in the synthesis of complex molecules.
Acidic Conditions: Under acidic conditions, the stability of silyl ethers increases significantly with steric bulk. The generally accepted order of stability is:
TBDPS > TIPS > TBDMS
This trend is attributed to the increased steric shielding of the silicon-oxygen bond by the bulky phenyl and isopropyl groups, which hinders the protonation of the ether oxygen and subsequent nucleophilic attack. The TBDPS group, with its two phenyl rings and a tert-butyl group, offers the highest stability in acidic environments, making it the protecting group of choice when harsh acidic conditions are anticipated in a synthetic sequence.[1][2][3][4][5]
Basic Conditions: In basic media, the trend is slightly different, with the triisopropylsilyl (TIPS) group generally exhibiting the greatest stability. The relative order of stability is:
TIPS > TBDPS ≈ TBDMS
While both TBDPS and TBDMS have similar stability in basic solutions, the three bulky isopropyl groups of TIPS provide superior resistance to base-mediated cleavage.[2][6]
Fluoride-Mediated Cleavage: Fluoride ions are highly effective for cleaving silicon-oxygen bonds due to the formation of the very strong Si-F bond. The rate of fluoride-mediated deprotection is also influenced by steric hindrance. The general trend for ease of cleavage by fluoride ions is:
TBDMS > TBDPS > TIPS
Interestingly, under certain fluoride-mediated conditions, TBDMS and TBDPS ethers can exhibit similar reactivity, while the bulkier TIPS group is significantly more resistant to cleavage.[3][7] This differential reactivity is often exploited for the selective deprotection of TBDMS or TBDPS groups in the presence of a TIPS ether.
Quantitative Comparison of Deprotection
To provide a clearer, quantitative picture of the relative stabilities, the following table summarizes experimental data on the deprotection of TBDMS, TIPS, and TBDPS ethers under various conditions. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; therefore, the specific conditions for each data point are provided.
| Protecting Group | Deprotection Conditions | Observation | Reference |
| TBDMS | 1% HCl in 95% EtOH | Half-life of ~4.5 hours for p-cresol derivative | [3] |
| TIPS | 1% HCl in 95% EtOH | Half-life of >100 hours for p-cresol derivative | [3] |
| TBDPS | 1% HCl in 95% EtOH | Half-life of >100 hours for p-cresol derivative | [3] |
| TBDMS | 5% NaOH in 95% EtOH | Half-life of 3.5 minutes for p-cresol derivative | [3] |
| TIPS | 5% NaOH in 95% EtOH | Half-life of ~3.1 hours for p-cresol derivative | [3] |
| TBDPS | 5% NaOH in 95% EtOH | Half-life of 6.5 minutes for p-cresol derivative | [3] |
| TBDMS | KHF₂ in Methanol at RT | 100% deprotection of p-bromophenol derivative in 30 min | [3][7] |
| TIPS | KHF₂ in Methanol at RT | Incomplete deprotection of p-bromophenol derivative at 30 min; 100% at 2.5 hours | [3][7] |
| TBDPS | KHF₂ in Methanol at RT | 100% deprotection of p-bromophenol derivative in 30 min | [3][7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies. Below are representative procedures for the deprotection of TBDMS, TIPS, and TBDPS ethers.
Protocol 1: Fluoride-Mediated Deprotection of a TBDMS Ether using TBAF
-
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise to the cooled, stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.[7][8]
-
Protocol 2: Acid-Catalyzed Deprotection of a TBDPS Ether
-
Materials:
-
TBDPS-protected alcohol (1.0 equiv)
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the TBDPS-protected alcohol in a 3:1:1 mixture of THF:AcOH:H₂O.
-
Stir the reaction at room temperature until completion (this may take several hours to days, monitor by TLC).
-
Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Protocol 3: Deprotection of a TIPS Ether using HF-Pyridine
-
Materials:
-
TIPS-protected alcohol (1.0 equiv)
-
Hydrogen fluoride-pyridine complex (HF•Py)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Caution: HF is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
Dissolve the TIPS-protected alcohol in anhydrous THF in a plastic vial or flask.
-
Cool the solution to 0 °C.
-
Slowly add HF-pyridine to the stirring solution.
-
Stir the reaction at 0 °C or allow it to warm to room temperature until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by slowly adding it to a stirring solution of saturated aqueous NaHCO₃.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Visualizing Experimental Workflows and Decision Making
To further aid in the selection and application of these protecting groups, the following diagrams illustrate a general experimental workflow for deprotection and a logical decision-making framework.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Triisopropylsilyl (TIPS) Ethers in Organic Synthesis
In the intricate field of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and desired stereoselectivity. Among the arsenal of hydroxyl protecting groups, silyl ethers are workhorses due to their ease of formation, tunable stability, and mild removal conditions.[1][2][3] This guide provides a comprehensive comparison of the triisopropylsilyl (TIPS) protecting group against other common silyl ethers, such as trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and tert-butyldiphenylsilyl (TBDPS), with a focus on experimental data to inform researchers, scientists, and drug development professionals in their synthetic strategies.
The Decisive Advantage of Steric Hindrance
The stability of a silyl ether is predominantly governed by the steric bulk of the substituents on the silicon atom.[1][4] Larger, more sterically hindered groups effectively shield the silicon-oxygen bond from nucleophilic or acidic attack, thereby enhancing the stability of the protecting group.[5] The triisopropylsilyl group, with its three bulky isopropyl substituents, is significantly more sterically demanding than TMS, TES, and TBDMS, and this steric hindrance is the cornerstone of its advantages in many synthetic applications.[4]
Comparative Stability of Silyl Ethers
The choice of a silyl protecting group is often dictated by its stability under various reaction conditions. The TIPS group exhibits a unique stability profile, offering exceptional robustness, particularly towards basic conditions, while allowing for selective removal in the presence of even more stable groups like TBDPS under acidic conditions.[1][2]
Relative Stability to Acidic Hydrolysis:
The stability of silyl ethers in acidic media increases substantially with greater steric hindrance around the silicon atom.[1] The general order of stability is:
TMS < TES < TBDMS < TIPS < TBDPS[1][5]
Relative Stability to Basic Hydrolysis:
Under basic conditions, sterically hindered silyl ethers also demonstrate enhanced stability. Notably, the TIPS group is one of the most stable among the common trialkylsilyl ethers in basic media.[1][2] The established order of stability is:
TMS < TES < TBDMS ≈ TBDPS < TIPS [1]
The following table summarizes the quantitative relative rates of cleavage for common silyl ethers, highlighting the superior stability of the TIPS group.
| Protecting Group | Abbreviation | Relative Rate of Acid Hydrolysis[6][7] | Relative Rate of Basic Hydrolysis[1][6][7] |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Strategic Applications of TIPS Ethers
The unique stability profile of the TIPS group allows for its strategic implementation in complex syntheses:
-
Orthogonal Protection: Due to its distinct stability, a TIPS ether can be selectively removed in the presence of a TBDPS ether using acidic conditions, or it can remain intact while a less stable group like TBDMS is cleaved.[8] This orthogonality is invaluable in molecules with multiple hydroxyl groups requiring sequential manipulation.
-
Enhanced Stability in Basic Environments: The exceptional stability of TIPS ethers under basic conditions makes them the protecting group of choice when subsequent reaction steps involve strong bases, such as in organometallic reactions or base-catalyzed eliminations.[2]
-
Selective Protection of Primary Alcohols: The significant steric bulk of the TIPS group can be exploited for the regioselective protection of primary alcohols in the presence of secondary or tertiary alcohols.[9] While the reaction with secondary alcohols may require forcing conditions, it is generally unreactive towards tertiary alcohols.[4]
Experimental Protocols
Below are representative experimental protocols for the protection of a primary alcohol with triisopropylsilyl chloride (TIPSCl) and the subsequent deprotection of the resulting TIPS ether.
Protocol 1: Protection of a Primary Alcohol with Triisopropylsilyl Chloride (TIPSCl)
Objective: To protect a primary hydroxyl group as a TIPS ether.
Materials:
-
Primary alcohol
-
Triisopropylsilyl chloride (TIPSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triisopropylsilyl chloride (1.2 eq.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired TIPS ether.
Protocol 2: Deprotection of a TIPS Ether using Tetrabutylammonium Fluoride (TBAF)
Objective: To deprotect a TIPS ether to reveal the free alcohol.
Materials:
-
TIPS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TIPS-protected alcohol (1.0 eq.) in anhydrous THF.
-
Add the 1 M solution of TBAF in THF (1.5 eq.) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-16 hours, monitoring the progress by TLC.[10] The reaction time will vary depending on the steric environment of the silyl ether.
-
Once the starting material is consumed, quench the reaction by adding deionized water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the deprotected alcohol.
Visualizing Silyl Group Properties and Selection
To further aid in the understanding and selection of silyl protecting groups, the following diagrams illustrate key concepts.
Caption: Relative steric hindrance of common silyl protecting groups.
Caption: Decision workflow for selecting a silyl protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silyl Groups - Gelest [technical.gelest.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
A Comparative Guide to Copper-Free vs. Copper-Catalyzed Sonogashira Coupling Efficiency
The Sonogashira cross-coupling reaction, a cornerstone in the synthesis of pharmaceuticals, natural products, and organic materials, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] Traditionally, this reaction is catalyzed by a palladium species in the presence of a copper(I) co-catalyst.[3] However, the evolution of synthetic methodology has led to the development of robust copper-free Sonogashira protocols. This guide provides an objective comparison of the efficiency of copper-free and copper-catalyzed Sonogashira coupling reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal conditions for their synthetic needs.
At a Glance: Key Differences and Considerations
| Feature | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira |
| Catalytic System | Palladium catalyst and Copper(I) co-catalyst (e.g., CuI) | Palladium catalyst only |
| Key Advantage | Generally faster reaction rates and milder conditions initially.[4][5] | Avoidance of alkyne homocoupling (Glaser coupling), simpler purification.[3][6] |
| Key Disadvantage | Prone to undesired Glaser-Hay homocoupling of the alkyne.[3][7] | Can sometimes require higher temperatures or stronger bases.[6] |
| Reaction Atmosphere | Often requires an inert atmosphere to prevent oxidative homocoupling.[3] | Can sometimes be performed under aerobic conditions.[1] |
| Substrate Scope | Broad, but can be complicated by functional groups sensitive to copper.[5] | Broad, and advantageous for substrates with copper-sensitive functional groups.[5] |
Mechanistic Overview
The fundamental difference between the two systems lies in the activation of the terminal alkyne. In the classical Sonogashira reaction, the copper co-catalyst plays a crucial role in this step.
Copper-Catalyzed Sonogashira Coupling
The copper-catalyzed mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with a palladium(II) complex, which is formed from the oxidative addition of the aryl or vinyl halide to the palladium(0) catalyst. Subsequent reductive elimination from the palladium(II) intermediate yields the final cross-coupled product and regenerates the palladium(0) catalyst.[8]
Copper-Free Sonogashira Coupling
In the absence of a copper co-catalyst, the activation of the alkyne is believed to proceed through the formation of a palladium acetylide complex.[6][8] The reaction is initiated by the oxidative addition of the aryl halide to the palladium(0) catalyst. The resulting palladium(II) complex then coordinates to the alkyne. Deprotonation by a base leads to the formation of a palladium acetylide intermediate, which, after reductive elimination, affords the desired product and regenerates the active palladium(0) species.[7] Some proposed mechanisms also involve a second palladium center in a transmetalation-like step.[9]
Quantitative Performance Comparison
The following tables summarize quantitative data from selected publications, highlighting the differences in efficiency under various conditions.
Table 1: Copper-Catalyzed Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Entry | Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenylacetylene | CuI (5 mol%), 3-Pphen (5 mol%) | K₂CO₃ | Water | 100 | - | Good | [4][10] |
| 2 | Iodobenzene | Phenylacetylene | Cu(OTf)₂ (4 mol%), Phosphate ligand (10 mol%) | - | - | 130 | 16 | Good | [10] |
| 3 | Substituted Phenols | Phenylacetylenes | Dichloroimidazolidinedione (DCID) | - | - | - | - | Good | [10] |
Table 2: Copper-Free Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aryl Bromides | Various | (AllylPdCl)₂ (2.5 mol%), P(t-Bu)₃ (10 mol%) | - | DMF | RT | - | Good to Excellent | [7] |
| 2 | 4-Iodoanisole | Phenylacetylene | Pd/HAP | Na₂OAc | DMSO | 90 | 1 | >99 (conversion) | [11] |
| 3 | Aryl Bromides | Arylacetylenes | Pd(CH₃CN)₂Cl₂ (0.5 mol%), cataCXium A (1 mol%) | Cs₂CO₃ | 2-MeTHF | RT | 48 | Good to Excellent | [12] |
| 4 | Aryl Iodides | Various | 2,2′-dipyridylamine-Pd complex | - | Water | RT | - | - | [13] |
| 5 | Aryl Bromides | Phenylacetylene | (PhCN)₂PdCl₂/L7/Pd-PyMIC | K₂CO₃/DABCO | 1,4-dioxane | RT | 24-72 | - | [5] |
Experimental Protocols
Below are representative experimental protocols for both copper-catalyzed and copper-free Sonogashira coupling reactions, based on procedures described in the literature.
General Experimental Workflow
Protocol 1: Copper-Catalyzed Sonogashira Coupling in Water
This protocol is based on the work of Yu et al. for the coupling of aryl iodides with terminal alkynes.[4][10]
Materials:
-
Aryl iodide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
3-(Diphenylphosphino)phenol (3-Pphen) (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Deionized water (5 mL)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), terminal alkyne (1.2 mmol), CuI (0.05 mmol), 3-Pphen (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Add deionized water (5 mL) to the vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature
This protocol is adapted from a procedure for the room-temperature coupling of aryl bromides.[7]
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
(AllylPdCl)₂ (0.025 mmol, 2.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.10 mmol, 10 mol%)
-
A suitable base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Anhydrous N,N-dimethylformamide (DMF) (to make a 0.92 M solution)
Procedure:
-
In a glovebox or under an inert atmosphere, add (AllylPdCl)₂ (0.025 mmol) and P(t-Bu)₃ (0.10 mmol) to a reaction vessel.
-
Add the appropriate amount of anhydrous DMF.
-
To this catalyst solution, add the aryl bromide (1.0 mmol), terminal alkyne (1.1 mmol), and the base (2.0 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction for the complete consumption of the aryl bromide using high-performance liquid chromatography (HPLC) or TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion
Both copper-catalyzed and copper-free Sonogashira coupling reactions are powerful tools for the formation of C(sp²)-C(sp) bonds. The choice between the two methodologies depends on the specific requirements of the synthesis.
-
Copper-catalyzed Sonogashira coupling remains a highly efficient method, often providing high yields under mild conditions.[4] However, the potential for alkyne homocoupling necessitates careful control of reaction conditions, particularly the exclusion of oxygen.[3]
-
Copper-free Sonogashira coupling has emerged as a valuable alternative, completely circumventing the issue of Glaser coupling.[3][6] This is particularly advantageous when working with valuable or complex alkynes.[7] The development of highly active palladium/ligand systems has enabled many copper-free protocols to proceed at room temperature with high efficiency.[7][12]
For drug development professionals and scientists working on complex molecular architectures, the copper-free variant offers a more robust and often cleaner reaction profile, simplifying purification and improving overall synthetic efficiency, especially when dealing with sensitive substrates. Researchers should consider the substrate scope, potential side reactions, and desired reaction conditions when selecting the most appropriate Sonogashira protocol for their specific application.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. (PDF) Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation (2018) | Martin Gazvoda | 94 Citations [scispace.com]
- 10. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 11. cetjournal.it [cetjournal.it]
- 12. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Showdown: Unveiling the Impact of Silyl Protection on Alkynes
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among these, silyl groups are frequently employed to mask the reactivity of terminal alkynes. This guide provides an objective, data-driven comparison of the spectroscopic signatures of silyl-protected and their corresponding deprotected alkynes, offering valuable insights for reaction monitoring and structural elucidation.
This comparative analysis focuses on the changes observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy upon the introduction and removal of a trimethylsilyl (TMS) group, a common silyl protecting group. By understanding these distinct spectroscopic shifts, researchers can more effectively track the progress of silylation and desilylation reactions and unambiguously characterize their molecules.
Executive Summary of Spectroscopic Changes
The introduction of a silyl protecting group on a terminal alkyne induces noticeable and predictable changes in its spectroscopic properties. In ¹H NMR, the acetylenic proton signal disappears and is replaced by a characteristic signal for the silyl group protons. ¹³C NMR reveals a downfield shift for the alkyne carbons. In vibrational spectroscopy, the C≡C stretching frequency in both IR and Raman spectra is altered, providing a clear marker for the presence or absence of the silyl group.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative spectroscopic data for two representative pairs of alkynes: a simple aliphatic alkyne (acetylene) and an aromatic alkyne (phenylacetylene), both in their deprotected and trimethylsilyl (TMS)-protected forms.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | Acetylenic H (≡C-H) | Silyl Group H (Si(CH₃)₃) | Aromatic H |
| Acetylene | ~2.36 | - | - |
| Trimethylsilylacetylene | - | ~0.15 | - |
| Phenylacetylene | ~3.06 | - | ~7.28-7.49 |
| (Trimethylsilylethynyl)benzene | - | ~0.25 | ~7.32-7.52 |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | Alkyne C (≡C-H / ≡C-Si) | Alkyne C (R-C≡) | Silyl Group C (Si(CH₃)₃) | Aromatic C |
| Acetylene | ~71.9 | ~71.9 | - | - |
| Trimethylsilylacetylene | ~92.9 | ~89.9 | ~0.0 | - |
| Phenylacetylene | ~77.5 | ~83.6 | - | ~122.0, 128.4, 128.9, 132.2 |
| (Trimethylsilylethynyl)benzene | ~93.8 | ~104.7 | ~-0.1 | ~123.1, 128.3, 129.2, 132.1 |
Table 3: ²⁹Si NMR Spectroscopic Data (ppm)
| Compound | ²⁹Si Chemical Shift |
| Trimethylsilylacetylene | ~-17.6 |
| (Trimethylsilylethynyl)benzene | ~-17.5 |
Table 4: Vibrational Spectroscopy Data (cm⁻¹)
| Compound | IR C≡C Stretch | Raman C≡C Stretch | IR ≡C-H Stretch | Raman ≡C-H Stretch |
| Acetylene | ~730 (bending) | ~1974 | ~3287 | ~3374 |
| Trimethylsilylacetylene | ~2175 | ~2176 | - | - |
| Phenylacetylene | ~2109 | ~2111 | ~3308 | ~3300 |
| (Trimethylsilylethynyl)benzene | ~2158 | ~2159 | - | - |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducibility and accurate comparison.
Synthesis of Silyl-Protected Alkynes (General Procedure)
A common method for the silylation of terminal alkynes involves deprotonation with a strong base followed by quenching with a silyl halide.
Example: Synthesis of (Trimethylsilylethynyl)benzene
-
To a solution of phenylacetylene (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
Chlorotrimethylsilane (1.2 eq) is then added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure (trimethylsilylethynyl)benzene.
Deprotection of Silyl-Protected Alkynes (General Procedure)
Removal of the silyl group is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[1]
Example: Deprotection of (Trimethylsilylethynyl)benzene
-
To a solution of (trimethylsilylethynyl)benzene (1.0 eq) in THF, a solution of tetrabutylammonium fluoride (1.0 M in THF, 1.1 eq) is added.[1]
-
The reaction mixture is stirred at room temperature for 1-2 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure phenylacetylene.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
¹H and ¹³C NMR: Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃), and chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS). For quantitative ¹H NMR, a known amount of an internal standard is added, and a sufficient relaxation delay (typically 5 times the longest T1) is used.[2][3][4]
-
²⁹Si NMR: Spectra are recorded on a spectrometer equipped with a silicon probe. A longer relaxation delay is often necessary due to the long T1 relaxation times of ²⁹Si nuclei. Chemical shifts are referenced to an external standard of TMS.
Vibrational Spectroscopy:
-
Infrared (IR) Spectroscopy: Spectra are recorded using an FTIR spectrometer. Liquid samples can be analyzed as a neat film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[5]
-
Raman Spectroscopy: Spectra are acquired using a Raman spectrometer, typically with a laser excitation source (e.g., 532 nm or 785 nm).[6] Liquid samples are placed in a glass vial or capillary tube for analysis. The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio without causing sample degradation.
Visualization of the Experimental Workflow
The logical flow of comparing silyl-protected and deprotected alkynes can be visualized as follows:
Caption: Workflow for the spectroscopic comparison of silyl-protected and deprotected alkynes.
By leveraging the distinct spectroscopic fingerprints presented in this guide, researchers can confidently navigate the synthesis and characterization of alkyne-containing molecules, accelerating discovery in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. emerypharma.com [emerypharma.com]
- 5. webassign.net [webassign.net]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
Reactivity of ((4-Ethynylphenyl)ethynyl)triisopropylsilane Compared to Terminal Alkynes: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of the terminal alkyne in ((4-ethynylphenyl)ethynyl)triisopropylsilane with other common terminal alkynes. The analysis focuses on three key reactions in organic synthesis: Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (click chemistry), and hydrosilylation. The presence of both a terminal and a triisopropylsilyl (TIPS)-protected internal alkyne in this compound allows for chemoselective reactions, a critical aspect for its application in the synthesis of complex molecules, including oligo(phenyleneethynylene)s and other advanced materials.[1][2][3]
Executive Summary
The terminal alkyne of this compound, an aryl alkyne, is expected to exhibit comparable or slightly enhanced reactivity in Sonogashira coupling and click chemistry compared to simple alkyl alkynes, due to the electronic effects of the phenyl ring. Conversely, it is anticipated to be less reactive than electron-deficient alkynes. The bulky triisopropylsilyl (TIPS) group effectively protects the internal alkyne, rendering it significantly less reactive and allowing for selective functionalization of the terminal alkyne under standard conditions.[4]
Reactivity Comparison in Key Organic Reactions
Sonogashira Coupling
The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, coupling terminal alkynes with aryl or vinyl halides.[5][6][7] The reactivity of the terminal alkyne in this reaction is influenced by both electronic and steric factors.
Qualitative Reactivity Comparison:
Based on established principles, the terminal alkyne in this compound, being an aryl alkyne, is generally more reactive than simple alkyl alkynes due to the increased acidity of the acetylenic proton. However, its reactivity is expected to be lower than that of alkynes bearing strong electron-withdrawing groups. The TIPS-protected internal alkyne is unreactive under standard Sonogashira conditions.
Quantitative Data Summary:
| Alkyne | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound (analogous system) | 1-Bromo-4-iodobenzene | Pd(PPh₃)₂Cl₂, CuI | i-Pr₂NH/THF | RT | 2 | ~80-90 (estimated) | [2] |
| Phenylacetylene | 4-Iodotoluene | Pd(PPh₃)₄, CuI | Triethylamine | RT | 6 | 95 | [8] |
| 1-Octyne | Iodobenzene | PdCl₂(PPh₃)₂, CuI | Triethylamine | 25 | 0.5 | 98 | [9] |
| TIPS-protected alkyne | Aryl Halide | Standard Sonogashira | Various | - | - | No reaction | [4] |
Note: The data for this compound is an estimation based on its use in the synthesis of oligo(phenyleneethynylene)s where high yields are typically achieved.
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
Click chemistry provides a highly efficient and selective method for forming 1,2,3-triazoles from azides and terminal alkynes.[10][11][12][13][14][15][16] The reaction is known for its broad functional group tolerance and high yields.
Qualitative Reactivity Comparison:
The reactivity of the terminal alkyne in this compound in CuAAC reactions is expected to be comparable to other aryl alkynes. The electronic nature of the aromatic ring can influence the reaction rate. The internal TIPS-protected alkyne will not participate in the reaction.
Quantitative Data Summary:
While specific kinetic data for this compound is unavailable, we can present typical reaction outcomes for related terminal alkynes.
| Alkyne | Azide Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Benzyl Azide | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | RT | 1-4 | >95 (expected) | N/A |
| Phenylacetylene | Benzyl Azide | Cu(I) | EG/H₂O | RT | 0.5 | 92 | [17] |
| 1-Octyne | Benzyl Azide | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | RT | 1 | 98 | [18] |
| TIPS-protected alkyne | Benzyl Azide | Standard Click | Various | - | - | No reaction | N/A |
Note: The expected yield for this compound is based on the generally high efficiency of click reactions with aryl alkynes.
Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, a common method for synthesizing vinylsilanes.[19][20][21][22][23][24][25][26]
Qualitative Reactivity Comparison:
In hydrosilylation, the reactivity of the terminal alkyne of this compound will be influenced by the choice of catalyst and silane. Generally, terminal alkynes are more reactive than internal alkynes. The bulky TIPS group on the internal alkyne would further hinder its reactivity.
Quantitative Data Summary:
Comparative data for the hydrosilylation of this compound is not available. The table below presents data for representative terminal alkynes.
| Alkyne | Silane | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Triethylsilane | Karstedt's catalyst | Toluene | RT | 1-3 | High (expected) | N/A |
| Phenylacetylene | Triethylsilane | Pt nanoparticles | THF | 70 | 6 | Quantitative | [24] |
| 1-Octyne | Triethylsilane | [Rh(cod)Cl]₂ | None | 50 | 2 | 95 | [25] |
| TIPS-protected alkyne | Triethylsilane | Standard catalysts | Various | - | - | Low to no reaction | N/A |
Note: The expected high yield for this compound is based on the high efficiency of hydrosilylation with terminal aryl alkynes.
Experimental Protocols
General Protocol for Sonogashira Coupling
A solution of the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv) in a mixture of degassed toluene and triethylamine (5:2 v/v) is stirred under an inert atmosphere at room temperature for 4-12 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.[1][8]
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
To a solution of this compound (1.0 equiv) and the corresponding azide (1.0 equiv) in a 1:1 mixture of t-butanol and water is added sodium ascorbate (0.2 equiv) followed by copper(II) sulfate pentahydrate (0.05 equiv). The reaction mixture is stirred vigorously at room temperature for 1-4 hours. After completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.[17][18]
General Protocol for Hydrosilylation
To a solution of this compound (1.0 equiv) in dry toluene under an inert atmosphere is added the hydrosilane (1.1 equiv) followed by a catalytic amount of Karstedt's catalyst (10 ppm). The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.[24]
Visualizations
Caption: General experimental workflow for the reaction of this compound.
Caption: Logical relationship of functional groups and their reactivity in the target molecule.
Conclusion
This compound is a versatile building block that offers a reactive terminal alkyne for various coupling reactions while the internal alkyne remains protected. This chemoselectivity is crucial for the controlled synthesis of complex molecular architectures. While direct quantitative comparisons with other terminal alkynes are sparse, the established principles of organic chemistry and data from analogous systems strongly suggest predictable and reliable reactivity in Sonogashira coupling, click chemistry, and hydrosilylation. Further kinetic studies would be beneficial to provide precise quantitative comparisons and to fully exploit the potential of this molecule in materials science and drug discovery.
References
- 1. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Click chemistry - Wikipedia [en.wikipedia.org]
- 13. クリックケミストリー試薬の概要 [sigmaaldrich.com]
- 14. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 20. Regioselective Cu-Catalyzed Hydrosilylation of Internal Aryl Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Highly β-(E)-Selective Hydrosilylation of Terminal and Internal Alkynes Catalyzed by a (IPr)Pt(diene) Complex [organic-chemistry.org]
- 23. An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Efficacy of different fluoride sources for TIPS deprotection
An Objective Comparison of Fluoride Sources for the Deprotection of Triisopropylsilyl (TIPS) Ethers
For researchers and professionals in drug development and synthetic chemistry, the selection of an appropriate protecting group and a reliable deprotection method is paramount to the success of a synthetic route. The triisopropylsilyl (TIPS) group is a robust and sterically hindered protecting group for hydroxyl functionalities, valued for its stability. The cleavage of the strong silicon-oxygen bond is most effectively achieved using fluoride-based reagents, driven by the formation of the even stronger silicon-fluoride bond.[1][2]
This guide provides a comprehensive comparison of various fluoride sources for the deprotection of TIPS ethers, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for a given application.
The Mechanism of Fluoride-Mediated Silyl Ether Cleavage
The deprotection of silyl ethers by fluoride ions is a highly efficient process. The generally accepted mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom of the TIPS ether.[3] This attack results in the formation of a transient, pentacoordinate silicon intermediate.[2] This intermediate is unstable and collapses, breaking the Si-O bond to release the alkoxide. A subsequent workup protonates the alkoxide to yield the desired alcohol and a stable triisopropylsilyl fluoride byproduct.[3] The primary driving force for this reaction is the high affinity of silicon for fluoride, leading to the formation of a very strong Si-F bond (bond energy ~142 kcal/mol).[2][4]
Figure 1. Mechanism of fluoride-mediated TIPS deprotection.
Comparison of Common Fluoride Reagents
The choice of fluoride reagent can significantly impact the yield, reaction time, and selectivity of the deprotection. The following table summarizes the performance of several common fluoride sources for the cleavage of TIPS ethers.
| Fluoride Source | Common Solvent(s) | Typical Conditions | Reaction Time | Yield (%) | Key Characteristics |
| TBAF (Tetrabutylammonium Fluoride) | THF | 0 °C to RT | 30 min - 4 h | 84 - 95 | Most common and versatile; soluble in organic solvents; basic nature can cause decomposition of sensitive substrates.[3][5][6] |
| HF-Pyridine | Pyridine, THF | 0 °C to RT | 1 - 3 h | ~91 | Acidic conditions; often used for selective deprotection; can be corrosive and requires careful handling.[6][7][8] |
| TAS-F (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) | THF, MeCN | 0 °C to RT | ~5 min | ~96 | Anhydrous fluoride source; very reactive and mild; suitable for base-sensitive substrates.[6][9] |
| AgF (Silver Fluoride) | Methanol, MeCN | RT | ~3.5 h | ~81 | Particularly effective for deprotecting TIPS-protected alkynes; mild conditions.[10] |
| Et₃N·3HF (Triethylamine Trihydrofluoride) | THF | RT | ~2.5 days | ~100 | Milder alternative to HF-Pyridine; can be slow.[2][6] |
| H₂SiF₆ (Fluorosilicic Acid) | t-BuOH, MeCN | RT | Varies | High | Catalytic and not strongly acidic; offers high selectivity for deprotecting TBDMS ethers in the presence of TIPS ethers.[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for key deprotection reagents.
General Experimental Workflow
The typical procedure for a TIPS deprotection reaction involves several key steps, from reaction setup to purification of the final product.
Figure 2. General workflow for TIPS deprotection.
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol is a general starting point for the deprotection of TIPS ethers using the most common fluoride reagent.[3][9]
Materials:
-
TIPS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water and Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TIPS-protected alcohol (1.0 equiv.) in anhydrous THF (to make an approx. 0.1-0.4 M solution).
-
Cool the solution to 0 °C using an ice bath if the substrate is sensitive. For robust substrates, the reaction can be run at room temperature.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to 4 hours).[6]
-
Upon completion, dilute the reaction mixture with DCM or EtOAc.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Note on Basicity: The TBAF reagent is basic and may cause decomposition of base-sensitive substrates.[3] In such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended.[2][3]
Protocol 2: Deprotection using Hydrogen Fluoride-Pyridine (HF-Pyridine)
This method is suitable for substrates that are sensitive to basic conditions.[7]
Materials:
-
TIPS-protected alcohol
-
Hydrogen Fluoride-Pyridine complex (HF-Pyridine)
-
Anhydrous Pyridine
-
Anhydrous THF (optional)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve the TIPS-protected alcohol (1.0 equiv.) in anhydrous pyridine (or a mixture of pyridine and THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the HF-Pyridine solution to the stirred mixture.
-
Allow the reaction to stir at ambient temperature for 1-3 hours, monitoring progress by TLC.
-
Once the reaction is complete, cool the solution again to 0 °C.
-
Carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the product with DCM or EtOAc.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: Deprotection using Silver Fluoride (AgF) for TIPS-acetylenes
This protocol is specifically optimized for the deprotection of TIPS-protected alkynes.[10]
Materials:
-
1-(Triisopropylsilyl)acetylene derivative
-
Silver Fluoride (AgF)
-
Anhydrous Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare a 0.1 M solution of the 1-(triisopropylsilyl)acetylene (1.0 equiv.) in degassed, anhydrous MeOH.
-
In the dark (e.g., by covering the flask with aluminum foil), add AgF (1.5 equiv.) to the solution.
-
Stir the reaction mixture at room temperature (approx. 23 °C).
-
Monitor the reaction by TLC until the starting material is consumed (approx. 3.5 hours).[10]
-
Add 1 M HCl (3.0 equiv.) and stir the mixture for an additional 10 minutes.
-
Filter the mixture to remove solids.
-
Extract the filtrate with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the terminal alkyne.
Conclusion
The deprotection of TIPS ethers is a critical transformation in organic synthesis, with fluoride-based reagents being the methods of choice.
-
TBAF remains the most versatile and commonly used reagent due to its high reactivity and solubility. However, its basicity requires careful consideration for sensitive substrates.
-
HF-Pyridine offers a reliable acidic alternative, often employed for selective deprotections, though it requires cautious handling.
-
Anhydrous sources like TAS-F provide a potent and mild option for rapid deprotection of delicate molecules.
-
Specialized reagents like AgF demonstrate high efficacy for particular substrates such as TIPS-acetylenes.
The selection of the optimal fluoride source and protocol depends critically on the substrate's stability, the presence of other functional groups, and the desired selectivity. The data and protocols presented in this guide offer a solid foundation for making an informed decision to achieve successful and efficient TIPS deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. synarchive.com [synarchive.com]
- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. redalyc.org [redalyc.org]
- 11. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Analysis of Palladium Catalysts for Sonogashira Reactions
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful tool is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] The choice of the palladium catalyst is a critical parameter that directly influences the reaction's efficiency, yield, and substrate scope. This guide provides a comparative analysis of commonly used palladium catalysts for the Sonogashira reaction, supported by experimental data to facilitate catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The selection of an appropriate palladium catalyst system, including the palladium source and ligands, is crucial for a successful Sonogashira coupling. The following table summarizes the performance of various palladium catalysts under different reaction conditions, highlighting their respective strengths and applications.
| Catalyst System | Key Features | Typical Reaction Conditions | Yield (%) | Reference |
| Homogeneous Catalysts | ||||
| Pd(PPh₃)₄ | Standard, widely used catalyst. | Base (e.g., Et₃N), CuI co-catalyst, Solvent (e.g., THF, DMF), Room Temp to 100°C. | Good to High | [4] |
| PdCl₂(PPh₃)₂ | Highly effective and common catalyst.[5] Often used with a copper(I) co-catalyst. | Base (e.g., Et₃N), CuI co-catalyst, Solvent (e.g., THF, DMF), Room Temp.[4] | High | [4] |
| Pd(OAc)₂ with Ligands (e.g., SPhos, PPh₃) | Versatile and can be tailored with various phosphine ligands for specific substrates.[4] | Base (e.g., K₃PO₄), Solvent (e.g., Toluene), 100°C. | High | [4] |
| Pd(CF₃COO)₂ / PPh₃ | Efficient for coupling of 2-amino-3-bromopyridines with terminal alkynes. | Base (Et₃N), CuI co-catalyst, DMF, 100°C. | 72-96 | [6] |
| PdCl₂(dppf) | Effective for a range of aryl halides. | Base (e.g., K₂CO₃), DME, 80°C. | High | [4] |
| Heterogeneous Catalysts | ||||
| Pd/C | Commercially available, easy to handle, but can show lower activity than homogeneous catalysts. | Base (e.g., Na₃PO₄), Solvent (e.g., isopropanol), 80°C. | Moderate | [7] |
| Palladium Nanoparticles (PdNPs) on Supports (e.g., Graphene, Silica) | High activity and good recyclability.[1][7][8] | Varies with support; often copper-free conditions. | Good to Excellent | [1][7][8] |
| Single-Atom Catalysts (e.g., Pd₁@NC) | High metal utilization and potential for enhanced selectivity.[9] | Base (e.g., NEt₃), CuI co-catalyst, PPh₃, MeCN, 80°C. | High | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for Sonogashira reactions using different types of palladium catalysts.
General Protocol for Homogeneous Sonogashira Coupling
This protocol is a typical example of a copper-co-catalyzed Sonogashira reaction.[4]
-
Reaction Setup: To a solution of the aryl halide (1.0 equiv) and terminal alkyne (1.2 equiv) in a suitable degassed solvent (e.g., THF or DMF), add triethylamine (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.02 equiv), and the copper(I) iodide (CuI) co-catalyst (0.04 equiv) to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or GC.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol for Heterogeneous Sonogashira Coupling with a Single-Atom Catalyst
This protocol is adapted for a heterogeneous palladium single-atom catalyst and highlights the potential for catalyst recycling.[9]
-
Reaction Setup: In a reaction vessel, combine the palladium single-atom catalyst (e.g., Pd₁@NC, 0.1 mol% Pd), copper(I) iodide (1 mol%), and triphenylphosphine (1 mol%).
-
Reagent Addition: Add a degassed solution of the aryl halide (1 equiv), terminal alkyne (1.1 equiv), base (e.g., triethylamine, 2.2 equiv), and an internal standard (e.g., 1,3,5-trimethylbenzene, 0.25 equiv) in a suitable solvent (e.g., acetonitrile, 0.5 M).
-
Reaction Execution: Stir the mixture vigorously for 24 hours at 80°C under a protective argon atmosphere.
-
Catalyst Recovery: After cooling to room temperature, separate the heterogeneous catalyst from the reaction mixture by filtration. The catalyst can be washed and reused for subsequent reactions.
-
Analysis and Purification: Analyze the reaction solution by GC-FID to determine the yield. The product can be isolated and purified using standard techniques as described above.
Visualizing the Sonogashira Reaction
The Catalytic Cycle
The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] The palladium(0) species undergoes oxidative addition with the aryl or vinyl halide. Concurrently, the terminal alkyne is activated by copper(I) to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product and regenerates the active palladium(0) catalyst.[3]
Caption: The catalytic cycle of the Sonogashira reaction.
Experimental Workflow
A typical experimental workflow for a Sonogashira reaction involves several key steps, from reaction setup to product analysis.
Caption: A typical experimental workflow for a Sonogashira reaction.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scirp.org [scirp.org]
- 7. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments | MDPI [mdpi.com]
- 8. Systematic analysis of palladium-graphene nanocomposites and their catalytic applications in Sonogashira reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
Validating Sonogashira Products: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is paramount. The Sonogashira coupling, a powerful reaction for forming carbon-carbon bonds between sp2 and sp hybridized carbons, often yields products with complex proton and carbon environments. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental first step, spectral overlap can obscure key structural details. This guide provides an objective comparison of 2D NMR techniques for the robust validation of Sonogashira product structures, complete with experimental protocols and data interpretation workflows.
The Sonogashira reaction is a cornerstone in the synthesis of pharmaceuticals, natural products, and organic materials.[1] The reaction couples terminal alkynes with aryl or vinyl halides, a process typically catalyzed by palladium and copper complexes.[1][2] The resulting diarylalkynes, enynes, and other related structures require thorough characterization to confirm connectivity and stereochemistry. 2D NMR spectroscopy offers a powerful suite of experiments to unravel these complex structures by spreading spectroscopic information across two frequency dimensions, resolving overlapping signals that would be intractable in 1D NMR.[3][4]
Performance Comparison of Key 2D NMR Techniques
The selection of 2D NMR experiments should be guided by the specific structural questions to be answered. The most common and informative techniques for validating Sonogashira products are COSY, HSQC, HMBC, and NOESY. Each provides unique and complementary information.
| 2D NMR Experiment | Information Obtained | Typical Experiment Time (Small Molecule) | Relative Sensitivity | Key Application for Sonogashira Products |
| COSY (Correlation Spectroscopy) | Through-bond ¹H-¹H correlations (typically 2-3 bonds) | 10-60 minutes | High | Identifying neighboring protons on aromatic rings and aliphatic chains. |
| HSQC (Heteronuclear Single Quantum Coherence) | Direct one-bond ¹H-¹³C correlations | 15-90 minutes | High | Assigning protons to their directly attached carbons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Through-bond ¹H-¹³C correlations over multiple bonds (typically 2-4 bonds) | 1-4 hours | Medium | Establishing connectivity across the alkyne bridge and between substituents and the core structure. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Through-space ¹H-¹H correlations | 2-8 hours | Medium to Low | Determining stereochemistry and spatial proximity of protons, particularly for bulky substituents or in sterically hindered products.[5] |
Experimental Protocols
Detailed below are generalized protocols for acquiring high-quality 2D NMR spectra for a typical Sonogashira product.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[6][7][8]
-
Sample Quantity: Dissolve 5-25 mg of the purified Sonogashira product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). For ¹³C-based experiments like HSQC and HMBC, a higher concentration (20-50 mg) is recommended.[7]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte.[7]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for ¹H and ¹³C NMR, setting the chemical shift to 0 ppm.
NMR Data Acquisition
The following are typical acquisition parameters on a 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
1. ¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
2. COSY:
-
Pulse Program: Standard COSY sequence (e.g., cosygpqf).
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
3. HSQC:
-
Pulse Program: Standard HSQC sequence with gradient selection (e.g., hsqcedetgpsisp2.3).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 0-160 ppm (adjust based on expected chemical shifts).
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 2-8.
4. HMBC:
-
Pulse Program: Standard HMBC sequence with gradient selection (e.g., hmbcgplpndqf).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 0-200 ppm (adjust to include quaternary carbons).
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 4-16.
-
Long-Range Coupling Delay (D6): Optimized for an average J-coupling of 8 Hz.
5. NOESY:
-
Pulse Program: Standard NOESY sequence with gradient selection (e.g., noesygpph).
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Mixing Time: 500-800 ms (optimized based on molecular size).
Structure Validation Workflow and Data Interpretation
The following workflow and diagrams illustrate the logical process of validating a Sonogashira product's structure using 2D NMR data.
Caption: A logical workflow for the structural validation of Sonogashira products using a suite of 2D NMR experiments.
Interpreting the Data: A Hypothetical Example
Consider the Sonogashira product, 1-(phenylethynyl)-4-methoxybenzene.
Expected Correlations:
-
COSY: Correlations between adjacent aromatic protons on both the phenyl and methoxy-phenyl rings would be observed.
-
HSQC: Each aromatic proton signal will show a correlation to its directly attached ¹³C signal. The methoxy protons will correlate to the methoxy carbon.
-
HMBC: This is the key experiment for confirming the core structure.
-
Protons on the phenyl ring will show correlations to the alkyne carbons.
-
Protons on the methoxy-phenyl ring will also show correlations to the alkyne carbons.
-
The methoxy protons will show a correlation to the aromatic carbon to which the methoxy group is attached.
-
-
NOESY: Protons on the phenyl ring that are in close spatial proximity to the protons on the methoxy-phenyl ring (ortho to the alkyne) will show cross-peaks.
The following diagram illustrates the key HMBC correlations that would confirm the structure of 1-(phenylethynyl)-4-methoxybenzene.
Caption: A diagram illustrating the expected 2- and 3-bond HMBC correlations for confirming the structure of a diarylalkyne.
Comparison with Alternative Methods
While 2D NMR is a powerful tool, other analytical techniques can provide complementary information for the validation of Sonogashira products.
| Method | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, small sample requirement | Does not provide information on connectivity or stereochemistry |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C≡C stretch) | Fast, non-destructive | Provides limited structural information |
| X-ray Crystallography | Unambiguous 3D structure | Provides absolute structural proof | Requires a single crystal of suitable quality, which can be difficult to obtain |
| High-Performance Liquid Chromatography (HPLC) | Purity and retention time | Excellent for assessing purity and for purification | Provides no structural information |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 1D and 2D NMR spectroscopy for metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]
A Comparative Guide to Purity Assessment of ((4-Ethynylphenyl)ethynyl)triisopropylsilane
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of ((4-Ethynylphenyl)ethynyl)triisopropylsilane, a key building block in various synthetic applications. We present a detailed HPLC protocol and compare its performance with other analytical techniques, supported by representative experimental data.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC is a powerful and widely used technique for the separation and quantification of organic molecules. For a non-polar compound like this compound, a C18 or a phenyl-based stationary phase is well-suited. The primary retention mechanism is hydrophobic interaction between the analyte and the stationary phase.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable choice. For enhanced separation of aromatic compounds, a phenyl-hexyl column could also be employed.
-
Mobile Phase: A gradient of acetonitrile and water is effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 60% B, increasing to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm, where the aromatic rings of the analyte exhibit strong absorbance.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (60:40 acetonitrile:water) to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.
Comparison with Alternative Analytical Methods
While HPLC is a robust method for purity determination, other techniques can provide complementary information. The table below compares HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.
| Analytical Technique | Principle | Strengths | Limitations | Typical Purity Result (%) |
| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution for separating closely related impurities. Accurate quantification. Non-destructive. | Requires the analyte to be soluble in the mobile phase. | 99.5 |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis. | Excellent for identifying volatile impurities. High sensitivity. Provides structural information from mass spectra. | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary. | 99.2 |
| ¹H NMR | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information. Can be used for quantification (qNMR). Non-destructive. | Lower sensitivity compared to chromatographic methods. May not resolve signals from structurally similar impurities. | >99 (by integration) |
Data Interpretation:
The representative data suggests that HPLC provides the highest resolution for purity assessment, capable of separating isomers and other closely related impurities that may co-elute in GC or be indistinguishable by NMR. GC-MS is valuable for identifying and quantifying volatile impurities that might not be readily observed by HPLC. ¹H NMR is an indispensable tool for structural confirmation and can provide an estimate of purity, though it is generally less precise for quantifying minor impurities compared to chromatographic techniques.
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for assessing the purity of this compound, incorporating multiple analytical techniques for a comprehensive evaluation.
Caption: Workflow for the comprehensive purity assessment of this compound.
For the routine and precise purity assessment of this compound, reversed-phase HPLC is the method of choice due to its high resolving power and quantitative accuracy. However, for a comprehensive understanding of the impurity profile, especially during process development and for quality control of new batches, a multi-technique approach incorporating GC-MS for volatile impurities and NMR for structural confirmation is highly recommended. This integrated strategy ensures the highest confidence in the quality and purity of this critical chemical intermediate.
Navigating the Orthogonality of Silyl Protecting Groups in Complex Molecule Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of complex molecule synthesis, the judicious selection and sequential removal of protecting groups are paramount to achieving synthetic efficiency and success. Among the arsenal of protective strategies, silyl ethers stand out for their versatility, ease of installation, and tunable lability. However, the presence of multiple silyl groups within a single molecule presents a significant challenge: achieving selective deprotection without unintended cross-reactivity. This guide provides an objective comparison of the cross-reactivity of common silyl protecting groups—TMS (Trimethylsilyl), TES (Triethylsilyl), TBDMS (tert-Butyldimethylsilyl), TIPS (Triisopropylsilyl), and TBDPS (tert-Butyldiphenylsilyl)—supported by experimental data to aid researchers in devising robust synthetic strategies.
Relative Stability: The Cornerstone of Selectivity
The selective deprotection of one silyl ether in the presence of others hinges on the inherent differences in their stability, which is primarily dictated by the steric bulk of the substituents on the silicon atom.[1] Larger, more sterically hindered groups offer greater resistance to both acidic and basic cleavage conditions.
The established order of stability under acidic conditions is: TMS < TES < TBDMS < TIPS < TBDPS [1][2]
Under basic conditions, the general trend is similar, with a notable similarity in the stability of TBDMS and TBDPS: TMS < TES < TBDMS ≈ TBDPS < TIPS [1][2]
This differential stability forms the basis for achieving selective deprotection, often referred to as an "orthogonal" protecting group strategy, where one group can be removed under conditions that leave others intact.[3]
Comparative Data on Selective Deprotection
The following tables summarize experimental data for the selective deprotection of various silyl ethers, highlighting the reagents, conditions, and observed selectivity.
Table 1: Selective Deprotection of Primary Silyl Ethers
| Substrate (Starting Material) | Target Deprotection | Reagent/Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) | Ref. |
| Primary TES, Secondary TES | Primary TES | DIBAL-H | CH₂Cl₂ | 1 | 0 | 95 | [4] |
| Primary TBDMS, Secondary TBDMS | Primary TBDMS | 50% aq. methanolic Oxone | N/A | N/A | RT | N/A | [5] |
| Primary TBDMS, Secondary TIPS, Primary TBDPS | Primary TBDMS | HF•pyr (no excess pyridine) | THF | N/A | N/A | 84 | [6] |
| Primary TES, Primary TBDMS | Primary TES | Catecholborane, Wilkinson's catalyst | THF | 0.5 | RT | 92 | [4] |
| Primary TIPS, Tertiary TES | Primary TIPS | TBAF | THF | 12 | RT | 85 | [4] |
Table 2: Selective Deprotection of Aryl Silyl Ethers
| Substrate (Starting Material) | Target Deprotection | Reagent/Conditions | Solvent | Time | Temp (°C) | Yield (%) | Ref. |
| Aryl TBDMS, Aliphatic TBDMS | Aryl TBDMS | LiOAc (cat.) | DMF (moist) | N/A | N/A | High | [5] |
| Aryl TBDMS, Aliphatic TBDMS | Aryl TBDMS | DBU | N/A | N/A | N/A | High | [5] |
| Aryl TBDMS, Aliphatic TBDMS | Aryl TBDMS | KHF₂ | MeOH | N/A | RT | N/A | [5] |
| Aryl TBDMS, Aliphatic TIPS/TBDPS | Aryl TBDMS | NaAuCl₄•2H₂O | N/A | N/A | N/A | High | [5] |
Key Experimental Protocols
Below are detailed methodologies for some of the key selective deprotection reactions cited in the tables.
Protocol 1: Selective Cleavage of a Primary TES Ether with DIBAL-H [4]
-
Reactants: A solution of the substrate containing both primary and secondary TES ethers in anhydrous dichloromethane (CH₂Cl₂).
-
Procedure: The solution is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon). Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes, 1.1 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour.
-
Work-up: The reaction is quenched by the slow addition of Rochelle's salt solution. The mixture is stirred vigorously until two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the desired product.
Protocol 2: Selective Deprotection of an Aryl TBDMS Ether with Catalytic Lithium Acetate [5]
-
Reactants: The aryl TBDMS ether substrate and a catalytic amount of lithium acetate (LiOAc).
-
Procedure: The substrate is dissolved in moist dimethylformamide (DMF). Lithium acetate is added, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography.
Mechanisms of Deprotection and Cross-Reactivity
The cleavage of silyl ethers can be initiated by either acidic or nucleophilic (fluoride-based) reagents.
-
Acid-Catalyzed Deprotection: This mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom.[6] The rate of this reaction is highly sensitive to steric hindrance around the silicon atom, allowing for the selective removal of less bulky silyl groups.[6] For instance, the significantly greater steric bulk of TIPS and TBDPS ethers renders them much more stable to acidic conditions than TMS or TES ethers.[2]
-
Fluoride-Mediated Deprotection: The high affinity of silicon for fluoride is the driving force for this powerful deprotection method.[7] The fluoride ion attacks the silicon atom to form a pentacoordinate intermediate, which then collapses to release the alkoxide.[6] While generally very effective, selectivity can be achieved by modulating the reaction conditions (e.g., using buffered fluoride sources like HF-pyridine or TBAF/AcOH).[2][8] The electronic environment of the silyl group can also influence the rate of fluoride-mediated cleavage.[2]
Conclusion
The selective deprotection of silyl ethers in complex molecules is a multifaceted challenge that requires a deep understanding of their relative stabilities and the mechanisms of their cleavage. By leveraging the principles of steric and electronic differentiation, and by carefully selecting reagents and reaction conditions, researchers can effectively navigate the complexities of silyl ether cross-reactivity. The data and protocols presented in this guide offer a starting point for developing robust and selective deprotection strategies, ultimately enabling the successful synthesis of increasingly complex and valuable molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
Safety Operating Guide
Safe Disposal of ((4-Ethynylphenyl)ethynyl)triisopropylsilane: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists handling ((4-Ethynylphenyl)ethynyl)triisopropylsilane, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this organosilane compound, emphasizing immediate safety protocols and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood. Adherence to personal protective equipment (PPE) guidelines is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles or a face shield that has been tested and approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1]
-
Hand Protection: Chemical-resistant gloves are essential. The specific glove material should be selected based on the potential hazards, duration of use, and the physical conditions of the workplace.[1]
-
Skin and Body Protection: A laboratory coat and close-toed footwear are the minimum requirements. Protective clothing should be selected based on the specific hazards present in the workplace.[1]
-
Respiratory Protection: If working outside a well-ventilated area or if there is a risk of generating dust or aerosols, a NIOSH- or CEN-certified respirator is necessary.[1]
In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Environmental discharge must be strictly avoided.
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated and compatible waste container.[1][2]
-
The container must be clearly labeled as hazardous chemical waste, specifying the contents.
-
-
Container Management:
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[1]
-
Ensure the container is stored in a designated and secure location to prevent accidental spills or breakage.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[2]
-
Provide the safety data sheet (SDS) to the disposal company to ensure they have all the necessary information for safe handling and transport.
-
-
Regulatory Compliance:
-
Always consult and adhere to all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Important Considerations:
-
Do not dispose of this chemical down the drain or in the regular trash.[1][2]
-
Empty containers should be treated as hazardous waste unless they have been triple-rinsed. The rinsate from the first rinse must be collected and disposed of as hazardous waste.[2][3]
Summary of Key Information
| Property | Information | Source |
| Chemical Name | This compound | [4][5] |
| CAS Number | 175345-90-1 | [1][4][5] |
| Molecular Formula | C19H26Si | [1][6] |
| Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] | [1] |
| Incompatible Materials | Strong oxidizing agents.[1] | [1] |
| Hazardous Decomposition | Carbon oxides, Silicon oxides. | [1] |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
